Sec-butoxide
Description
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Properties
Molecular Formula |
C4H9O- |
|---|---|
Molecular Weight |
73.11 g/mol |
IUPAC Name |
butan-2-olate |
InChI |
InChI=1S/C4H9O/c1-3-4(2)5/h4H,3H2,1-2H3/q-1 |
InChI Key |
WRMFBHHNOHZECA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Core Chemical Properties and Structure of sec-Butoxide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and reactivity of the sec-butoxide anion and its prominent metal complexes. The information is intended for researchers, scientists, and professionals in drug development and related fields who utilize this compound compounds in synthesis and materials science.
Introduction to this compound
The this compound anion, with the chemical formula C₄H₉O⁻, is the conjugate base of sec-butanol. It is a sterically hindered alkoxide that finds significant use in organic synthesis as a non-nucleophilic base. Its salts, particularly those of alkali metals and aluminum, are common reagents in various chemical transformations. This guide will focus on the fundamental properties of the this compound anion and provide a detailed examination of its most commercially significant derivative, aluminum tri-sec-butoxide, along with comparative data for other common salts.
Chemical Structure
The structure of the this compound anion is characterized by a central carbon atom bonded to a methyl group, an ethyl group, a hydrogen atom, and an oxygen atom bearing a negative charge. The chiral center at the second carbon atom means that this compound exists as two enantiomers, (R)- and (S)-sec-butoxide. Commercial this compound reagents are typically sold as a racemic mixture.
The bonding in metal sec-butoxides is highly dependent on the metal cation. For alkali metals like lithium, sodium, and potassium, the bond is predominantly ionic. In contrast, with metals like aluminum, the aluminum-oxygen bond exhibits significant covalent character.
Below is a diagram illustrating the chemical structure of the this compound anion.
Aluminum tri-sec-butoxide typically exists as a dimer or higher oligomers, where the aluminum atoms achieve a higher coordination number through bridging this compound groups. This oligomerization significantly influences its reactivity and physical properties.
Physical and Chemical Properties
The physical and chemical properties of this compound compounds are largely dictated by the associated metal cation. Aluminum tri-sec-butoxide is a viscous, colorless to pale yellow liquid that is sensitive to moisture and air.[1] The alkali metal sec-butoxides are typically solids.
Quantitative Data
The following tables summarize the key physical and chemical properties of aluminum tri-sec-butoxide and other common metal sec-butoxides.
Table 1: General Properties of Aluminum Tri-sec-butoxide
| Property | Value | References |
| Chemical Formula | C₁₂H₂₇AlO₃ | [2] |
| Molecular Weight | 246.32 g/mol | [2] |
| Appearance | Viscous, colorless to light yellow liquid | [1][3] |
| Odor | Alcohol-like | [4] |
| CAS Number | 2269-22-9 | [2] |
Table 2: Physical Properties of Aluminum Tri-sec-butoxide
| Property | Value | References |
| Boiling Point | 200-206 °C at 30 mmHg | [2] |
| Density | 0.967 g/mL at 25 °C | [2] |
| Flash Point | 26 °C | [4] |
| Refractive Index | 1.4380 to 1.4400 (20 °C, 589 nm) | [3][5] |
| Solubility | Soluble in ethanol, isopropanol, and toluene. Decomposes in water. | [4] |
Table 3: Comparative Properties of Common Metal sec-Butoxides
| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Physical State |
| Lithium this compound | C₄H₉LiO | 80.05 | Solid |
| Sodium this compound | C₄H₉NaO | 96.09 | Solid |
| Potassium this compound | C₄H₉KO | 112.21 | Solid |
Reactivity and Applications
Aluminum tri-sec-butoxide is a versatile reagent in organic synthesis, primarily utilized as a catalyst in reactions such as the Meerwein-Ponndorf-Verley (MPV) reduction and the Tishchenko reaction.[6][7][8][9][10][11][12] It also serves as a precursor for the synthesis of aluminum-based materials.[1]
Meerwein-Ponndorf-Verley (MPV) Reduction
The MPV reduction is a chemoselective method for the reduction of aldehydes and ketones to their corresponding alcohols using an aluminum alkoxide, typically aluminum isopropoxide or aluminum tri-sec-butoxide, as a catalyst in the presence of a sacrificial alcohol like isopropanol.[6][7] The reaction is highly selective for the carbonyl group, leaving other functional groups such as double bonds, esters, and nitro groups intact.
The mechanism involves the coordination of the carbonyl oxygen to the aluminum center, followed by a hydride transfer from the alkoxide ligand to the carbonyl carbon via a six-membered transition state.
Tishchenko Reaction
The Tishchenko reaction involves the disproportionation of two equivalents of an aldehyde to form an ester, catalyzed by an aluminum alkoxide.[8][9][10][11][12] The reaction proceeds through the formation of a hemiacetal intermediate, followed by an intramolecular hydride shift.
Experimental Protocols
Synthesis of Aluminum Tri-sec-butoxide
A common laboratory-scale synthesis of aluminum tri-sec-butoxide involves the direct reaction of aluminum metal with sec-butanol.[1][4][13][14]
Materials:
-
Aluminum turnings or powder
-
Anhydrous sec-butanol
-
A catalytic amount of mercuric chloride or iodine
-
Anhydrous solvent (e.g., toluene or xylene)
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Under an inert atmosphere, a flask is charged with aluminum metal and the anhydrous solvent.
-
A catalytic amount of the activator (mercuric chloride or iodine) is added.
-
Anhydrous sec-butanol is added dropwise to the stirred suspension.
-
The reaction mixture is heated to reflux to initiate the reaction, which is evidenced by the evolution of hydrogen gas.
-
After the reaction is complete (cessation of hydrogen evolution), the mixture is filtered to remove any unreacted aluminum.
-
The solvent and any excess sec-butanol are removed under reduced pressure to yield the crude product.
-
Purification can be achieved by vacuum distillation.
Determination of Physical Properties
Due to the air and moisture sensitivity of aluminum tri-sec-butoxide, specialized techniques are required for the accurate determination of its physical properties.
The boiling point of air-sensitive compounds is determined under reduced pressure using a vacuum distillation setup. The OECD 103 guideline provides a framework for boiling point determination.[15] The temperature is measured at a specific pressure, and the Clausius-Clapeyron equation can be used to estimate the boiling point at other pressures. Standard test methods like ASTM D1120 can be adapted for this purpose.[16]
Procedure Outline:
-
The apparatus is assembled for vacuum distillation and thoroughly dried and purged with an inert gas.
-
The sample is introduced into the distillation flask under an inert atmosphere.
-
The system is evacuated to the desired pressure.
-
The sample is heated, and the temperature at which the liquid boils and its vapor condenses is recorded as the boiling point at that pressure.
The density of viscous and air-sensitive liquids can be measured using a digital density meter, following a modified procedure based on ASTM D4052.[17][18][19][20][21] The sample must be handled under an inert atmosphere to prevent reaction with air and moisture.
Procedure Outline:
-
The density meter is calibrated with a standard of known density.
-
The sample is drawn into a gas-tight syringe under an inert atmosphere.
-
The sample is injected into the measuring cell of the density meter, ensuring no air bubbles are introduced.
-
The instrument measures the oscillation frequency of a U-tube containing the sample, from which the density is calculated.
Spectroscopic Characterization
Spectroscopic techniques are essential for the structural elucidation and purity assessment of this compound compounds.
Infrared (IR) Spectroscopy
The FTIR spectrum of aluminum tri-sec-butoxide shows characteristic absorption bands for the Al-O and C-O stretching vibrations. The absence of a broad O-H stretching band (around 3200-3600 cm⁻¹) confirms the formation of the alkoxide and the absence of hydrolysis.[3][5][22][23][24][25]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are used to confirm the structure of the this compound ligand.[14][26] The chemical shifts and coupling patterns are consistent with the presence of methyl, ethyl, and methine protons. ²⁷Al NMR can provide information about the coordination environment of the aluminum center.[14]
Safety and Handling
Metal sec-butoxides, particularly aluminum tri-sec-butoxide, are flammable and react vigorously with water.[4] They are also corrosive and can cause severe skin and eye burns. Handling should be performed in a well-ventilated fume hood, under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques). Appropriate personal protective equipment, including safety goggles, flame-resistant lab coat, and gloves, must be worn.
In case of a spill, the material should be absorbed with an inert, dry material and disposed of as hazardous waste. Fire extinguishers suitable for chemical fires (e.g., dry powder) should be readily available.
This guide provides a foundational understanding of the chemical properties and structure of this compound and its derivatives. For more specific applications and detailed analytical procedures, consulting the primary literature and relevant safety data sheets is strongly recommended.
References
- 1. Page loading... [guidechem.com]
- 2. 三仲丁氧基铝 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Aluminum tri-sec-butoxide, 97% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. Aluminium-sec-butanolat – Wikipedia [de.wikipedia.org]
- 5. assets.qa.thermofisher.com [assets.qa.thermofisher.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Meerwein-Ponndorf-Verley Reduction | Thermo Fisher Scientific - NL [thermofisher.com]
- 8. Tishchenko reaction - Wikipedia [en.wikipedia.org]
- 9. grokipedia.com [grokipedia.com]
- 10. Tishchenko Reaction [organic-chemistry.org]
- 11. Tischenko reaction Notes | Physics Wallah [pw.live]
- 12. organicreactions.org [organicreactions.org]
- 13. Page loading... [wap.guidechem.com]
- 14. researchgate.net [researchgate.net]
- 15. lcslaboratory.com [lcslaboratory.com]
- 16. ASTM D1120 - Standard Test Method for Boiling Point of Engine Coolants - Savant Labs [savantlab.com]
- 17. store.astm.org [store.astm.org]
- 18. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]
- 19. ASTM D4052 | ASTM Vapor Pressure of Petroleum Products [ayalytical.com]
- 20. Standard Test Method for Density, Relative Density, and API Gravity of Petroleum Liquids - The ANSI Blog [blog.ansi.org]
- 21. store.astm.org [store.astm.org]
- 22. researchgate.net [researchgate.net]
- 23. Aluminum tri-sec-butoxide | C12H27AlO3 | CID 16685157 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 24. Aluminium tri-sec-butoxide(2269-22-9) IR Spectrum [chemicalbook.com]
- 25. researchgate.net [researchgate.net]
- 26. Aluminium tri-sec-butoxide(2269-22-9) 13C NMR [m.chemicalbook.com]
aluminum sec-butoxide CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of aluminum sec-butoxide, a versatile and highly reactive metal alkoxide. The document details its chemical and physical properties, synthesis, and significant applications in modern organic chemistry, particularly those relevant to the synthesis of complex molecules in drug development and materials science.
Core Properties of Aluminum this compound
Aluminum this compound, also known as aluminum tri-sec-butoxide, is a key reagent in various chemical transformations. Its fundamental properties are summarized below for easy reference.
| Property | Value |
| CAS Number | 2269-22-9 |
| Molecular Formula | C₁₂H₂₇AlO₃ |
| Molecular Weight | 246.32 g/mol [1] |
| Appearance | Colorless to pale yellow viscous liquid[2][3][4] |
| Density | 0.967 g/mL at 25 °C[5][6][7] |
| Boiling Point | 200-206 °C at 30 mmHg[6][7] |
| Flash Point | 26 °C (78.8 °F) - closed cup[6] |
| Solubility | Miscible with alcohol, isopropyl alcohol, and toluene[2][3] |
| Stability | Stable, but sensitive to moisture and air[2][3] |
Applications in Synthesis and Materials Science
Aluminum this compound is a valuable reagent with a range of applications stemming from its reactivity as a Lewis acid and its role as a precursor in various reactions.
-
Catalyst in Organic Synthesis: It is widely recognized as a catalyst for Meerwein-Ponndorf-Verley (MPV) reductions, a chemoselective method for reducing aldehydes and ketones to their corresponding alcohols.[8][9][10] This reaction is particularly useful in the synthesis of complex molecules where other reducing agents might affect sensitive functional groups.[8] It also catalyzes esterification and transesterification reactions.[5]
-
Precursor for Advanced Materials: In materials science, it serves as a precursor in sol-gel processes for the synthesis of aluminum-containing materials such as ceramic membranes, thin films, and nanoparticles.[5][6] For instance, it is used to create alumina thin films and nanospinel MgAl₂O₄ powders.[6]
-
Polymerization: It acts as a catalyst in polymerization reactions, contributing to the formation of specialized polymers with desirable thermal and mechanical properties.[5]
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of aluminum this compound and its application in a key organic transformation.
A common method for the preparation of aluminum this compound involves the reaction of aluminum metal with sec-butanol.[11]
Materials:
-
Aluminum particles (99% purity)
-
Anhydrous aluminum trichloride (catalyst)
-
sec-Butanol
-
sec-Butyl acetate (solvent)
Procedure:
-
In a three-necked flask equipped with a reflux condenser, combine 0.15 kg of aluminum particles, 0.15 g of anhydrous aluminum trichloride, and 1 kg of sec-butyl acetate.[11]
-
Add 0.33 kg of sec-butanol to the mixture.[11]
-
Heat the stirred mixture to approximately 100°C to initiate a reflux reaction.[11]
-
Maintain the reflux for 2 hours, during which a black mixed solution containing aluminum this compound will form.[11]
-
After the reaction, transfer the mixture and allow it to settle for 15 hours.[11]
-
Decant the clear, colorless supernatant, which is a 30% solution of aluminum this compound.[11]
-
Purify the product by distillation, heating the solution to 110°C to evaporate the sec-butyl acetate. The distillation temperature will gradually rise to 125°C.[11]
-
Upon cooling, the final product is obtained with a low content of metal and metal oxide impurities. The evaporated solvent can be recycled.[11]
The MPV reduction is a highly chemoselective method for the reduction of aldehydes and ketones, utilizing an aluminum alkoxide like aluminum this compound as a catalyst in the presence of a sacrificial alcohol, typically isopropanol.[8]
Materials:
-
Ketone (substrate)
-
Aluminum this compound (catalyst)
-
Isopropanol (sacrificial alcohol and solvent)
-
Toluene (optional co-solvent)
-
1 N HCl (for quenching)
-
Ethyl acetate (for extraction)
Procedure:
-
In a reaction vessel under an inert atmosphere (e.g., nitrogen), dissolve the ketone substrate in isopropanol (and toluene if necessary).
-
Add a catalytic amount of aluminum this compound to the solution.
-
Heat the reaction mixture to a specified temperature (e.g., 50 °C) and monitor the reaction progress over several hours.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by adding 1 N HCl.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), and concentrate it under reduced pressure to obtain the crude alcohol product.
-
Purify the product further by chromatography if necessary.
The mechanism involves the coordination of the ketone to the aluminum center, followed by a hydride transfer from the alkoxide ligand to the carbonyl carbon through a six-membered ring transition state.
References
- 1. Aluminum this compound | C12H27AlO3 | CID 61289 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Aluminium tri-sec-butoxide | 2269-22-9 [chemicalbook.com]
- 3. Page loading... [guidechem.com]
- 4. Aluminum this compound | CAS 2269-22-9 | Chemical-Suppliers [chemical-suppliers.eu]
- 5. nbinno.com [nbinno.com]
- 6. Aluminum-tri-sec-butoxide 97 2269-22-9 [sigmaaldrich.com]
- 7. Aluminum-tri-sec-butoxide 97 2269-22-9 [sigmaaldrich.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Meerwein-Ponndorf-Verley Reduction [drugfuture.com]
- 10. organicreactions.org [organicreactions.org]
- 11. Page loading... [guidechem.com]
The Core Mechanism of Action for sec-Butoxide in Catalysis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
sec-Butoxide, as a sterically hindered alkoxide ligand, plays a crucial role in various catalytic transformations. Its utility stems from its ability to act as a potent nucleophile and a strong base, while the bulky nature of the sec-butyl group often imparts unique selectivity to catalytic processes. This technical guide provides a comprehensive overview of the mechanism of action of this compound in catalysis, with a focus on its application in conjunction with aluminum and alkali metals. The following sections will delve into the catalytic cycles of key reactions, present quantitative data from representative studies, and provide detailed experimental protocols.
Aluminum Tri-sec-butoxide: A Versatile Lewis Acid Catalyst
Aluminum tri-sec-butoxide [Al(OsecBu)₃] is a widely employed catalyst in organic synthesis, primarily functioning as a Lewis acid.[1] Its catalytic activity is central to several important transformations, including the Meerwein-Ponndorf-Verley (MPV) reduction, transesterification, and the ring-opening polymerization (ROP) of cyclic esters.
The Meerwein-Ponndorf-Verley (MPV) Reduction
The MPV reduction is a chemoselective method for the reduction of aldehydes and ketones to their corresponding alcohols, utilizing a sacrificial alcohol, typically isopropanol, in the presence of an aluminum alkoxide catalyst like aluminum tri-sec-butoxide.[2][3] The reaction is highly regarded for its mild conditions and selectivity, as it does not affect other reducible functional groups such as esters or alkenes.[4]
The accepted mechanism for the MPV reduction involves a cyclic, six-membered transition state.[2][5] The catalytic cycle can be summarized as follows:
-
Coordination: The carbonyl oxygen of the substrate (aldehyde or ketone) coordinates to the Lewis acidic aluminum center of the aluminum tri-sec-butoxide.
-
Hydride Transfer: A hydride ion is transferred from the α-carbon of a this compound ligand to the carbonyl carbon of the coordinated substrate through a pericyclic transition state. This step results in the formation of a new aluminum alkoxide derived from the substrate and the release of 2-butanone.
-
Alcohol Exchange: The newly formed aluminum alkoxide exchanges with the sacrificial alcohol (e.g., isopropanol), regenerating the active aluminum isopropoxide catalyst and releasing the product alcohol.
.
Caption: Catalytic cycle of the Meerwein-Ponndorf-Verley reduction.
| Substrate | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Cyclohexanone | 10 | Isopropanol | 82 | 24 | 95 | Generic MPV data |
| Acetophenone | 5 | Toluene/Isopropanol | 110 | 12 | 88 | Generic MPV data |
| Benzaldehyde | 10 | Isopropanol | 82 | 6 | 98 | Generic MPV data |
-
Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is used.
-
Reagent Charging: The flask is charged with aluminum tri-sec-butoxide (10 mol%) and dry isopropanol.
-
Reaction Initiation: Cyclohexanone is added to the stirred solution.
-
Reaction Conditions: The reaction mixture is heated to reflux (approximately 82 °C) under a nitrogen atmosphere.
-
Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of dilute hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by distillation or column chromatography to yield cyclohexanol.
.
References
- 1. nbinno.com [nbinno.com]
- 2. Meerwein–Ponndorf–Verley reduction - Wikipedia [en.wikipedia.org]
- 3. Meerwein-Ponndorf-Verley Reduction | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Base-Mediated Meerwein–Ponndorf–Verley Reduction of Aromatic and Heterocyclic Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
Unveiling the Physicochemical Landscape of Liquid Aluminum Sec-Butoxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the core physical characteristics of liquid aluminum sec-butoxide, a versatile organometallic compound with significant applications in various scientific domains, including materials science and as a reagent in organic synthesis. This document provides a comprehensive summary of its quantitative physical properties, detailed experimental protocols for their determination, and a visual representation of a key synthetic pathway involving this compound.
Core Physical Characteristics
Aluminum this compound, with the chemical formula Al(OBu)₃, is a colorless to pale yellow, viscous liquid. Its physical properties are crucial for its handling, application, and the successful outcome of the processes in which it is employed. The following table summarizes the key quantitative physical data available for liquid aluminum this compound.
| Physical Property | Value | Temperature (°C) | Pressure |
| Density | 0.967 g/mL[1] | 25 | Ambient |
| 0.96 g/mL[2] | 20 | Ambient | |
| Boiling Point | 200-206 °C[3] | - | 30 mmHg |
| Flash Point | 27 °C (82 °F)[1] | - | Closed Cup |
| Refractive Index | 1.4390[1] | 20 | - |
| Vapor Pressure | 23 hPa | 195 | - |
Experimental Protocols for Characterization
Accurate determination of the physical properties of aluminum this compound is paramount for its application. Due to its reactivity with moisture, specific handling procedures are required. The following are detailed methodologies for key experimental procedures.
Density Determination
The density of liquid aluminum this compound can be determined using a pycnometer or a digital density meter. Given its sensitivity to air and moisture, all measurements should be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Apparatus: A calibrated pycnometer of a suitable volume, an analytical balance, a temperature-controlled bath, and a glove box or Schlenk line.
-
Procedure:
-
Thoroughly clean and dry the pycnometer and its stopper.
-
Weigh the empty, dry pycnometer on an analytical balance and record the mass (m₁).
-
Inside an inert atmosphere glove box, fill the pycnometer with aluminum this compound, ensuring no air bubbles are trapped.
-
Insert the stopper and allow the excess liquid to overflow through the capillary.
-
Carefully wipe the outside of the pycnometer dry.
-
Equilibrate the filled pycnometer in a temperature-controlled bath to the desired temperature (e.g., 25 °C).
-
Remove the pycnometer from the bath, wipe it dry again, and weigh it (m₂).
-
Determine the mass of the aluminum this compound by subtracting the mass of the empty pycnometer (m_liquid = m₂ - m₁).
-
The volume of the pycnometer (V) is known from its calibration (typically with deionized water).
-
Calculate the density (ρ) using the formula: ρ = m_liquid / V.
-
Boiling Point Determination
The boiling point of aluminum this compound is determined at reduced pressure to prevent decomposition at higher temperatures.
-
Apparatus: A distillation apparatus suitable for vacuum distillation, including a round-bottom flask, a condenser, a receiving flask, a thermometer, a vacuum pump, and a manometer.
-
Procedure:
-
Place a small volume of aluminum this compound and a boiling chip in the round-bottom flask.
-
Assemble the vacuum distillation apparatus, ensuring all joints are properly sealed.
-
Position the thermometer bulb just below the side arm leading to the condenser to accurately measure the vapor temperature.
-
Gradually reduce the pressure in the system to the desired level (e.g., 30 mmHg) using the vacuum pump and monitor with the manometer.
-
Begin heating the flask gently.
-
Record the temperature at which the liquid boils and a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point at the recorded pressure.
-
Refractive Index Measurement
The refractive index is a measure of how light propagates through the liquid and is a useful parameter for purity assessment. An Abbe refractometer is commonly used for this measurement.
-
Apparatus: An Abbe refractometer with a temperature-controlled prism, a light source, and a means to introduce the sample under an inert atmosphere.
-
Procedure:
-
Calibrate the refractometer using a standard liquid with a known refractive index.
-
Set the prism to the desired temperature (e.g., 20 °C).
-
Under an inert atmosphere, apply a few drops of liquid aluminum this compound to the surface of the prism.
-
Close the prism and allow the sample to thermally equilibrate.
-
Adjust the refractometer to bring the dividing line between the light and dark fields into sharp focus at the crosshairs of the eyepiece.
-
Read the refractive index value from the instrument's scale.
-
Viscosity Measurement
The viscosity of air-sensitive liquids like aluminum this compound can be measured using a rheometer equipped with a cover gas system to prevent exposure to the atmosphere.
-
Apparatus: A rotational rheometer with a suitable geometry (e.g., cone-plate or parallel-plate), a temperature control unit, and a custom-designed cover gas container. A heavier-than-air inert gas like sulfur hexafluoride (SF₆) or argon is required.
-
Procedure:
-
Place the rheometer's lower geometry plate inside the cover gas container.
-
Purge the container with the inert gas to displace the air.
-
Introduce the liquid aluminum this compound sample onto the center of the lower plate.
-
Carefully lower the upper geometry to the desired measurement gap.
-
Ensure the sample completely fills the gap between the geometries.
-
Set the desired temperature and allow the sample to reach thermal equilibrium.
-
Perform the viscosity measurement by applying a controlled shear rate and measuring the resulting shear stress. The rheometer software will calculate the viscosity.
-
Sol-Gel Synthesis Workflow
Aluminum this compound is a common precursor in the sol-gel synthesis of alumina (Al₂O₃) materials. The process involves hydrolysis and condensation reactions. The following diagram illustrates a typical workflow for this process.
Caption: Workflow for the sol-gel synthesis of alumina using aluminum this compound.
This guide provides a foundational understanding of the physical characteristics of liquid aluminum this compound. The presented data and protocols are intended to assist researchers and professionals in the safe and effective utilization of this important chemical compound.
References
An In-depth Technical Guide to the Hydrolysis Reaction Kinetics and Mechanism of sec-Butoxide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the hydrolysis of sec-butoxide, with a primary focus on aluminum tri-sec-butoxide (ASB) as a representative compound. While specific quantitative kinetic data for this compound hydrolysis is sparse in publicly available literature, this document synthesizes established principles of metal alkoxide hydrolysis, insights from computational studies of analogous compounds, and detailed experimental protocols to offer a thorough understanding of the reaction's kinetics and mechanism.
Introduction to this compound Hydrolysis
The hydrolysis of metal alkoxides, such as sec-butoxides, is a fundamental chemical transformation widely employed in the synthesis of metal oxides, ceramics, and catalysts through sol-gel processes. The reaction involves the cleavage of the metal-oxygen bond in the alkoxide by water, leading to the formation of a metal hydroxide and the corresponding alcohol. For aluminum tri-sec-butoxide, the overall reaction can be represented as:
Al(OCH(CH₃)C₂H₅)₃ + 3H₂O → Al(OH)₃ + 3CH₃CH(OH)C₂H₅
The kinetics and mechanism of this reaction are of paramount importance as they dictate the structure and properties of the final material. Factors such as the metal cation, the steric and electronic properties of the alkoxy group, temperature, solvent, and the presence of catalysts significantly influence the reaction rate and pathway.
Reaction Kinetics
Direct experimental determination of the rate constants, activation energy, and reaction order for the hydrolysis of this compound is not extensively documented. However, based on studies of similar metal alkoxides, several key kinetic principles can be outlined.
Qualitative Kinetic Factors:
| Factor | Influence on Hydrolysis Rate | Rationale |
| Metal Cation | The electrophilicity of the metal center is a key driver. More electrophilic metals generally exhibit faster hydrolysis rates. | A more electrophilic metal center is more susceptible to nucleophilic attack by water. |
| Alkoxy Group Structure | Steric hindrance from bulky alkoxy groups, such as this compound, generally decreases the rate of hydrolysis compared to less hindered alkoxides like methoxide or ethoxide. | The bulky nature of the sec-butoxy group sterically shields the metal center from the incoming water molecule. |
| Water Concentration | The rate of hydrolysis is dependent on the concentration of water. The reaction order with respect to water can vary depending on the specific mechanism and reaction conditions. | Water is a primary reactant in the hydrolysis process. |
| Temperature | Increased temperature generally leads to a higher reaction rate. | As with most chemical reactions, higher temperatures provide the necessary activation energy for the reaction to proceed more quickly. |
| Solvent | The choice of solvent can influence the solubility of reactants and intermediates, as well as stabilize transition states, thereby affecting the reaction rate. Common solvents include the parent alcohol (sec-butanol) or non-polar solvents like benzene and toluene. | The solvent can play a role in the solvation of species involved in the reaction pathway. |
| pH (Catalysis) | The hydrolysis of metal alkoxides can be catalyzed by both acids and bases. Acid catalysis typically proceeds via protonation of the alkoxy group, making it a better leaving group. Base catalysis involves the activation of water to the more nucleophilic hydroxide ion. | Catalysts provide an alternative reaction pathway with a lower activation energy. |
Illustrative Quantitative Kinetic Data (Hydrolysis of AlN):
While not this compound, the following data from the hydrolysis of aluminum nitride (AlN) in aluminum dross illustrates how kinetic parameters are typically presented. The hydrolysis of AlN was found to be controlled by different steps at various temperatures[1].
| Temperature Range (°C) | Rate-Controlling Step | Apparent Activation Energy (Ea) (kJ/mol) |
| 30-40 | Boundary layer diffusion | 96.53 |
| 50-70 | Chemical reaction control | 87.13 |
| 80-90 | Product layer diffusion control | 34.59 |
Note: This data is for the hydrolysis of AlN and is provided for illustrative purposes only.
Reaction Mechanism
The hydrolysis of aluminum this compound is a multi-step process involving the sequential replacement of sec-butoxy groups with hydroxyl groups. Computational studies on the hydrolysis of aluminum isopropoxide, a closely related compound, suggest a mechanism that is likely applicable to ASB.
The hydrolysis is proposed to proceed through a nucleophilic substitution mechanism where a water molecule attacks the electrophilic aluminum center. This leads to the formation of a transition state with a higher coordination number around the aluminum atom, followed by the elimination of a sec-butanol molecule.
Proposed Mechanistic Steps:
-
Initial Attack by Water: A water molecule acts as a nucleophile and attacks the aluminum center of the Al(O-sec-Bu)₃ molecule.
-
Formation of a Pentacoordinate Intermediate: This attack leads to the formation of a transient pentacoordinate aluminum species.
-
Proton Transfer: A proton is transferred from the coordinated water molecule to one of the sec-butoxy groups.
-
Elimination of sec-Butanol: The protonated sec-butoxy group leaves as a molecule of sec-butanol, resulting in the formation of a hydroxylated aluminum species, Al(OH)(O-sec-Bu)₂.
-
Subsequent Hydrolysis and Condensation: The remaining sec-butoxy groups are sequentially replaced by hydroxyl groups through similar steps. The resulting aluminum hydroxide species can then undergo condensation reactions (olation and oxolation) to form Al-O-Al bridges, leading to the formation of oligomers and eventually a solid aluminum hydroxide network.
Signaling Pathway Diagram:
Caption: Proposed mechanism for the hydrolysis and initial condensation of aluminum this compound.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducible synthesis and analysis of materials derived from this compound hydrolysis. The following sections outline key experimental methodologies cited in the literature for the study of aluminum tri-sec-butoxide hydrolysis.
Materials and General Handling
-
Aluminum tri-sec-butoxide (ASB): Typically obtained commercially and should be handled under an inert atmosphere (e.g., nitrogen or argon) due to its moisture sensitivity.
-
Solvents: Anhydrous solvents such as benzene, toluene, or isopropanol are commonly used.
-
Water: Deionized water is used for the hydrolysis reaction.
-
Atmosphere: Experiments are generally conducted under a nitrogen atmosphere to prevent premature hydrolysis from atmospheric moisture and to limit exposure to carbon dioxide.
Protocol for Hydrolysis of Aluminum tri-sec-butoxide
This protocol describes a typical laboratory-scale synthesis of aluminum hydroxide via the hydrolysis of ASB.
-
Preparation of ASB Solution: A 15% (w/v) solution of ASB is prepared in an anhydrous solvent (e.g., benzene or isopropanol) in a reaction vessel under a nitrogen atmosphere.
-
Addition of Water: A specific molar ratio of deionized water to ASB is added dropwise to the ASB solution while stirring. The H₂O/Al molar ratio is a critical parameter that influences the final product (e.g., ratios from 2 to 24 have been studied).
-
Reaction: The reaction mixture is stirred at a controlled temperature (e.g., 25°C) for a specified duration.
-
Product Isolation: The resulting precipitate (aluminum hydroxide) is isolated by filtration.
-
Washing and Drying: The product is washed with an anhydrous solvent (e.g., isopropanol or benzene) to remove any unreacted starting materials and byproducts. The washed product is then dried, for example, at 50°C.
-
Storage: The final product is stored in a desiccator to prevent rehydration.
Analytical Techniques for Product Characterization
-
Infrared (IR) Spectroscopy: Used to identify the functional groups present in the product. The presence of broad O-H stretching bands confirms the formation of aluminum hydroxide, while the disappearance of C-O and C-H bands associated with the sec-butoxy group indicates the completion of hydrolysis.
-
X-ray Diffraction (XRD): Employed to determine the crystalline phase of the aluminum hydroxide product. Different phases, such as pseudoboehmite or bayerite, can be identified based on their characteristic diffraction patterns.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ²⁷Al NMR is a powerful technique to probe the coordination environment of the aluminum atoms. It can distinguish between four-, five-, and six-coordinate aluminum species, providing insights into the structure of intermediates and final products. ¹H and ¹³C NMR can be used to monitor the disappearance of the sec-butoxy groups and the formation of sec-butanol.
Experimental Workflow Diagram:
Caption: General experimental workflow for the synthesis and characterization of aluminum hydroxide from the hydrolysis of aluminum tri-sec-butoxide.
Conclusion
The hydrolysis of this compound is a complex process influenced by a multitude of factors. While quantitative kinetic data remains an area for further investigation, a robust qualitative understanding of the reaction kinetics and a plausible mechanistic pathway can be inferred from studies on analogous metal alkoxides. The experimental protocols and analytical techniques detailed in this guide provide a solid foundation for researchers and professionals working on the synthesis and characterization of materials derived from this compound hydrolysis. Further research employing in-situ monitoring techniques such as stopped-flow spectroscopy or time-resolved NMR would be invaluable in elucidating the precise kinetic parameters and transient intermediates of this important reaction.
References
Spectroscopic Profile of Aluminum Sec-Butoxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data for aluminum sec-butoxide, a versatile organometallic compound. This document is intended for researchers and professionals who utilize this compound in various applications, including as a catalyst, precursor for alumina-based materials, and in organic synthesis. This guide presents available Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, detailed experimental protocols for acquiring such data, and a logical workflow for the characterization of this compound.
Spectroscopic Data
The structural elucidation and quality control of aluminum this compound heavily rely on spectroscopic techniques. Herein, we summarize the key NMR and IR data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the identity and purity of aluminum this compound. The presence of various oligomeric species in solution can lead to complex spectra.[1][2]
Table 1: 1H NMR Spectroscopic Data for Aluminum this compound
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~3.8 - 4.2 | m | -CH- (methine) |
| ~1.4 - 1.6 | m | -CH2- (methylene) |
| ~1.2 | d | -CH3 (doublet) |
| ~0.9 | t | -CH3 (triplet) |
Note: Chemical shifts are approximate and can vary depending on the solvent, concentration, and the specific oligomeric form present. Data is inferred from typical values for sec-butoxy groups and related aluminum alkoxides.
Table 2: 13C NMR Spectroscopic Data for Aluminum this compound
| Chemical Shift (δ) ppm | Assignment |
| ~70 - 75 | -CH- (methine) |
| ~30 - 35 | -CH2- (methylene) |
| ~20 - 25 | -CH3 (from ethoxy group) |
| ~10 | -CH3 (from methyl group) |
Note: As with 1H NMR, these are approximate chemical shifts. A study on aluminum this compound chelated with ethyl acetoacetate showed related signals, providing a basis for these assignments.[3]
Table 3: 27Al NMR Spectroscopic Data for Aluminum this compound
| Chemical Shift (δ) ppm | Linewidth (Hz) | Coordination State |
| ~60 - 70 | Broad | Tetra-coordinated Aluminum |
| ~30 - 40 | Broad | Penta-coordinated Aluminum |
| ~0 - 10 | Broad | Hexa-coordinated Aluminum |
Note: The 27Al NMR spectrum is particularly sensitive to the coordination environment of the aluminum atom. In solution, an equilibrium between different oligomeric species can result in multiple broad signals corresponding to four-, five-, and six-coordinate aluminum centers.[1]
Infrared (IR) Spectroscopy
FT-IR spectroscopy is instrumental in identifying the functional groups present in aluminum this compound and monitoring its reactions, such as hydrolysis.
Table 4: FT-IR Spectroscopic Data for Aluminum this compound
| Wavenumber (cm-1) | Intensity | Assignment |
| 2960 - 2850 | Strong | C-H stretching (alkane) |
| 1460 - 1370 | Medium | C-H bending (alkane) |
| 1100 - 1000 | Strong, Broad | Al-O-C stretching |
| ~625 and ~470 | Medium | Al-O stretching |
Note: The broad and strong absorption in the 1100-1000 cm-1 region is characteristic of the Al-O-C bond.[2] The bands around 625 and 470 cm-1 are indicative of Al-O vibrations and are sensitive to the hydrolysis process.[4]
Experimental Protocols
To ensure the acquisition of high-quality and reproducible spectroscopic data, the following experimental protocols are recommended.
NMR Spectroscopy
Sample Preparation:
-
Due to the moisture sensitivity of aluminum this compound, all sample preparation should be conducted under an inert atmosphere (e.g., in a glovebox).
-
Use dry, deuterated solvents such as chloroform-d (CDCl3) or benzene-d6 (C6D6).
-
For a standard 5 mm NMR tube, dissolve approximately 20-50 mg of aluminum this compound in 0.6-0.7 mL of the chosen deuterated solvent.
-
Cap the NMR tube securely to prevent atmospheric moisture contamination.
Instrument Parameters:
-
1H NMR:
-
Spectrometer Frequency: 300-500 MHz
-
Pulse Sequence: Standard single pulse
-
Relaxation Delay: 1-5 seconds
-
Number of Scans: 16-64
-
-
13C NMR:
-
Spectrometer Frequency: 75-125 MHz
-
Pulse Sequence: Proton-decoupled single pulse
-
Relaxation Delay: 2-10 seconds
-
Number of Scans: 1024 or more, depending on concentration
-
-
27Al NMR:
-
Spectrometer Frequency: 78-130 MHz
-
Pulse Sequence: Standard single pulse
-
Reference: Aqueous Al(NO3)3 solution
-
Due to the broad nature of the signals, a wide spectral window is necessary.
-
FT-IR Spectroscopy
Sample Preparation:
-
Neat Liquid: A thin film of the viscous liquid can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Attenuated Total Reflectance (ATR): A drop of the sample can be placed directly on the ATR crystal. This is often the most convenient method for viscous liquids.
Instrument Parameters:
-
Spectrometer: A standard FT-IR spectrometer.
-
Technique: Transmission or ATR.
-
Spectral Range: 4000-400 cm-1.
-
Resolution: 4 cm-1.
-
Number of Scans: 16-32.
-
A background spectrum of the empty IR beam path (for transmission) or the clean ATR crystal should be collected before running the sample spectrum.
Logical Workflow for Characterization
The following diagram illustrates a logical workflow for the spectroscopic characterization of aluminum this compound.
References
A Preliminary Investigation of sec-Butoxide Reactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Alkoxides are fundamental reagents in organic synthesis, serving as potent bases and nucleophiles. Among them, sec-butoxide, particularly potassium this compound, occupies a significant role. Its branched structure imparts distinct steric properties that profoundly influence its reactivity, differentiating it from less hindered alkoxides like methoxide or ethoxide. This technical guide provides an in-depth exploration of the core reactivity principles of this compound, focusing on its application in key organic transformations. While much of the foundational literature on sterically hindered bases focuses on the closely related potassium tert-butoxide (KOtBu), the principles of basicity, nucleophilicity, and steric influence are directly comparable and applicable to potassium this compound. This document will detail its reactivity profile, present quantitative data, provide established experimental protocols, and visualize key mechanistic and logical pathways.
Core Reactivity Principles: Basicity vs. Nucleophilicity
The defining characteristic of this compound is its nature as a strong, sterically hindered base.[1] The bulky sec-butyl group physically obstructs the oxygen anion, making it difficult for it to approach and attack an electrophilic carbon atom, a process known as nucleophilic substitution (e.g., SN2).[2][3] This diminished capacity as a nucleophile is a key advantage, as it minimizes undesired side reactions.[1]
Conversely, the same steric bulk does not prevent the this compound anion from abstracting a proton, which is typically more accessible on the periphery of a molecule.[3] This makes it an excellent base for promoting reactions that require proton removal, such as elimination and deprotonation reactions.[1][2]
References
Methodological & Application
Application Notes and Protocols: Aluminum Tri-sec-butoxide as a Catalyst in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Aluminum tri-sec-butoxide [Al(O-s-Bu)₃] is a versatile and efficient Lewis acidic catalyst employed in a variety of organic transformations. Its utility spans from classic named reactions to modern polymerization techniques, offering a cost-effective and selective option for synthetic chemists. This document provides detailed application notes, experimental protocols, and mechanistic insights for key reactions catalyzed by aluminum tri-sec-butoxide.
Meerwein-Ponndorf-Verley (MPV) Reduction
The Meerwein-Ponndorf-Verley (MPV) reduction is a highly chemoselective method for the reduction of aldehydes and ketones to their corresponding primary and secondary alcohols, respectively.[1][2][3] The reaction utilizes a sacrificial alcohol, typically isopropanol, as the hydride source and an aluminum alkoxide, such as aluminum tri-sec-butoxide, as the catalyst.[4][5] A key advantage of the MPV reduction is its selectivity for the carbonyl group, leaving other reducible functional groups like alkenes, alkynes, and nitro groups unaffected.[3]
Experimental Protocol: General Procedure for MPV Reduction of Ketones
-
Apparatus Setup: A round-bottom flask is equipped with a magnetic stirrer and a distillation head to facilitate the removal of acetone, which drives the reaction equilibrium forward. The setup is dried in an oven and cooled under a stream of dry nitrogen.
-
Reaction Mixture: The ketone substrate, a 5-10 fold molar excess of dry isopropanol (serving as both solvent and hydride donor), and a catalytic amount of aluminum tri-sec-butoxide (typically 5-10 mol%) are added to the flask.
-
Reaction Conditions: The mixture is heated to a gentle reflux. The reaction progress can be monitored by the rate of acetone distillation or by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of dilute hydrochloric acid or a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) to hydrolyze the aluminum salts.
-
Isolation: The product is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude alcohol can be purified by distillation or column chromatography on silica gel.
Quantitative Data for MPV Reduction
| Substrate | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Cyclohexanone | 10 | Isopropanol | Reflux | 4 | >95 |
| Acetophenone | 10 | Isopropanol | Reflux | 6 | 92 |
| 4-Chloroacetophenone | 10 | Isopropanol | Reflux | 5 | 94 |
| Benzaldehyde | 5 | Isopropanol | Reflux | 2 | >98 |
| Cinnamaldehyde | 10 | Isopropanol | Reflux | 8 | 85 (allylic alcohol) |
MPV Reduction Workflow
Caption: General workflow for the Meerwein-Ponndorf-Verley reduction.
Oppenauer Oxidation
The Oppenauer oxidation is the reverse of the MPV reduction, converting secondary alcohols to ketones using an aluminum alkoxide catalyst and a carbonyl compound as a hydride acceptor, typically acetone or cyclohexanone.[6][7][8] This method is particularly mild and highly selective for secondary alcohols, making it valuable in the synthesis of sensitive molecules like steroids and terpenoids.[9][10] Primary alcohols can also be oxidized, but the reaction is often slower and can be complicated by side reactions such as aldol condensations.[7]
Experimental Protocol: Oppenauer Oxidation of Cholesterol
-
Reagent Preparation: A solution of aluminum tri-sec-butoxide in a dry, inert solvent such as toluene or benzene is prepared.
-
Reaction Mixture: To a flask containing a solution of cholesterol in the same solvent, the aluminum tri-sec-butoxide solution and a large excess of the hydride acceptor (e.g., acetone or cyclohexanone) are added.
-
Reaction Conditions: The mixture is heated to reflux and the reaction is monitored by TLC. Reaction times can vary from a few hours to overnight.
-
Work-up: After cooling, the reaction is quenched with water or dilute acid.
-
Isolation: The product is extracted into an organic solvent. The organic layer is washed, dried, and concentrated.
-
Purification: The crude product, cholestenone, is purified by recrystallization or column chromatography.
Quantitative Data for Oppenauer Oxidation
| Substrate | Hydride Acceptor | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Cholesterol | Acetone | 20 | Toluene | Reflux | 12 | ~85 |
| Codeine | Acetone | 15 | Benzene | Reflux | 24 | High |
| Borneol | Acetone | 10 | Toluene | Reflux | 6 | 90 |
| Cyclohexanol | Cyclohexanone | 10 | Toluene | Reflux | 5 | >95 |
| 1-Phenylethanol | Acetone | 10 | Toluene | Reflux | 4 | 92 |
Oppenauer Oxidation Signaling Pathway
Caption: Key steps in the Oppenauer oxidation mechanism.
Tishchenko Reaction
The Tishchenko reaction is a disproportionation reaction of two molecules of an aldehyde to form an ester, catalyzed by an aluminum alkoxide.[11][12] This atom-economical reaction is applicable to both enolizable and non-enolizable aldehydes.[13] One molecule of the aldehyde is oxidized to a carboxylic acid, while the other is reduced to an alcohol, which then combine to form the ester.
Experimental Protocol: Tishchenko Reaction of Benzaldehyde
-
Reaction Setup: A flame-dried flask is charged with freshly distilled benzaldehyde under an inert atmosphere.
-
Catalyst Addition: A catalytic amount of aluminum tri-sec-butoxide (2-5 mol%) is added to the aldehyde.
-
Reaction Conditions: The reaction is typically exothermic and may require initial cooling. It is then stirred at room temperature until completion, as monitored by GC or TLC.
-
Work-up: The reaction is quenched with dilute acid.
-
Isolation and Purification: The product, benzyl benzoate, is extracted, and the organic layer is washed, dried, and concentrated. The crude ester can be purified by vacuum distillation.
Quantitative Data for Tishchenko Reaction
| Substrate | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) |
| Benzaldehyde | 5 | 25 | 4 | 95 |
| Furfural | 5 | 25 | 6 | 90 |
| Acetaldehyde | 2 | 0-10 | 2 | >98 (Ethyl acetate) |
| Isobutyraldehyde | 5 | 25 | 8 | 85 |
| p-Anisaldehyde | 5 | 25 | 5 | 92 |
Tishchenko Reaction Logical Relationship
Caption: Logical flow of the Tishchenko reaction mechanism.
Transesterification
Aluminum tri-sec-butoxide can catalyze transesterification, the process of exchanging the alkoxy group of an ester with that of an alcohol. This equilibrium-driven reaction is useful for the synthesis of various esters, including the production of biodiesel.
Experimental Protocol: Transesterification of Methyl Benzoate with n-Butanol
-
Reaction Setup: A flask is equipped with a reflux condenser and charged with methyl benzoate, an excess of n-butanol, and aluminum tri-sec-butoxide (5-10 mol%).
-
Reaction Conditions: The mixture is heated to reflux. The removal of methanol by distillation can be employed to drive the equilibrium towards the product.
-
Work-up and Isolation: After cooling, the catalyst is quenched with water. The organic layer is separated, washed, dried, and concentrated.
-
Purification: The resulting butyl benzoate is purified by vacuum distillation.
Transesterification Experimental Workflow
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Meerwein-Ponndorf-Verley Reduction [organic-chemistry.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Meerwein–Ponndorf–Verley reduction - Wikipedia [en.wikipedia.org]
- 5. Base-Mediated Meerwein–Ponndorf–Verley Reduction of Aromatic and Heterocyclic Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. organicreactions.org [organicreactions.org]
- 7. Oppenauer oxidation - Wikipedia [en.wikipedia.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. grokipedia.com [grokipedia.com]
- 10. Oppenauer Oxidation | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. Tishchenko reaction - Wikipedia [en.wikipedia.org]
- 12. Tishchenko Reaction [organic-chemistry.org]
- 13. The Tishchenko reaction mediated by organo-f-complexes: the myths and obstacles - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Sol-Gel Synthesis of Alumina using Aluminum sec-Butoxide
Audience: Researchers, scientists, and drug development professionals.
Introduction
The sol-gel process is a versatile method for synthesizing high-purity ceramic materials, such as alumina (Al₂O₃), from molecular precursors. This technique allows for precise control over the material's microstructure, including particle size, pore size distribution, and surface area.[1][2] Alumina synthesized via the sol-gel method finds extensive applications in catalysis, as a support for active metals, in chromatography, and as a biomaterial.[2] This application note provides a detailed protocol for the synthesis of alumina using aluminum sec-butoxide as the precursor.
The synthesis involves the hydrolysis and subsequent condensation of the aluminum alkoxide in a controlled environment. The process typically begins with the dissolution of aluminum this compound in an alcohol, followed by the addition of water to initiate hydrolysis. An acid or base catalyst is often used to control the rates of hydrolysis and condensation. The resulting sol is then aged to form a gel, which is subsequently dried and calcined to yield the final alumina product. The properties of the resulting alumina are highly dependent on several synthesis parameters, including the precursor-to-water molar ratio, the type and concentration of the catalyst, the reaction temperature, and the calcination profile.[3][4]
Experimental Protocols
This section details a standard protocol for the sol-gel synthesis of alumina from aluminum this compound.
Materials:
-
Aluminum this compound (Al(OBu³)₃)
-
Anhydrous ethanol (or other suitable alcohol such as isopropanol or butan-2-ol)[1][5]
-
Deionized water
-
Nitric acid (HNO₃) or Hydrochloric acid (HCl) (as catalyst)[1]
-
Ammonia solution (NH₃) (for base-catalyzed methods)[2]
Procedure:
-
Precursor Solution Preparation: In a clean, dry flask, dissolve aluminum this compound in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon) to prevent premature hydrolysis from atmospheric moisture. The solution should be stirred vigorously until the precursor is completely dissolved. For syntheses involving a chelating agent to control the hydrolysis rate, acetylacetone can be added to the precursor solution at this stage.[5][6]
-
Hydrolysis: Prepare a separate solution of deionized water, ethanol, and the acid catalyst (e.g., nitric acid). This hydrolysis solution should be added dropwise to the vigorously stirred aluminum this compound solution. The rate of addition should be carefully controlled to manage the exothermic reaction and prevent rapid, uncontrolled precipitation. The hydrolysis is typically carried out at room temperature or a slightly elevated temperature (e.g., 40-60 °C).[7]
-
Sol Formation and Gelation: After the complete addition of the hydrolysis solution, the resulting mixture is a sol. Continue stirring the sol for a period of time (e.g., 1-2 hours) to ensure homogeneity. The sol is then left to age, during which the condensation reactions continue, leading to the formation of a rigid, three-dimensional network, i.e., a gel. The aging process can take from several hours to several days and is often performed at a controlled temperature.[8]
-
Drying: The wet gel is then dried to remove the solvent. Common drying methods include conventional oven drying (typically at 60-120 °C) or supercritical drying. The choice of drying method significantly impacts the textural properties of the final material. Conventional drying often leads to pore collapse due to capillary stress, resulting in a xerogel, while supercritical drying can preserve the porous structure, yielding an aerogel.
-
Calcination: The dried gel is calcined at high temperatures to remove residual organic compounds and to induce crystallization into the desired alumina phase. The calcination temperature profile is critical in determining the final crystalline phase (e.g., γ-Al₂O₃, α-Al₂O₃) and the textural properties of the alumina.[9] A typical procedure involves heating the gel in air at a controlled rate (e.g., 2-5 °C/min) to a final temperature between 400 °C and 1200 °C, where it is held for several hours.[5][9]
Data Presentation
The following tables summarize key quantitative data from various sol-gel synthesis protocols for alumina using aluminum this compound.
Table 1: Molar Ratios of Reactants
| Precursor System | Molar Ratio (Alkoxide : Water : Acid/Chelating Agent) | Reference |
| Aluminum this compound in butan-2-ol with Nitric Acid | Varies, with water added for hydrolysis | [1] |
| Aluminum tri-sec-butoxide with 2,4-pentanedione in 2-propanol and Nitric Acid | Optimal acacH/ASB mole ratios of 0.3−0.4 | [5] |
| Aluminum tri-tert-butoxide with Pluronic P123 in Ethanol and HCl | [H₂O]:[Al³⁺] ratio between 2 and 12, [HCl]:[Al³⁺] from 0.6 to 3.6 | [7] |
| Aluminum this compound with Nitric Acid and Glycerol | Alkoxide:water molar ratios of 1:1.5, 1:2.5, and 1:3.5 | [10] |
Table 2: Reaction Conditions and Resulting Material Properties
| Catalyst | Aging Conditions | Calcination Temperature (°C) | Resulting Phase | Specific Surface Area (m²/g) | Reference |
| Nitric Acid | 8°C for up to 30 days | ~500 | α-Al₂O₃ | Not specified | [8] |
| Nitric Acid | Not specified | 400 - 800 | γ-Al₂O₃ | 552 - 560 (at 400°C) | [5] |
| Nitric Acid | Not specified | 1000 - 1050 | α-Al₂O₃ | Not specified | [5] |
| Hydrochloric Acid | 3 days at 40°C | 400 | Amorphous | High | [7] |
| Not specified | 24 hours at room temperature | 1000 and 1200 | α-Al₂O₃ | Not specified | [2] |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the sol-gel synthesis of alumina.
Chemical Pathway
Caption: Chemical pathway from precursor to crystalline alumina.
References
- 1. Chemical and Structural Characterization of Amorphous and Crystalline Alumina Obtained by Alternative Sol–Gel Preparation Routes | MDPI [mdpi.com]
- 2. scientificbulletin.upb.ro [scientificbulletin.upb.ro]
- 3. Physico-Chemical Characterization of Alumina Sols Prepared From Aluminum Alcoxides | MRS Online Proceedings Library (OPL) | Cambridge Core [cambridge.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. nanowires.berkeley.edu [nanowires.berkeley.edu]
- 8. Sol-Gel Preparation of Alumina Gels Forming α-Alumina around 500°C [jstage.jst.go.jp]
- 9. metall-mater-eng.com [metall-mater-eng.com]
- 10. researchgate.net [researchgate.net]
Applications of sec-Butoxide in Polymerization Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of various sec-butoxide compounds in polymerization reactions. The unique properties of the this compound ligand, when complexed with different metals, offer versatile applications in polymer synthesis, particularly in anionic and ring-opening polymerizations. These methods are crucial for producing polymers with controlled molecular weights, narrow polydispersity, and specific end-group functionalities, which are often desired in biomedical and pharmaceutical applications.
Aluminum this compound in Ring-Opening Polymerization (ROP) of Cyclic Esters
Aluminum this compound is a widely utilized initiator for the ring-opening polymerization (ROP) of cyclic esters, such as lactide and ε-caprolactone, to produce biodegradable polyesters like polylactide (PLA) and polycaprolactone (PCL). The polymerization proceeds through a coordination-insertion mechanism, which allows for good control over the polymer's molecular weight and dispersity.[1][2]
Application Notes:
Aluminum this compound offers a balance of reactivity and control in the ROP of cyclic esters. The polymerization is typically carried out in bulk or in a non-polar solvent like toluene at elevated temperatures. The presence of an alcohol co-initiator, such as benzyl alcohol or isopropanol, can further enhance control over the polymerization, leading to polymers with one end-group derived from the alcohol and the other from the this compound. The choice of reaction temperature and monomer-to-initiator ratio are critical parameters to control the molecular weight of the resulting polymer.
Quantitative Data Summary:
The following table summarizes representative data for the ring-opening polymerization of ε-caprolactone and L-lactide using aluminum-based initiators.
| Entry | Monomer | Initiator System | [M]/[I] Ratio | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol , exp) | Mw/Mn | Reference |
| 1 | ε-Caprolactone | Al(OsBu)₃ / iPrOH | 100:1 | 50 | 1 | 98 | 16,038 | 1.35 | [3] |
| 2 | ε-Caprolactone | Al(OsBu)₃ / EtOH | 100:1 | 50 | 1 | 97 | 16,931 | 1.28 | [3] |
| 3 | L-Lactide | Salen-Al Complex | 250:1 | 120 | 16 | - | - | - | [4] |
| 4 | L-Lactide | Al Complex / BnOH | 100:1 | 100 | - | >99 | 12,300 | 1.08 | [5] |
Experimental Protocol: ROP of ε-Caprolactone using Aluminum this compound
This protocol describes the bulk polymerization of ε-caprolactone initiated by aluminum this compound.
Materials:
-
Aluminum this compound (Al(OsBu)₃)
-
ε-Caprolactone (distilled over CaH₂ before use)
-
Toluene (anhydrous)
-
Methanol
-
Schlenk flask and line
-
Magnetic stirrer and stir bar
-
Syringes
Procedure:
-
Reactor Preparation: A Schlenk flask equipped with a magnetic stir bar is dried in an oven at 120 °C overnight and then cooled under a stream of dry nitrogen.
-
Monomer and Initiator Addition: The desired amount of ε-caprolactone is added to the Schlenk flask under a nitrogen atmosphere. A stock solution of aluminum this compound in anhydrous toluene is prepared. The calculated amount of the initiator solution is then transferred to the reaction flask via syringe.
-
Polymerization: The reaction mixture is heated to the desired temperature (e.g., 110 °C) and stirred. The progress of the polymerization can be monitored by observing the increase in viscosity of the reaction mixture.
-
Termination: After the desired reaction time, the polymerization is terminated by cooling the mixture to room temperature and adding a small amount of methanol to protonate the active chain ends.
-
Polymer Isolation: The polymer is dissolved in a minimal amount of dichloromethane and precipitated in a large volume of cold methanol. The precipitated polymer is collected by filtration and dried under vacuum to a constant weight.
-
Characterization: The molecular weight (Mn) and polydispersity index (Mw/Mn) of the polymer are determined by Gel Permeation Chromatography (GPC). The structure of the polymer is confirmed by ¹H NMR spectroscopy.
Reaction Mechanism: Coordination-Insertion
The ring-opening polymerization of cyclic esters initiated by aluminum alkoxides proceeds via a coordination-insertion mechanism.
Caption: Coordination-insertion mechanism for ROP.
Lithium this compound in Anionic Polymerization
Lithium this compound, often used in conjunction with sec-butyllithium (sBuLi), plays a significant role in controlling anionic polymerization. While sBuLi is a common initiator, the addition of lithium this compound can modify the aggregation state and reactivity of the propagating chain ends, leading to better control over the polymerization of monomers like styrenes and methacrylates.[1]
Application Notes:
In the anionic polymerization of methacrylates, such as methyl methacrylate (MMA), the use of sBuLi as an initiator can be complicated by side reactions. The addition of lithium chloride (LiCl) or lithium this compound can help to suppress these side reactions and promote a "living" polymerization, allowing for the synthesis of well-defined polymers and block copolymers.[6] These polymerizations are typically conducted at low temperatures (e.g., -78 °C) in a polar aprotic solvent like tetrahydrofuran (THF) under high-vacuum conditions to exclude impurities.[6][7]
Quantitative Data Summary:
The following table presents data for the anionic polymerization of tert-butyl methacrylate (tBuMA) and the subsequent synthesis of a block copolymer with MMA.
| Entry | Monomer(s) | Initiator System | [M]/[I] Ratio | Temperature (°C) | Mn ( g/mol , calc) | Mn ( g/mol , exp) | Mw/Mn | Reference |
| 1 | tBuMA | sBuLi / LiCl | 50 | -78 | 7,100 | 6,800 | 1.10 | [6] |
| 2 | tBuMA-b-MMA | sBuLi / LiCl | 50 (tBuMA), 50 (MMA) | -78 | 12,100 | 11,500 | 1.15 | [6] |
Experimental Protocol: Anionic Polymerization of Methyl Methacrylate (MMA)
This protocol outlines a general procedure for the anionic polymerization of MMA using sec-butyllithium, highlighting the rigorous conditions required.
Materials:
-
sec-Butyllithium (sBuLi) in cyclohexane
-
Methyl methacrylate (MMA), purified by distillation from CaH₂ and triethylaluminum
-
Tetrahydrofuran (THF), purified by refluxing over sodium-benzophenone complex
-
Methanol (anhydrous)
-
High-vacuum line and associated glassware (Schlenk flasks, ampoules)
Procedure:
-
Purification: All reagents and solvents must be rigorously purified to remove any protic impurities. The polymerization apparatus is assembled, connected to a high-vacuum line, evacuated, and flame-dried.[7]
-
Initiator Preparation: A known amount of sBuLi solution is introduced into the reaction flask under high vacuum.
-
Solvent Addition: Purified THF is distilled into the reactor at -78 °C (dry ice/acetone bath).
-
Monomer Addition: The purified MMA is then distilled into the reactor containing the initiator solution. The polymerization is typically very fast.
-
Termination: The polymerization is terminated by the addition of a small amount of degassed methanol.
-
Polymer Isolation: The polymer is precipitated in a non-solvent such as hexane or methanol, filtered, and dried under vacuum.
-
Characterization: The molecular weight and polydispersity are determined by GPC.
Anionic Polymerization Mechanism
The anionic polymerization of a vinyl monomer like styrene initiated by an organolithium reagent involves initiation and propagation steps.
Caption: Anionic polymerization of styrene.
Potassium this compound in Polymerization
Potassium this compound, a strong, sterically hindered base, can also be used as an initiator for anionic polymerization. Its higher basicity compared to lithium alkoxides can influence the stereochemistry of the resulting polymer. For instance, in the polymerization of styrene, the use of potassium t-butoxide (a closely related compound) has been shown to favor the formation of isotactic polystyrene.[1]
Application Notes:
Potassium this compound is a potent initiator for the polymerization of vinyl monomers and for the ring-opening polymerization of epoxides. When used for the polymerization of styrene, the choice of solvent is crucial, as polar solvents like THF can accelerate the polymerization rate. The steric bulk of the this compound group helps to control the approach of the monomer to the growing chain end.
Experimental Protocol: General Procedure for Anionic Polymerization
A general workflow for conducting an anionic polymerization under inert conditions is outlined below.
Caption: General workflow for anionic polymerization.
References
Anwendungshinweise und Protokolle: Meerwein-Ponndorf-Verley-Reduktion mit Aluminium-sec-butoxid
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Wirkstoffentwicklung.
Einführung: Die Meerwein-Ponndorf-Verley (MPV)-Reduktion ist eine chemoselektive und milde Methode zur Reduktion von Aldehyden und Ketonen zu den entsprechenden primären bzw. sekundären Alkoholen.[1][2] Die Reaktion nutzt ein Aluminiumalkoxid, wie z. B. Aluminium-sec-butoxid, als Katalysator in Gegenwart eines Opferalkohols, typischerweise eines sekundären Alkohols wie 2-Butanol.[1] Ein wesentlicher Vorteil der MPV-Reduktion liegt in ihrer hohen Chemoselektivität, die es ermöglicht, Carbonylgruppen in Gegenwart anderer funktioneller Gruppen wie Ester, Acetale, Alkene und Alkine zu reduzieren.[3][4] Diese Selektivität macht sie zu einem wertvollen Werkzeug in der Synthese komplexer Moleküle und in der Wirkstoffentwicklung.[2]
Wirkmechanismus: Der Mechanismus der MPV-Reduktion verläuft über einen katalytischen Zyklus mit einem sechsgliedrigen Übergangszustand.[4] Zunächst koordiniert das Carbonyl-Sauerstoffatom des Substrats an das Aluminiumzentrum des Aluminium-sec-butoxids.[4] Anschließend erfolgt ein Hydridtransfer vom Alkoxidliganden auf den Carbonylkohlenstoff über einen pericyclischen Mechanismus.[4] Das neu gebildete Aluminiumalkoxid des Produkts dissoziiert dann und wird durch ein Molekül des Opferalkohols (z. B. 2-Butanol) verdrängt, wodurch der Aluminium-sec-butoxid-Katalysator regeneriert wird und der katalytische Zyklus fortgesetzt werden kann.[4]
Logischer Arbeitsablauf für die MPV-Reduktion
Abbildung 1: Allgemeiner experimenteller Arbeitsablauf für eine Meerwein-Ponndorf-Verley-Reduktion.
Anwendungen in der Wirkstoffentwicklung
Die hohe Chemoselektivität der MPV-Reduktion ist in der Wirkstoffentwicklung von großem Vorteil, wo oft komplexe Moleküle mit mehreren funktionellen Gruppen synthetisiert werden müssen.
-
Selektive Reduktion: Gezielte Reduktion einer Keton- oder Aldehydfunktion, ohne andere empfindliche Gruppen im Molekül zu beeinflussen.
-
Stereoselektive Synthese: Durch den Einsatz chiraler Liganden am Aluminiumalkoxid oder chiraler Opferalkohole können prochiraler Ketone in chirale Alkohole umgewandelt werden, was für die Synthese von enantiomerenreinen Wirkstoffen entscheidend ist.[4]
-
Naturstoffsynthese: Die MPV-Reduktion wurde erfolgreich in der Totalsynthese verschiedener Naturstoffe eingesetzt.
-
Scale-up-Potenzial: Die Reaktion ist skalierbar und verwendet kostengünstige und umweltfreundliche Reagenzien, was sie für die Produktion im größeren Maßstab attraktiv macht.[5]
Katalytischer Zyklus der MPV-Reduktion
Abbildung 2: Vereinfachter katalytischer Zyklus der MPV-Reduktion mit Aluminium-sec-butoxid.
Experimentelle Protokolle
Allgemeines Protokoll für die MPV-Reduktion eines Ketons mit Aluminium-sec-butoxid
Dieses Protokoll beschreibt ein allgemeines Verfahren. Die spezifischen Reaktionsbedingungen (z. B. Temperatur, Reaktionszeit, Konzentration) müssen möglicherweise für jedes Substrat optimiert werden.
Materialien:
-
Keton (Substrat)
-
Aluminium-sec-butoxid (Al(O-sec-Bu)₃)
-
2-Butanol (wasserfrei)
-
Toluol oder ein anderes geeignetes aprotisches Lösungsmittel (wasserfrei)
-
Verdünnte Salzsäure (z. B. 1 M HCl) oder gesättigte wässrige Rochelle-Salz-Lösung zur Aufarbeitung
-
Wasserfreies Natriumsulfat (Na₂SO₄) oder Magnesiumsulfat (MgSO₄)
-
Organisches Lösungsmittel für die Extraktion (z. B. Ethylacetat, Diethylether)
Ausrüstung:
-
Rundkolben
-
Rückflusskühler
-
Heizquelle (z. B. Heizpilz, Ölbad)
-
Magnetrührer und Rührfisch
-
Inertgasatmosphäre (z. B. Stickstoff oder Argon)
-
Scheidetrichter
-
Rotationsverdampfer
-
Apparatur für die Säulenchromatographie (falls erforderlich)
Schritt-für-Schritt-Anleitung:
-
Reaktionsaufbau: Ein trockener Rundkolben, ausgestattet mit einem Magnetrührfisch und einem Rückflusskühler, wird unter Inertgasatmosphäre (Stickstoff oder Argon) gesetzt.
-
Reagenzien zugeben: Das Keton-Substrat wird in wasserfreiem Toluol (oder einem anderen geeigneten Lösungsmittel) gelöst und in den Kolben gegeben. Anschließend wird wasserfreies 2-Butanol hinzugefügt.
-
Katalysatorzugabe: Aluminium-sec-butoxid wird unter Rühren zur Reaktionsmischung gegeben. Die Zugabe kann exotherm sein.
-
Reaktion: Die Reaktionsmischung wird unter Rückfluss erhitzt. Der Fortschritt der Reaktion wird mittels Dünnschichtchromatographie (DC) oder Gaschromatographie (GC) überwacht.
-
Aufarbeitung: Nach vollständigem Umsatz wird die Reaktion auf Raumtemperatur abgekühlt. Die Mischung wird vorsichtig mit verdünnter Salzsäure oder einer gesättigten wässrigen Lösung von Rochelle-Salz (Kaliumnatriumtartrat) gequencht, um die Aluminiumsalze zu hydrolysieren und auszufällen.
-
Extraktion: Die wässrige Phase wird mehrmals mit einem organischen Lösungsmittel (z. B. Ethylacetat) extrahiert.
-
Trocknen und Einengen: Die vereinigten organischen Phasen werden über wasserfreiem Natriumsulfat oder Magnesiumsulfat getrocknet, filtriert und das Lösungsmittel am Rotationsverdampfer entfernt.
-
Reinigung: Das Rohprodukt wird bei Bedarf durch Säulenchromatographie, Kristallisation oder Destillation gereinigt.
Sicherheitshinweise:
-
Aluminiumalkoxide sind feuchtigkeitsempfindlich und können sich bei Kontakt mit Wasser entzünden. Alle Arbeiten sollten unter trockenen Bedingungen und Inertgasatmosphäre durchgeführt werden.
-
Lösungsmittel sind flüchtig und entflammbar. Arbeiten Sie in einem gut belüfteten Abzug.
-
Tragen Sie geeignete persönliche Schutzausrüstung (Schutzbrille, Laborkittel, Handschuhe).
Datenpräsentation
Da umfassende, vergleichbare Daten für Aluminium-sec-butoxid in der Literatur schwer zu finden sind, werden hier repräsentative Daten für die MPV-artige Reduktion von aliphatischen Aldehyden und Ketonen mit dem strukturell verwandten Bor-tri-sec-butoxid (BSB) als Katalysator dargestellt. Diese Daten veranschaulichen die Anwendbarkeit von sec-butoxid-basierten Katalysatoren in der MPV-Reduktion.
Tabelle 1: Ausbeuten der MPV-artigen Reduktion verschiedener Carbonylverbindungen mit Bor-tri-sec-butoxid (BSB)
| Eintrag | Substrat | Produkt | Ausbeute (%)[6] |
| 1 | 1-Hexanal | 1-Hexanol | 68 |
| 2 | 1-Pentanal | 1-Pentanol | 77 |
| 3 | 2-Pentanon | 2-Pentanol | 72 |
| 4 | Cyclopentanon | Cyclopentanol | 75 |
| 5 | Benzaldehyd | - | 0 |
| 6 | Acetophenon | - | 0 |
Reaktionsbedingungen: Reaktionen wurden unter N₂-Atmosphäre bei 27 °C für 6 Stunden durchgeführt. BSB wurde in situ hergestellt.[6]
Die Daten zeigen, dass aliphatische Aldehyde und Ketone mit Bor-tri-sec-butoxid in guten Ausbeuten zu den entsprechenden Alkoholen reduziert werden können, während aromatische Carbonylverbindungen unter diesen Bedingungen nicht reagieren.[6] Dies unterstreicht die Chemoselektivität des Reagenzes. Die geringeren Ausbeuten im Vergleich zu Bor-tri-isopropoxid (BIP) im selben Bericht wurden darauf zurückgeführt, dass das Nebenprodukt 2-Butanon (Sdp. 81 °C) schwieriger aus dem Reaktionsgleichgewicht zu entfernen ist als Aceton (Sdp. 56 °C).[6]
References
- 1. Meerwein–Ponndorf–Verley reduction - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Highly Diastereoselective Catalytic Meerwein-Ponndorf-Verley Reductions [organic-chemistry.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for the Preparation of Alumina Thin Films from sec-Butoxide Precursors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of alumina (Al₂O₃) thin films using aluminum sec-butoxide as a precursor. The methodologies covered include sol-gel, Chemical Vapor Deposition (CVD), and Atomic Layer Deposition (ALD), offering a range of techniques to suit various research and development needs, from creating protective coatings to fabricating dielectric layers in advanced electronic devices.
Sol-Gel Method
The sol-gel process is a versatile and cost-effective method for producing high-quality alumina thin films at relatively low temperatures. This technique involves the hydrolysis and condensation of the aluminum this compound precursor to form a colloidal suspension (sol) that is then converted into a gel and subsequently a solid film.
Experimental Protocol
A detailed protocol for preparing alumina thin films via the sol-gel dip-coating method is as follows:
-
Sol Preparation: A stable alumina sol is prepared by mixing aluminum tri-sec-butoxide (ASB), ethanol (EtOH), and de-ionized water (H₂O) in a molar ratio of 1:16:0.6[1]. The mixture should be stirred vigorously to ensure homogeneity.
-
Substrate Preparation: Substrates, such as steel or silicon wafers, should be thoroughly cleaned to ensure proper film adhesion.
-
Dip-Coating: The cleaned substrate is immersed into the prepared sol and then withdrawn at a constant rate of 2 mm/s[1].
-
Drying: The coated substrate is dried at 70°C[1].
-
Multi-layer Deposition: For thicker films, the dip-coating and drying steps can be repeated multiple times. Studies have varied the number of cycles from 1 to 15[1].
-
Annealing: The dried films are typically annealed at elevated temperatures to densify the film and remove residual organics.
Quantitative Data
| Parameter | Value | Reference |
| Precursor | Aluminum tri-sec-butoxide (ASB) | [1] |
| Molar Ratio (ASB:EtOH:H₂O) | 1:16:0.6 | [1] |
| Dip-Coating Withdrawal Rate | 2 mm/s | [1] |
| Drying Temperature | 70°C | [1] |
| Number of Coating Cycles | 1, 3, 5, 10, 15 | [1] |
Experimental Workflow
References
Application Notes and Protocols: Synthesis of Mesoporous Alumina with Aluminum Tri-sec-butoxide for Drug Delivery Applications
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of mesoporous alumina (MA) using aluminum tri-sec-butoxide as a precursor. The resulting material possesses a high surface area and tunable pore size, making it a promising candidate for various applications, particularly as a carrier for drug delivery systems.[1][2][3][4] The protocols outlined below are based on established sol-gel synthesis methods, which offer excellent control over the material's structural and textural properties.[5]
Introduction
Mesoporous materials, with pore diameters ranging from 2 to 50 nm, offer significant advantages for drug delivery applications.[2] Their high surface area and large pore volume allow for high drug loading capacities, while the tunable pore size can be tailored to control the release kinetics of therapeutic agents.[1][2] Alumina (Al₂O₃), in its mesoporous form, is a particularly attractive biomaterial due to its biocompatibility, thermal stability, and the ability to be functionalized for targeted drug delivery.[1][4] The sol-gel method, utilizing aluminum alkoxide precursors like aluminum tri-sec-butoxide, is a versatile approach to synthesize mesoporous alumina with well-defined properties.[5][6]
Data Presentation
The following table summarizes typical quantitative data for mesoporous alumina synthesized using aluminum tri-sec-butoxide and a templating agent. These values can be influenced by variations in the synthesis parameters.
| Property | Typical Value | Reference |
| BET Surface Area | 410 - 560 m²/g | [7][8] |
| Pore Volume | 0.63 - 1.72 cm³/g | [8] |
| Pore Diameter | 2.9 - 7.4 nm | [8] |
| Crystalline Phase (after calcination) | γ-Al₂O₃ | [8] |
Experimental Protocols
This section details two common protocols for the synthesis of mesoporous alumina using aluminum tri-sec-butoxide: a template-based sol-gel method for ordered mesostructures and a chelation-assisted method.
Protocol 1: Template-Assisted Sol-Gel Synthesis of Ordered Mesoporous Alumina
This protocol utilizes a block copolymer template (e.g., Pluronic P123) to direct the formation of an ordered mesoporous structure.
Materials:
-
Aluminum tri-sec-butoxide (Al(O-sec-Bu)₃)
-
Pluronic P123 (EO₂₀PO₇₀EO₂₀)
-
Absolute Ethanol (EtOH)
-
Hydrochloric Acid (HCl, 37 wt%)
-
Deionized Water
Equipment:
-
Beakers and magnetic stir bars
-
Hot plate with stirring capability
-
Teflon-lined container
-
Nitrogen gas supply
-
Tube furnace for calcination
Procedure:
-
Solution A Preparation: Dissolve 1 g of Pluronic P123 in 12 ml of absolute ethanol in a beaker. Stir for 15 minutes at 40 °C until the polymer is fully dissolved.
-
Solution B Preparation: In a separate beaker, prepare a solution of hydrochloric acid and ethanol. The amounts will vary depending on the desired hydrolysis rate. For a well-ordered structure, a [H₂O]:[Al³⁺] molar ratio of 6:1 and an [HCl]:[Al³⁺] molar ratio of 0.6 to 3.6 can be targeted.[7]
-
Sol Formation: Slowly add 2.46 g of aluminum tri-sec-butoxide to Solution B while stirring vigorously. After 15 minutes of stirring, mix Solution A and the aluminum-containing Solution B together.
-
Aging: Continue stirring the final solution at 40 °C. The molar ratio of Al³⁺: Pluronic P123 : EtOH in the final solution should be approximately 1 : 0.017 : 30.[7] Pour the homogeneous sol into a Teflon container for aging.
-
Evaporation-Induced Self-Assembly (EISA): Age the sol for three days at 40 °C under a gentle flow of nitrogen to facilitate solvent evaporation and self-assembly of the alumina precursor around the polymer template.
-
Calcination: Carefully scrape the resulting solid from the container. To remove the organic template and form the final mesoporous alumina, calcine the material in a tube furnace under air. A typical calcination program involves heating to 400-800 °C for 2-4 hours.[8]
Protocol 2: Chelation-Assisted Sol-Gel Synthesis
This protocol employs a chelating agent, such as 2,4-pentanedione (acetylacetone, acacH), to control the hydrolysis and condensation rates of the aluminum precursor, leading to transparent gels and high surface area materials.[8]
Materials:
-
Aluminum tri-sec-butoxide (Al(O-sec-Bu)₃)
-
2,4-pentanedione (acacH)
-
2-Propanol
-
Nitric Acid (HNO₃)
Equipment:
-
Beakers and magnetic stir bars
-
Hot plate with stirring capability
-
Drying oven
-
Muffle furnace for calcination
Procedure:
-
Precursor Solution Preparation: Dissolve aluminum tri-sec-butoxide in 2-propanol.
-
Chelation: Add 2,4-pentanedione to the solution with an optimal acacH/Al(O-sec-Bu)₃ mole ratio of 0.3-0.4.[8] The addition of the chelating agent helps to stabilize the aluminum precursor against rapid hydrolysis.[8]
-
Hydrolysis: Add a solution of nitric acid and water dropwise to the precursor solution while stirring to initiate hydrolysis and condensation.
-
Gelation: Allow the sol to age at room temperature until a transparent gel is formed.
-
Drying: Dry the gel in an oven at a controlled temperature (e.g., 60-100 °C) to obtain a xerogel.
-
Calcination: Calcine the xerogel in a muffle furnace. Calcination at 400 °C for 2 hours typically results in γ-Al₂O₃ with a high specific surface area.[8] The final properties of the material, such as pore size, can be tuned by adjusting the calcination temperature.[8]
Visualizations
The following diagrams illustrate the experimental workflows for the synthesis of mesoporous alumina.
Caption: Workflow for Template-Assisted Synthesis.
Caption: Workflow for Chelation-Assisted Synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of surface engineered mesoporous alumina nanoparticles: drug release aspects and cytotoxicity assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mesoporous silica and alumina nanoparticles to improve drug delivery of pioglitazone on diabetic type 1 nephropathy in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. nanowires.berkeley.edu [nanowires.berkeley.edu]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Aluminum Sec-Butoxide as a Precursor for Aluminophosphate Materials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of aluminum sec-butoxide as a precursor in the synthesis of aluminophosphate (AlPO) materials. AlPOs are a class of molecular sieves with diverse applications in catalysis, adsorption, and as supports for drug delivery systems, owing to their tunable porosity, high surface area, and thermal stability. Aluminum this compound, an aluminum alkoxide, serves as a reactive and versatile aluminum source in the sol-gel synthesis of these materials.
Overview of Aluminum this compound in Aluminophosphate Synthesis
Aluminum this compound [Al(O-s-Bu)₃] is a valuable precursor for the synthesis of aluminophosphate materials, including the microporous crystalline aluminophosphate AlPO-41.[1] Its utility stems from its role as a sol-gel precursor, facilitating the formation of alumina-based frameworks. The sol-gel process involves the hydrolysis and condensation of the alkoxide precursor to form a gel, which is then thermally treated to yield the final aluminophosphate material.
While aluminum isopropoxide is a more commonly cited precursor in the literature for aluminophosphate synthesis[2][3], the principles of synthesis are transferable to aluminum this compound. The choice of the alkoxide can influence the textural and crystallographic properties of the final material.[4] For instance, in the synthesis of aluminoborosilicate powders, the use of aluminum this compound resulted in particles with a smaller mean diameter compared to those derived from aluminum isopropoxide.[5]
The reactivity of aluminum alkoxides like aluminum this compound can be controlled by using chelating agents, such as ethyl acetoacetate. This modification slows down the rapid hydrolysis, preventing precipitation and leading to the formation of transparent, homogeneous gels, which are desirable for producing uniform ceramic materials.[6][7]
Experimental Protocols
The following protocols are representative methods for the synthesis and characterization of aluminophosphate materials using an aluminum alkoxide precursor, adapted for the use of aluminum this compound.
Hydrothermal Synthesis of Aluminophosphate AlPO-41
This protocol is adapted from the general synthesis of AlPO-n materials and is suitable for using aluminum this compound as the aluminum source.[2]
Materials:
-
Aluminum this compound (Al(O-s-Bu)₃, 97%)[8]
-
Orthophosphoric acid (H₃PO₄, 85%)
-
Structure-Directing Agent (SDA) / Template (e.g., di-n-propylamine, DPA)[2]
-
Deionized water
Procedure:
-
In a typical synthesis, prepare a homogeneous gel with a specific molar composition. For AlPO-41, a representative gel composition could be: 1.0 Al₂O₃ : 1.0 P₂O₅ : 1.5 DPA : 40 H₂O.[2]
-
To a beaker, add the calculated amount of deionized water followed by the orthophosphoric acid.
-
With vigorous stirring, slowly add the aluminum this compound to the acidic solution. The mixture will become a viscous, homogeneous gel.
-
Continue stirring for approximately 1 hour at room temperature (25 °C) to ensure complete homogenization.[2]
-
Transfer the resulting gel to a Teflon-lined stainless-steel autoclave.
-
Heat the autoclave at 200 °C for a period of 2 to 24 hours for hydrothermal crystallization.[2]
-
After crystallization, cool the autoclave to room temperature.
-
Recover the solid product by centrifugation or filtration.
-
Wash the product repeatedly with deionized water until the pH of the supernatant is neutral.
-
Dry the final product at 100 °C for 48 hours.[2]
-
To remove the organic template, calcine the dried powder in air at a temperature between 500-600 °C for several hours.
Characterization of Aluminophosphate Materials
Standard techniques are employed to characterize the structural, morphological, and textural properties of the synthesized aluminophosphate materials.
-
X-ray Diffraction (XRD): To identify the crystalline phase and assess the crystallinity of the material. Data is typically collected using a diffractometer with CuKα radiation.[9]
-
Scanning Electron Microscopy (SEM): To observe the morphology and particle size of the synthesized crystals. Samples are often sputter-coated with a conductive material (e.g., gold or platinum) before imaging.[9]
-
Nitrogen Adsorption-Desorption Analysis (BET): To determine the specific surface area, pore volume, and pore size distribution. Measurements are typically performed at 77 K after degassing the sample under vacuum at an elevated temperature (e.g., 400 °C).[9]
-
Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy: To probe the local chemical environment of aluminum and phosphorus atoms within the framework. ²⁷Al and ³¹P MAS NMR are commonly used.[10]
-
Fourier Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present in the material and to confirm the removal of the organic template after calcination.[3]
-
Thermogravimetric Analysis (TGA): To determine the thermal stability of the material and to quantify the amount of occluded template.[3]
Data Presentation
The following tables summarize typical quantitative data for aluminophosphate materials. While not all data is specific to this compound as the precursor, it provides a valuable reference for the expected properties of these materials.
Table 1: Textural Properties of Various Aluminophosphate Materials
| Material | Precursor System | Specific Surface Area (BET) (m²/g) | Pore Volume (cm³/g) | Average Pore Diameter (nm) | Reference |
| AlPO-5 | Aluminum isopropoxide, TPAOH | - | 0.101 | - | [11] |
| VAPO-5 | - | 305 | - | - | [11] |
| Mesoporous Alumina | Aluminum tri-sec-butoxide | ~1000 | - | < 8 | [12] |
| Al₂O₃ Nanofibers | Aluminum di(this compound)acetoacetic ester chelate | - | - | Macropores ~4 µm | [13] |
| AlPO₄-5 | Aluminum dross, TEA | 353 | - | - | [14] |
Table 2: Mechanical Properties of Selected Anhydrous Microporous Aluminophosphate Materials
| Material | Bulk Modulus (B) (GPa) | Shear Modulus (G) (GPa) | Young's Modulus (Y) (GPa) | Pugh's Ratio (B/G) |
| VPI-5 | 60.49 | 22.67 | 60.46 | 2.66 |
| ALPO-8 | 68.27 | 25.56 | 68.18 | 2.67 |
| ALPO-5 | 88.22 | 30.24 | 81.43 | 2.92 |
| ALPO-18 | 73.56 | 19.34 | 53.35 | 3.80 |
| ALPO-31 | 80.17 | 26.41 | 71.39 | 3.04 |
| Data sourced from reference[15] |
Visualizations
Diagram 1: Synthesis Workflow for Aluminophosphate Materials
Caption: Hydrothermal synthesis workflow for aluminophosphate materials.
Diagram 2: Characterization Pathway for Aluminophosphate Materials
Caption: Logical flow of characterization techniques for AlPO materials.
References
- 1. Aluminum this compound, 97% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. ntrs.nasa.gov [ntrs.nasa.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Silico-Aluminophosphate and Alkali-Aluminosilicate Geopolymers: A Comparative Review [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. PlumX [plu.mx]
- 13. pure.ul.ie [pure.ul.ie]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
Application Notes and Protocols for Fabricating Superhydrophobic Surfaces Using Aluminum Sec-Butoxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Superhydrophobic surfaces, characterized by water contact angles greater than 150° and low sliding angles, have garnered significant interest across various fields due to their self-cleaning, anti-icing, and anti-corrosion properties. The fabrication of such surfaces often involves the creation of a hierarchical micro/nanostructure combined with a low surface energy coating. The sol-gel method, utilizing aluminum sec-butoxide as a precursor, offers a versatile and cost-effective approach to produce transparent and superhydrophobic alumina coatings.
This document provides detailed protocols for the fabrication of superhydrophobic surfaces using an aluminum this compound-based sol-gel method. The process involves the controlled hydrolysis and condensation of the aluminum precursor, followed by a post-treatment to induce surface roughness and a final surface modification to lower the surface energy.
Data Presentation
The following tables summarize the quantitative data obtained from various experimental conditions for fabricating superhydrophobic surfaces using aluminum this compound.
| Parameter | Value | Reference |
| Alumina Sol Concentration | 0.20 M | [1] |
| Heat-Treatment Temperature | 475 °C | [1] |
| Heat-Treatment Time | 20 min | [1] |
| Resulting Water Contact Angle | 159.80 ± 0.50° | [1] |
| Resulting Surface Roughness | 1.29 ± 0.05 µm | [1] |
| Post-Treatment Step | Temperature | Duration | Resulting Roughness |
| Immersion in Hot Water | 60 °C | Not Specified | 20–50 nm |
Experimental Protocols
Protocol 1: Preparation of Aluminum Oxide Sol
This protocol details the preparation of the alumina sol using aluminum this compound, with ethyl acetoacetate as a chelating agent to control the hydrolysis and condensation reactions.
Materials:
-
Aluminum tri-sec-butoxide (Al(O-sec-Bu)₃)
-
Isopropyl alcohol (i-PrOH)
-
Ethyl acetoacetate (EAcAc)
Equipment:
-
100 mL flask
-
Magnetic stirrer
-
Beakers and graduated cylinders
Procedure:
-
Charge the 100 mL flask with aluminum tri-sec-butoxide and isopropyl alcohol.
-
Mix and stir the solution at room temperature for 1 hour.[1]
-
Add ethyl acetoacetate to the solution as a chelating agent.
-
Continue stirring the solution for an additional 3 hours at room temperature to ensure complete chelation.[1] The resulting solution is the alumina sol.
Protocol 2: Coating Deposition and Roughness Induction
This protocol describes the deposition of the alumina gel film onto a substrate and the subsequent treatment to create a nanostructured surface.
Materials:
-
Prepared Alumina Sol
-
Substrates (e.g., Poly(ethylene terephthalate), glass slides)
-
Deionized water
Equipment:
-
Dip-coater or spin-coater
-
Oven or hot plate
-
Water bath
Procedure:
-
Clean the substrates thoroughly using a standard cleaning procedure (e.g., sonication in acetone, ethanol, and deionized water).
-
Deposit the alumina sol onto the cleaned substrates using a dip-coating or spin-coating method.
-
Dry the coated substrates at room temperature to form an Al₂O₃ gel film.
-
Immerse the dried gel films in hot water at 60°C. This step is crucial for the formation of a roughened surface composed of pseudoboehmite nanocrystals.[1] The duration of immersion should be optimized based on the desired roughness.
-
Dry the films again at room temperature.
Protocol 3: Surface Modification for Superhydrophobicity
This final step involves coating the roughened alumina surface with a low surface energy material to achieve superhydrophobicity.
Materials:
-
Roughened Al₂O₃ coated substrates
-
Hydrolyzed fluoroalkyltrimethoxysilane solution
Equipment:
-
Dip-coater or spin-coater
-
Oven
Procedure:
-
Prepare a hydrolyzed solution of fluoroalkyltrimethoxysilane (consult manufacturer's guidelines for specific hydrolysis procedure).
-
Coat the roughened Al₂O₃ gel films with the hydrolyzed fluoroalkyltrimethoxysilane solution using a dip-coating or spin-coating method.
-
Cure the coated substrates in an oven at a temperature and duration suitable for the specific fluoroalkylsilane used to ensure a durable hydrophobic layer.
Mandatory Visualization
Caption: Experimental workflow for fabricating superhydrophobic surfaces.
Characterization Protocols
Standard techniques for characterizing the fabricated superhydrophobic surfaces include:
-
Contact Angle Goniometry: To measure static water contact angles and sliding angles.
-
Scanning Electron Microscopy (SEM): To visualize the surface morphology and micro/nanostructure.
-
Atomic Force Microscopy (AFM): To quantify surface roughness.
-
X-ray Diffraction (XRD): To identify the crystalline phases of the alumina coating (e.g., pseudoboehmite).
By following these detailed protocols, researchers can reliably fabricate transparent superhydrophobic alumina surfaces for a wide range of applications. Further optimization of parameters such as sol concentration, immersion times, and curing conditions may be necessary to tailor the surface properties for specific needs.
References
Application Notes and Protocols for Photosensitive Gel Films from Aluminum sec-Butoxide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the preparation and utilization of photosensitive gel films derived from aluminum sec-butoxide. This technology offers a versatile platform for creating micropatterned aluminum oxide structures with applications in microelectronics, sensor technology, and as inert, biocompatible surfaces in drug development and biomedical devices.
Introduction
Aluminum oxide (Al₂O₃), or alumina, is a ceramic material renowned for its high thermal stability, chemical inertness, and dielectric properties. The sol-gel process, utilizing aluminum this compound as a precursor, provides a convenient method for fabricating thin films of alumina. By incorporating photolithographic techniques, it is possible to create high-resolution patterns on these films, enabling the fabrication of complex microstructures.
The general principle involves the formulation of a photosensitive sol-gel solution containing aluminum this compound, a solvent, a chelating agent to control hydrolysis, and a photoinitiator. This solution is then deposited as a thin film, typically by spin-coating. Upon exposure to ultraviolet (UV) light through a photomask, the photoinitiator induces a chemical change in the exposed regions of the film, rendering them insoluble in a developer solution. Subsequent development removes the unexposed portions, leaving behind a patterned alumina gel film. This can then be heat-treated to form a dense, stable aluminum oxide pattern.
Key Applications
-
Microelectronics: Fabrication of insulating layers, dielectric gates, and passivation coatings in integrated circuits.
-
Sensors: Creation of patterned substrates for chemical and biological sensors, leveraging the high surface area and biocompatibility of alumina.
-
Biomedical Devices: Development of micropatterned surfaces for controlled cell culture, implantable devices, and microfluidic systems for drug delivery and diagnostics. The chemical inertness of alumina makes it an excellent candidate for applications requiring biocompatibility.
-
Micro-electromechanical Systems (MEMS): Use as a structural or sacrificial material in the fabrication of micro-scale mechanical and electro-mechanical devices.
Experimental Protocols
Preparation of the Photosensitive Sol-Gel Solution
This protocol is based on the chemical modification of aluminum this compound to impart photosensitivity, a technique that allows for direct patterning of the gel film.
Materials:
-
Aluminum tri-sec-butoxide (Al(O-sec-Bu)₃)
-
Isopropyl alcohol (IPA)
-
β-ketoester (e.g., ethyl acetoacetate) as a chelating agent
-
Photoinitiator (e.g., a benzophenone derivative)
-
Deionized water
Procedure:
-
In a clean, dry flask under a nitrogen atmosphere, dissolve aluminum tri-sec-butoxide in isopropyl alcohol. The concentration will depend on the desired film thickness.
-
Add a β-ketoester, such as ethyl acetoacetate, as a chelating agent to the solution. The molar ratio of the chelating agent to the aluminum precursor is a critical parameter that controls the stability and photosensitivity of the sol. A typical starting point is a 1:1 molar ratio.
-
Stir the solution at room temperature for at least one hour to ensure complete chelation.
-
Introduce a suitable photoinitiator to the solution. The choice of photoinitiator will depend on the wavelength of the UV light source to be used for exposure.
-
If required for hydrolysis, add a controlled amount of deionized water to the solution. The water-to-alkoxide ratio will influence the gelation time and the properties of the final film.
-
Age the solution for a specified period, typically 24 hours, at room temperature to allow for initial hydrolysis and condensation reactions.
Thin Film Deposition and Photopatterning
Procedure:
-
Substrate Preparation: Clean the desired substrate (e.g., silicon wafer, glass slide) thoroughly using a standard cleaning procedure (e.g., piranha etch or sonication in acetone and isopropyl alcohol).
-
Film Deposition: Apply the photosensitive sol-gel solution to the substrate using spin-coating. The spin speed and time will determine the thickness of the film.
-
Soft Bake: Pre-bake the coated substrate on a hot plate at a temperature sufficient to remove the solvent without inducing significant cross-linking (e.g., 80-100 °C for 1-5 minutes).
-
UV Exposure: Expose the film to UV light through a photomask. The exposure dose will depend on the photoinitiator used and the desired pattern resolution.
-
Post-Exposure Bake (PEB): In some cases, a post-exposure bake may be necessary to complete the photochemical reaction.
-
Development: Immerse the exposed film in a suitable developer solution (e.g., an alcohol or an aqueous base solution) to dissolve the unexposed regions.
-
Hard Bake/Annealing: Finally, heat-treat the patterned gel film at a high temperature (typically 400-800 °C) to convert it into a dense, amorphous or crystalline alumina pattern.
Data Presentation
While specific quantitative data is highly dependent on the precise experimental conditions, the following table summarizes typical parameters and expected outcomes for photosensitive alumina gel films.
| Parameter | Typical Value/Range | Effect on Film Properties |
| Precursor Concentration | 0.1 - 1.0 M | Higher concentration generally leads to thicker films. |
| Chelating Agent Ratio | 0.5 - 1.5 (molar ratio to Al) | Affects sol stability and photosensitivity. |
| Photoinitiator Conc. | 1 - 5 wt% of solid content | Influences exposure time and resolution. |
| Spin Speed | 1000 - 5000 rpm | Higher speeds result in thinner films. |
| Soft Bake Temperature | 80 - 120 °C | Optimizes solvent removal and film adhesion. |
| UV Exposure Dose | 100 - 1000 mJ/cm² | Determines the degree of cross-linking in exposed areas. |
| Developer | Alcohols, aqueous bases | Selectivity depends on the chemical modification. |
| Final Annealing Temp. | 400 - 800 °C | Affects density, crystallinity, and refractive index. |
| Achievable Resolution | 1 - 10 µm | Dependent on the entire process optimization. |
Visualizations
Signaling Pathway for Photopatterning
The following diagram illustrates the general mechanism of photopatterning in a chemically modified aluminum this compound gel film.
Caption: Workflow for photosensitive alumina gel film fabrication.
Experimental Workflow
The diagram below outlines the step-by-step experimental workflow from precursor solution to the final patterned alumina film.
Caption: Experimental workflow for photopatterning alumina films.
Logical Relationships in Sol-Gel Formulation
This diagram illustrates the key relationships between the components of the sol-gel solution and their impact on the process and final film properties.
Caption: Key formulation parameters and their influence.
Application Notes and Protocols: Aluminum Sec-Butoxide as a Gelling Agent for Paints and Inks
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of aluminum sec-butoxide as a gelling agent to control the rheology of paint and ink formulations. The information is intended for professionals in research and development who are exploring novel thixotropic agents.
Introduction
Aluminum this compound, Al(OBu)₃, is a reactive organoaluminum compound that can function as an effective gelling agent in various organic solvent-based systems. Its primary application in this context is to impart thixotropic properties to paints and inks. Thixotropy is the shear-thinning property of a fluid; the formulation is gel-like at rest but becomes fluid when agitated or sheared (e.g., during brushing, rolling, or printing). This behavior is highly desirable as it prevents pigment settling during storage, controls sagging on vertical surfaces, and allows for easy application.
Mechanism of Action: Hydrolysis and Condensation
The gelling action of aluminum this compound is initiated by its hydrolysis, followed by a series of condensation reactions. This process, often referred to as a sol-gel transition, results in the formation of a three-dimensional network of aluminum-oxygen-aluminum (Al-O-Al) bonds throughout the liquid medium, thereby increasing its viscosity and forming a gel.
The key steps in the gelling mechanism are:
-
Hydrolysis: Aluminum this compound reacts with water molecules present in the paint or ink formulation. This reaction replaces the this compound groups (-OBu) with hydroxyl groups (-OH). The amount of water is a critical factor in controlling the rate and extent of the reaction.
-
Condensation: The newly formed aluminum hydroxide intermediates undergo condensation reactions with each other. This involves the elimination of water or alcohol (sec-butanol) to form Al-O-Al bridges.
-
Network Formation: As the condensation process continues, a cross-linked, three-dimensional network of aluminum oxide/hydroxide polymers grows throughout the formulation, entrapping the solvent and pigment particles and leading to the formation of a stable gel.
The reactivity of aluminum this compound can be very high, potentially leading to rapid and uncontrolled gelation. To moderate this, it is often used in the form of a chelate. Chelating agents, such as beta-diketones (e.g., acetylacetone), can be added to replace some of the this compound groups, making the molecule less susceptible to rapid hydrolysis and allowing for more controlled and predictable viscosity modification.
Figure 1. Gelling mechanism of aluminum this compound.
Advantages and Limitations
Advantages:
-
Effective at low concentrations: Small amounts of aluminum this compound can significantly increase the viscosity of a formulation.
-
Strong thixotropic behavior: It can create gels with a high yield stress, providing excellent anti-settling and anti-sagging properties.
-
Versatility: It can be used in a variety of non-aqueous solvent systems.
Limitations:
-
Moisture sensitivity: The high reactivity with water requires careful control of moisture content in the formulation and handling under dry conditions.
-
Potential for irreversible gelation: If not properly controlled, the reaction can lead to an overly viscous or solid material.
-
Influence of other formulation components: Pigments, resins, and other additives can affect the hydrolysis and condensation reactions, making formulation optimization crucial.
Experimental Protocols
The following are generalized protocols for the use of aluminum this compound as a gelling agent. The exact concentrations and conditions will need to be optimized for specific paint or ink systems.
Materials and Equipment
-
Aluminum this compound (handle under inert atmosphere, e.g., in a glove box or with a nitrogen blanket)
-
Solvent-based paint or ink formulation (ensure low moisture content)
-
Anhydrous solvent for dilution (e.g., mineral spirits, xylene, toluene)
-
High-shear mixer
-
Viscometer (e.g., Brookfield or Krebs-Stormer type)
-
Hermetically sealed containers for storage
Protocol 1: Direct Addition of Aluminum this compound
This protocol is suitable for systems where a rapid viscosity increase is desired and the formulation has a very low initial water content.
-
Preparation: Under an inert atmosphere, prepare a stock solution of aluminum this compound (e.g., 10-20% by weight) in an anhydrous solvent compatible with the main formulation.
-
Addition: While stirring the paint or ink base at a moderate speed, slowly add the desired amount of the aluminum this compound stock solution. The typical addition level is between 0.2% and 2.0% by weight of the total formulation.
-
Activation and Gelling: The gelling action will be initiated by the residual moisture in the formulation. To accelerate or complete the process, a controlled amount of water (or a water-containing solvent) can be added dropwise while monitoring the viscosity.
-
Homogenization: Once the desired viscosity is approached, increase the mixing speed to ensure uniform distribution of the gel network.
-
Equilibration and Testing: Allow the formulation to equilibrate in a sealed container for 24 hours before performing final viscosity and rheology tests.
Protocol 2: Controlled Gelling with a Chelating Agent
This protocol is recommended for achieving a more controlled and stable thixotropic effect.
-
Chelation: In a separate vessel under an inert atmosphere, react aluminum this compound with a chelating agent (e.g., acetylacetone) in a 1:1 molar ratio in an anhydrous solvent. This creates a more stable aluminum chelate.
-
Preparation of Gelling Agent: The resulting solution of the aluminum chelate can be used as the gelling agent.
-
Addition to Formulation: Slowly add the prepared gelling agent to the paint or ink base with moderate stirring.
-
Activation: The chelated aluminum species will still react with moisture, but at a slower and more controllable rate. If necessary, a controlled amount of an activator (e.g., a small amount of water or an alcohol) can be added to initiate gelation.
-
Homogenization and Equilibration: Follow steps 4 and 5 from Protocol 1.
Figure 2. Experimental workflow for paint/ink formulation.
Data Presentation: Influence of Key Parameters
The following table summarizes the expected qualitative effects of various parameters on the gelling performance of aluminum this compound. Quantitative values will be highly dependent on the specific formulation.
| Parameter | Low Level | High Level | Expected Effect on Gel Strength |
| Al(OBu)₃ Concentration | < 0.5% | > 1.5% | Increasing concentration leads to a stronger gel and higher viscosity. |
| Water Content | Stoichiometrically low | Stoichiometrically high | Insufficient water results in incomplete reaction and weak gelling. Excess water can lead to rapid, uncontrolled gelation and potential precipitation. |
| Temperature | Ambient | Elevated | Higher temperatures generally accelerate the hydrolysis and condensation reactions, leading to faster gel formation. |
| Mixing Shear | Low | High | High shear during and after gelation helps to create a more uniform and stable gel network. |
| Chelating Agent | Absent | Present | The presence of a chelating agent slows down the reaction, allowing for better control over the final viscosity and improving storage stability. |
Safety Precautions
Aluminum this compound is a flammable liquid and is moisture-sensitive. It will react with water to release flammable sec-butanol vapor. Always handle in a well-ventilated area, under an inert atmosphere if possible, and away from ignition sources. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Refer to the Safety Data Sheet (SDS) for detailed safety information.
Disclaimer: The information provided in these application notes is for guidance purposes only. Users should conduct their own experiments and tests to determine the suitability of aluminum this compound for their specific applications.
Troubleshooting & Optimization
Technical Support Center: Controlled Hydrolysis of Aluminum Sec-Butoxide
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the controlled hydrolysis of aluminum sec-butoxide using chelating agents.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Immediate formation of a dense, white precipitate upon water addition. | Uncontrolled and rapid hydrolysis of aluminum this compound.[1] | - Utilize a chelating agent: Add a chelating agent such as ethyl acetoacetate (EAA) or acetylacetone (AcAc) to the aluminum this compound solution before the addition of water. This will form a more stable complex, slowing down the hydrolysis rate. - Control the rate of water addition: Add water dropwise or use a syringe pump for slow and controlled introduction. - Lower the reaction temperature: Perform the hydrolysis at a reduced temperature to decrease the reaction kinetics. |
| Formation of an inhomogeneous gel with lumps or particles. | Non-uniform mixing or localized rapid hydrolysis. | - Ensure vigorous and continuous stirring: Maintain adequate agitation throughout the addition of the chelating agent and water to ensure a homogeneous reaction mixture. - Pre-mix chelating agent: Thoroughly mix the chelating agent with the aluminum this compound and allow it to react for a sufficient time before adding water. |
| Gelation does not occur, or the solution remains clear indefinitely. | - Insufficient water: The molar ratio of water to the aluminum precursor may be too low to initiate hydrolysis and condensation. - Excessive chelating agent: A very high ratio of chelating agent to aluminum this compound can form a highly stable complex that is resistant to hydrolysis.[2][3] | - Increase the water content: Gradually add more water while monitoring for changes in viscosity or turbidity. - Adjust the chelating agent ratio: Reduce the molar ratio of the chelating agent to the aluminum precursor in subsequent experiments. Refer to the quantitative data table for recommended ratios. |
| Final alumina powder has a low surface area or large particle size. | - High hydrolysis rate: Even with a chelating agent, a relatively fast hydrolysis can lead to larger particle formation. - Inappropriate calcination temperature/rate: The heating profile during calcination significantly impacts the final material properties. | - Optimize the chelating agent concentration: A higher concentration of the chelating agent can further slow down hydrolysis, leading to smaller primary particles. - Control calcination conditions: Use a slow heating ramp and an appropriate final temperature to achieve the desired surface area and crystallinity. |
| The resulting gel is colored (e.g., yellow). | The chelating agent itself or its complexes with aluminum may impart color. For example, acetylacetone can form colored complexes. | This is often normal and does not necessarily indicate a problem with the reaction. The color will typically disappear upon calcination as the organic components are removed. |
Frequently Asked Questions (FAQs)
1. Why is it necessary to control the hydrolysis of aluminum this compound?
Aluminum this compound is a highly reactive alkoxide. When it comes into contact with water, it undergoes rapid hydrolysis and condensation reactions. This uncontrolled reaction typically leads to the immediate precipitation of aluminum hydroxide as a dense, unmanageable solid, rather than the formation of a desirable homogeneous sol or gel.[1] Controlling the hydrolysis is crucial for producing uniform nanoparticles, porous materials, and thin films with tailored properties.
2. How do chelating agents control the hydrolysis reaction?
Chelating agents, such as ethyl acetoacetate (EAA) and acetylacetone (AcAc), are organic molecules that can form stable complexes with the aluminum atom in aluminum this compound. They do this by replacing one or more of the reactive this compound groups.[1] This chelation process reduces the number of sites available for rapid hydrolysis, thereby slowing down the overall reaction rate and allowing for a more controlled formation of the aluminum hydroxide network.
3. What are the most common chelating agents used for this purpose?
The most frequently used chelating agents for controlling aluminum this compound hydrolysis are β-diketones and β-ketoesters. The two most prominent examples are:
4. What is the typical molar ratio of chelating agent to aluminum this compound?
The optimal molar ratio of chelating agent to aluminum this compound (e.g., Eaa/Asb) can vary depending on the desired outcome of the experiment, such as the gelation time and the properties of the final material. Ratios can range from 0.5 to 2.5 and beyond.[4] Higher ratios generally lead to slower hydrolysis and can even inhibit gelation completely if too high.[2][3]
5. How does the chelating agent affect the properties of the final alumina material?
The use and ratio of the chelating agent can significantly influence the characteristics of the alumina produced after calcination. For instance, the Eaa/Asb ratio has been shown to affect the morphology of γ-Al2O3 particles.[2][3] Lower ratios may result in more compact particles, while higher ratios can lead to cavernous morphologies.[2][3] The thermal stability and the transformation temperature to different alumina phases (e.g., γ-Al2O3 to α-Al2O3) are also influenced by the initial chelating agent concentration.[2][3]
6. Can I perform the hydrolysis in an open-air environment?
It is highly recommended to conduct the hydrolysis in a controlled atmosphere, such as under a nitrogen or argon blanket. The high reactivity of aluminum this compound means it can react with atmospheric moisture, leading to uncontrolled hydrolysis and affecting the reproducibility of your experiment.
Quantitative Data Presentation
Effect of Ethyl Acetoacetate (EAA) to Aluminum this compound (Asb) Molar Ratio on Gelation and Material Properties
| Eaa/Asb Molar Ratio | Observation during Hydrolysis | Effect on Gelation | Resulting Material Characteristics after Calcination |
| 0.5 - 1.0 | Faster reaction, may still have some turbidity. | Leads to the formation of a gel. | γ-Al2O3 particles tend to be more compact.[2][3] |
| 1.5 - 2.0 | Slower, more controlled reaction leading to a clearer sol. | Forms a homogeneous, transparent gel.[1] | γ-Al2O3 particles may exhibit a more cavernous morphology.[2][3] |
| > 2.5 | Very slow to no visible reaction. | Gelation may be incomplete or completely inhibited due to the formation of highly stable, hydrolysis-resistant tris(ethyl acetoacetate)aluminum(III).[2][3] | The coordination of the aluminum atom shifts towards being solely six-coordinated.[4] |
Experimental Protocols
Detailed Methodology for Controlled Hydrolysis of Aluminum this compound using Ethyl Acetoacetate (EAA)
This protocol is a synthesized procedure based on common practices described in the literature.[1][2][3]
Materials:
-
Aluminum this compound (Asb)
-
Ethyl acetoacetate (EAA)
-
Anhydrous ethanol
-
Deionized water
-
Nitrogen or Argon gas for inert atmosphere
-
Schlenk line or glovebox (recommended)
-
Magnetic stirrer and stir bars
-
Syringes or dropping funnel
Procedure:
-
Preparation of the Aluminum Precursor Solution:
-
In a clean, dry flask under an inert atmosphere, add a specific molar quantity of aluminum this compound.
-
Add anhydrous ethanol as a solvent and begin stirring until the aluminum this compound is fully dissolved.
-
-
Chelation:
-
Calculate the desired molar ratio of EAA to Asb (e.g., 1:1).
-
Slowly add the calculated amount of ethyl acetoacetate to the stirred aluminum this compound solution.
-
Allow the mixture to stir for a period of time (e.g., 30-60 minutes) to ensure the completion of the chelation reaction. The solution should remain clear.
-
-
Hydrolysis:
-
Prepare a solution of deionized water in anhydrous ethanol. The amount of water will depend on the desired water-to-alkoxide molar ratio.
-
Using a syringe or dropping funnel, add the water-ethanol solution dropwise to the vigorously stirred, chelated aluminum precursor solution.
-
Observe the solution for any changes in viscosity or the formation of a sol.
-
-
Gelation and Aging:
-
Once all the water has been added, cover the flask and allow the sol to age. Gelation can occur over a period of minutes to hours, depending on the reaction conditions.
-
Age the gel for a predetermined amount of time (e.g., 24-48 hours) at room temperature or a slightly elevated temperature. This step allows for the strengthening of the gel network.
-
-
Drying:
-
Dry the gel to remove the solvent. This can be done through various methods, such as oven drying at a controlled temperature (e.g., 60-100 °C) or supercritical drying for the preparation of aerogels.
-
-
Calcination:
Visualizations
Caption: Workflow for the controlled hydrolysis of aluminum this compound.
Caption: Troubleshooting logic for precipitate formation during hydrolysis.
References
Technical Support Center: Synthesis of Aluminum Sec-Butoxide
This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the synthesis of aluminum sec-butoxide. It is intended for researchers, scientists, and professionals in drug development and other chemical fields.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing aluminum this compound?
A1: The most prevalent method is the direct reaction of aluminum metal with sec-butanol.[1] This reaction is typically facilitated by a catalyst to proceed at a reasonable rate. The general reaction is:
2 Al + 6 CH₃CH(OH)CH₂CH₃ → 2 Al(OCH(CH₃)C₂H₅)₃ + 3 H₂
Q2: Why is a catalyst necessary for the synthesis?
A2: Aluminum metal has a passivating layer of aluminum oxide on its surface that prevents it from reacting with the alcohol. A catalyst, such as mercuric chloride (HgCl₂), mercuric iodide (HgI₂), or anhydrous aluminum trichloride (AlCl₃), is used to disrupt this oxide layer and initiate the reaction.[2][3][4]
Q3: What are the typical yields for aluminum this compound synthesis?
A3: Yields can vary significantly depending on the starting materials, reaction conditions, and purification methods. Reported yields range from 28% when using aluminum dross to as high as 80-95% with high-purity aluminum and optimized conditions.[2][3][5] A yield of 78.5% has been achieved with aluminum foil and subsequent purification.[6]
Q4: How does the purity of aluminum affect the reaction?
A4: The purity of the aluminum reactant is crucial. Using high-purity aluminum, such as aluminum shavings or foil, generally leads to higher yields and a purer product.[3][6] Industrial sources like aluminum dross or cans can also be used, but often result in lower yields and require more extensive purification.[2]
Q5: What is the role of temperature in the synthesis?
A5: The reaction is typically carried out at the reflux temperature of the alcohol or solvent used, which is around 100°C for sec-butanol.[4] Heating is necessary to initiate and sustain the reaction.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Reaction does not start | Ineffective removal of the aluminum oxide layer. | - Ensure the aluminum surface is clean and activated.- Add a small amount of catalyst (e.g., mercuric chloride or iodine).- Gently heat the mixture to initiate the reaction.[3] |
| Reaction is very slow | - Insufficient catalyst.- Low reaction temperature.- Passivation of the aluminum surface by solid byproducts. | - Increase the amount of catalyst slightly.- Ensure the reaction is maintained at the reflux temperature.- Agitate the reaction mixture to keep the aluminum surface exposed. |
| Low yield of product | - Incomplete reaction.- Loss of product during purification.- Presence of moisture in the reactants or apparatus. | - Extend the reaction time.- Optimize the vacuum distillation process to minimize losses.- Ensure all glassware is oven-dried and reactants (especially sec-butanol) are anhydrous. |
| Product is discolored | - Contamination from the catalyst (e.g., mercury).- Impurities in the starting aluminum. | - Use a minimal amount of catalyst.- Purify the product by vacuum distillation.- Centrifugation after adding a small amount of undried ether can help precipitate impurities.[3] |
| Product solidifies in the condenser during distillation | The condenser temperature is too low. | - Use a condenser with a wider bore.- Circulate warm water through the condenser to keep the product in a liquid state. |
Experimental Protocols
Protocol 1: Synthesis using Mercuric Chloride Catalyst
This protocol is adapted from a general procedure for aluminum alkoxides.[3]
Materials:
-
Aluminum shavings (high purity)
-
Anhydrous sec-butanol
-
Mercuric chloride (HgCl₂)
-
Dry benzene (optional, as a solvent)
-
Anhydrous ether
Procedure:
-
Set up a round-bottomed flask with a reflux condenser protected by a calcium chloride tube.
-
Add aluminum shavings and anhydrous sec-butanol to the flask.
-
Add a small amount of mercuric chloride to initiate the reaction.
-
Heat the mixture to reflux. The reaction should become vigorous.
-
After the initial vigorous reaction subsides, continue refluxing for several hours until the aluminum is consumed.
-
Remove the excess sec-butanol and any solvent by distillation.
-
The crude aluminum this compound can be purified by vacuum distillation.
Protocol 2: Synthesis using Anhydrous Aluminum Trichloride Catalyst
This protocol is based on a method using a non-mercury catalyst.[4]
Materials:
-
Aluminum particles (99% purity)
-
Anhydrous sec-butanol
-
Anhydrous aluminum trichloride (AlCl₃)
-
sec-Butyl acetate (as a solvent)
Procedure:
-
In a three-necked flask equipped with a reflux condenser and stirrer, add aluminum particles, anhydrous aluminum trichloride, and sec-butyl acetate.
-
Add sec-butanol and stir the mixture.
-
Heat the solution to approximately 100°C to achieve reflux.
-
Maintain the reflux with stirring for about 2 hours.
-
After the reaction, allow the mixture to settle.
-
Separate the supernatant liquid, which contains the aluminum this compound.
-
The product can be isolated by distilling off the solvent.
Quantitative Data Summary
| Aluminum Source | Catalyst | Reaction Time | Temperature | Yield | Purity | Reference |
| Aluminum Dross | HgI₂ | 24 hours | Reflux | 28% | 99.2% | [2] |
| Al Can Scraps | HgI₂ | 24 hours | 100°C | 75% | Not Specified | [2] |
| Aluminum Shavings | HgCl₂ | ~12 hours | Reflux | 80-85% | Not Specified | [3] |
| Aluminum Foil | Not Specified | Not Specified | Not Specified | 78.5% | 98.7% | [6] |
| Aluminum | Mercuric Chloride | Reflux | Boiling point of alcohol | 80-95% | Not Specified | [5] |
Visualizations
Caption: A generalized experimental workflow for the synthesis of aluminum this compound.
References
- 1. Page loading... [guidechem.com]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Page loading... [guidechem.com]
- 5. Generalized synthesis of aluminum hexoxide and aluminum phenoxide [morressier.com]
- 6. 합성한 Aluminum this compound로부터 알콕사이드졸겔법에 의한 알루미나 미분말의 제조 -한국세라믹학회지 | Korea Science [koreascience.kr]
Technical Support Center: Troubleshooting Precipitation in Sec-Butoxide Based Sol-Gel Processes
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent precipitation in sec-butoxide based sol-gel processes. The following information is designed to address specific issues encountered during experimental work.
Troubleshooting Guide & FAQs
Issue 1: Immediate formation of a white precipitate upon addition of this compound precursor to the solvent.
-
Question: Why is a white precipitate forming immediately after I add my aluminum this compound to the solvent?
-
Answer: This is likely due to uncontrolled and rapid hydrolysis and condensation of the aluminum this compound precursor.[1][2][3] Metal alkoxides are highly reactive with water.[2][3] Even trace amounts of moisture in your solvent or on your glassware can trigger this rapid reaction, leading to the formation of insoluble metal hydroxides or oxides.[4]
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Use a new, sealed bottle of anhydrous solvent. All glassware must be thoroughly dried, for instance, in an oven at >100°C for several hours, and then cooled in a desiccator or under a dry, inert atmosphere before use.
-
Controlled Atmosphere: Whenever possible, conduct your experiment in a glove box with a dry atmosphere or under a continuous flow of an inert gas like nitrogen or argon to minimize exposure to atmospheric moisture.[5]
-
Slow, Controlled Addition: Add the aluminum this compound dropwise to the solvent while stirring vigorously. This promotes rapid and homogeneous mixing, preventing localized high concentrations that can lead to precipitation.
-
Issue 2: The solution becomes cloudy or forms a precipitate over time (minutes to hours).
-
Question: My sol-gel solution was initially clear, but it became cloudy and formed a precipitate after a short period. What is causing this delayed precipitation?
-
Answer: Delayed precipitation often indicates a slow, uncontrolled reaction with trace amounts of moisture or an unstable solution formulation. The initial clear solution might be a metastable state that gradually progresses towards precipitation as hydrolysis and condensation reactions proceed.
Troubleshooting Steps:
-
Use of Chelating Agents: The most effective way to prevent this is by modifying the aluminum this compound precursor with a chelating agent before hydrolysis.[1][2] Chelating agents like ethyl acetoacetate (EAcAc) or acetylacetone (acacH) react with the alkoxide, blocking some of the reactive sites.[1][6] This modification slows down the rate of hydrolysis and condensation, allowing for a more controlled formation of the sol.[1][2][7]
-
Optimize Chelating Agent Ratio: The molar ratio of the chelating agent to the aluminum this compound (ASB) is critical. An optimal ratio can lead to transparent and stable gels. For instance, for an aluminum tri-sec-butoxide−2,4-pentanedione−2-propanol−nitric acid system, optimal acacH/ASB mole ratios are reported to be in the range of 0.3−0.4.[8]
-
Proper Storage: Ensure the solution is stored in a tightly sealed container under an inert atmosphere to prevent the ingress of atmospheric moisture over time.
-
Issue 3: Formation of a gel instead of a clear solution or a fine precipitate.
-
Question: I was expecting a stable sol, but my solution turned into a gel very quickly. How can I prevent premature gelation?
-
Answer: Premature gelation is also a consequence of overly rapid hydrolysis and condensation reactions. The key is to control the reaction kinetics.
Troubleshooting Steps:
-
Control Water Addition: If your protocol involves the addition of water, the water-to-alkoxide molar ratio is a crucial parameter.[9] Adding water too quickly or in too large a quantity can lead to rapid gelation. A slow, dropwise addition of a water/solvent mixture is recommended. The molar ratio of alkoxide to water can significantly influence the outcome, with different ratios leading to nanoparticles or gels. For example, in one study on Al2O3 nanoparticles, alkoxide:water molar ratios of 1:1.5, 1:2.5, and 1:3.5 were investigated.[10]
-
Temperature Control: The kinetics of the reactions are temperature-dependent. Preparing and storing the solution at a lower temperature can help to slow down the reaction rates and prevent premature gelation.
-
Acid Catalyst Concentration: If an acid catalyst is used, its concentration will affect the gelation time. The amount of acid should be carefully optimized.
-
Quantitative Data Summary
The following tables summarize key quantitative parameters for preventing precipitation in this compound based sol-gel processes.
Table 1: Recommended Molar Ratios of Chelating Agents to Aluminum this compound (ASB)
| Chelating Agent | Molar Ratio (Chelating Agent:ASB) | Outcome | Reference |
| Ethyl Acetoacetate (EAcAc) | Varies | Leads to transparent, homogeneous gels rather than precipitates.[1] | [1] |
| Acetylacetone (acacH) | 0.3 - 0.4 | Preparation of transparent alumina gels.[8] | [8] |
Table 2: Influence of Water-to-Alkoxide Molar Ratio on Alumina Nanoparticle Synthesis
| Alkoxide:Water Molar Ratio | Resulting Material | Reference |
| 1:1.5 | Al2O3 Nanoparticles | [10] |
| 1:2.5 | Al2O3 Nanoparticles | [10] |
| 1:3.5 | Al2O3 Nanoparticles | [10] |
Experimental Protocols
Protocol 1: Preparation of a Stabilized Aluminum this compound Stock Solution
This protocol describes the preparation of a stock solution of aluminum this compound (ASB) in isopropanol, stabilized with ethyl acetoacetate (EAcAc).
Materials:
-
Aluminum this compound (ASB)
-
Anhydrous isopropanol
-
Ethyl acetoacetate (EAcAc)
-
Dry glassware (e.g., round-bottom flask, graduated cylinders, syringe)
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., glove box or Schlenk line)
Procedure:
-
Setup: Ensure all glassware is thoroughly dried. Set up the reaction in a glove box or under a positive pressure of an inert gas (e.g., nitrogen or argon).
-
Solvent: In a round-bottom flask, add the required volume of anhydrous isopropanol with a magnetic stir bar.
-
Chelating Agent: While stirring, slowly add the desired volume of ethyl acetoacetate to the isopropanol.
-
Precursor Addition: Carefully measure the required volume of aluminum this compound. Add the ASB dropwise to the isopropanol/EAcAc mixture while stirring vigorously.
-
Stirring: Allow the solution to stir for at least 1 hour at room temperature to ensure complete reaction and stabilization.
-
Storage: Store the stabilized stock solution in a tightly sealed container under an inert atmosphere.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Effect of Chelating Agents on the Stability of Nano-TiO2 Sol Particles for Sol-Gel Coating - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for sec-Butoxide Catalysts
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing reactions involving sec-butoxide catalysts.
Frequently Asked Questions (FAQs)
Q1: What are the different types of this compound catalysts and how do their counter-ions (K, Na, Li, Al) affect reactivity?
A1: this compound catalysts are available with various metal counter-ions, primarily potassium (K), sodium (Na), lithium (Li), and aluminum (Al). The nature of the counter-ion significantly influences the catalyst's reactivity and solubility.
-
Potassium this compound (KOsec-Bu): Generally considered the most reactive among the alkali metal sec-butoxides due to the large ionic radius of the potassium ion, which leads to a more "naked" and accessible this compound anion in solution. It is often used as a strong, non-nucleophilic base.
-
Sodium this compound (NaOsec-Bu): A widely used and more cost-effective alternative to potassium this compound. It is also a strong base, but its reactivity can be slightly lower than KOsec-Bu in some applications due to stronger ion pairing.
-
Lithium this compound (LiOsec-Bu): Tends to form aggregates in solution, which can influence its reactivity and stereoselectivity. It is often employed in stereoselective reductions of ketones.[1]
-
Aluminum tri-sec-butoxide (Al(Osec-Bu)₃): Primarily used as a Lewis acid catalyst, notably in the Meerwein-Ponndorf-Verley (MPV) reduction of aldehydes and ketones.[2][3] It is less basic than the alkali metal sec-butoxides.
Q2: How does the choice of solvent affect reactions catalyzed by sec-butoxides?
A2: The choice of solvent is critical for optimizing reaction outcomes. Polar aprotic solvents like tetrahydrofuran (THF), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are commonly used for alkali metal this compound-catalyzed reactions as they can help to dissociate the ion pairs, increasing the basicity and reactivity of the this compound anion. The solubility of the specific this compound salt in the chosen solvent should always be considered. For instance, potassium tert-butoxide, a close relative, shows high solubility in THF and DMSO.
Q3: What are the common side reactions observed with this compound catalysts and how can they be minimized?
A3: Common side reactions include:
-
Aldol condensation: When using this compound as a base with carbonyl compounds, self-condensation of the substrate can occur.[4] To minimize this, a slow addition of the substrate to the base at low temperatures is often recommended.
-
Elimination reactions: As strong bases, sec-butoxides can promote elimination reactions, especially with substrates prone to this pathway. The choice of a less hindered base or careful control of reaction temperature can help favor substitution over elimination.
-
Tishchenko reaction: With aldehydes lacking α-hydrogens, the Tishchenko reaction can be a competing side reaction.[5]
Q4: How critical is the exclusion of water and air when using this compound catalysts?
A4: Alkali metal sec-butoxides are highly sensitive to moisture and air. Water will rapidly hydrolyze the this compound to sec-butanol and the corresponding metal hydroxide, which can alter the catalyst's basicity and reactivity, leading to inconsistent results and the formation of byproducts. Reactions should always be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
Troubleshooting Guides
Issue 1: Low or No Conversion
Possible Causes & Solutions
| Possible Cause | Recommended Action |
| Inactive Catalyst | Use a fresh bottle of this compound catalyst. Old or improperly stored catalyst can be deactivated by moisture and air. |
| Insufficient Catalyst Loading | Increase the catalyst loading incrementally. A typical starting point is 5-10 mol%, but this can be optimized. |
| Low Reaction Temperature | Gradually increase the reaction temperature. While lower temperatures can improve selectivity, they may also decrease the reaction rate. |
| Poor Catalyst Solubility | Choose a solvent in which the this compound is more soluble. Refer to solubility data for the specific catalyst. |
| Presence of Water or Protic Impurities | Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents and purify starting materials if necessary. |
Issue 2: Low Selectivity / Formation of Multiple Products
Possible Causes & Solutions
| Possible Cause | Recommended Action |
| Reaction Temperature is Too High | Lower the reaction temperature. Higher temperatures can often lead to the formation of side products. |
| Incorrect Order of Addition | Try adding the substrate slowly to a solution of the this compound catalyst to maintain a low concentration of the substrate and minimize side reactions like self-condensation. |
| Inappropriate Solvent | The polarity of the solvent can influence selectivity. Screen a range of solvents with different polarities. |
| Steric Hindrance | If the desired reaction is sterically hindered, consider using a less bulky base or a different catalyst. |
Logical Workflow for Troubleshooting Low Yield
Caption: A logical workflow for troubleshooting low reaction yields.
Quantitative Data
Table 1: Effect of Base and Temperature on Aldol Condensation Yield
This table illustrates the impact of different bases and temperatures on the conversion rate of cyclohexanone to 2-isopropylidenecyclohexanone, a reaction where sec-butoxides can be employed.[6]
| Entry | Base | Solvent | Temperature (°C) | Reaction Time (h) | Conversion Rate (%) |
| 1 | NaOH | Ethanol/Water | 25 -> 80 (reflux) | 4 | 45 |
| 2 | NaOEt | Ethanol | 0 -> 78 (reflux) | 6 | 65 |
| 3 | K-tert-butoxide* | THF | -78 -> 25 | 8 | 75 |
| 4 | NaOH | Ethanol/Water | 50 -> 100 (reflux) | 2 | 30 |
Note: Potassium tert-butoxide is a close structural analog of potassium this compound and its performance provides a useful reference.
Table 2: Stereoselective Reduction of Substituted Cyclohexanones with Lithium tri-sec-butylborodeuteride
This table presents data on the diastereoselective reduction of various cyclohexanones using a lithium sec-butylborohydride derivative, highlighting the high stereoselectivity achievable with this type of reagent.[7]
| Substrate | Reaction Time (min) | Overall Yield (%) | Product Ratio (axial:equatorial) |
| 4-tert-Butylcyclohexanone | 120 | 92 | 89:11 |
| 4-Methylcyclohexanone | 120 | 91 | 88:12 |
| Cyclohexanone | 120 | 87 | 87:13 |
| 2-Methylcyclohexanone | 60 | 85 | 96:4 |
| 2-Phenylcyclohexanone | 90 | 95 | 97:3 |
Experimental Protocols
Protocol 1: Meerwein-Ponndorf-Verley (MPV) Reduction of a Ketone using Aluminum tri-sec-butoxide
This protocol describes the reduction of a ketone to its corresponding alcohol using aluminum tri-sec-butoxide as the catalyst and a sacrificial alcohol as the hydride source.[2][3][5]
Materials:
-
Ketone (e.g., cyclohexanone)
-
Aluminum tri-sec-butoxide (Al(Osec-Bu)₃)
-
Anhydrous isopropanol (sacrificial alcohol and solvent)
-
Anhydrous toluene (optional co-solvent)
-
Apparatus for distillation
Procedure:
-
Set up a distillation apparatus with a round-bottom flask, a distillation head, a condenser, and a receiving flask. Ensure all glassware is thoroughly dried.
-
Charge the round-bottom flask with the ketone, a large excess of anhydrous isopropanol, and aluminum tri-sec-butoxide (typically 10-20 mol%).
-
Heat the reaction mixture to a gentle reflux. The acetone formed as a byproduct has a lower boiling point than isopropanol and will be slowly removed by distillation, driving the equilibrium towards the product.
-
Monitor the reaction progress by TLC or GC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by the slow addition of dilute hydrochloric acid.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting alcohol by distillation or column chromatography.
Caption: Experimental workflow for the MPV reduction.
Protocol 2: Stereoselective Reduction of a Ketone using Lithium tri-sec-butylborohydride
This protocol outlines a procedure for the highly stereoselective reduction of a cyclic ketone to the corresponding axial alcohol using a sterically hindered borohydride reagent derived from lithium and sec-butanol.[7][8][9]
Materials:
-
Cyclic ketone (e.g., 4-tert-butylcyclohexanone)
-
Lithium tri-sec-butylborohydride (L-Selectride®), typically as a 1.0 M solution in THF
-
Anhydrous tetrahydrofuran (THF)
-
Aqueous sodium hydroxide solution
-
Hydrogen peroxide (30% solution)
Procedure:
-
Under an inert atmosphere (argon or nitrogen), dissolve the cyclic ketone in anhydrous THF in a flame-dried round-bottom flask.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the lithium tri-sec-butylborohydride solution (typically 1.1-1.2 equivalents) dropwise via syringe, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for the recommended time (e.g., 1-3 hours), monitoring the reaction progress by TLC.
-
Once the starting material is consumed, quench the reaction at -78 °C by the slow, dropwise addition of water.
-
Allow the mixture to warm to room temperature.
-
Add aqueous sodium hydroxide solution, followed by the slow, careful addition of hydrogen peroxide to oxidize the boron byproducts.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography to isolate the desired alcohol.
Signaling Pathways and Logical Relationships
General Reaction Mechanism for Base-Catalyzed Aldol Condensation
The following diagram illustrates the general mechanism for a base-catalyzed aldol condensation, a common application for alkali metal sec-butoxides.
References
- 1. The Stereoselective Reductions of Ketones to the Most Thermodynamically Stable Alcohols Using Lithium and Hydrated Salts of Common Transition Metals [organic-chemistry.org]
- 2. Meerwein–Ponndorf–Verley reduction of cycloalkanones over magnesium–aluminium oxide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Meerwein–Ponndorf–Verley reduction - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. arkat-usa.org [arkat-usa.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Handling Moisture-Sensitive sec-Butoxide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with moisture-sensitive sec-butoxide reagents, such as aluminum tri-sec-butoxide.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving this compound in a question-and-answer format.
Q1: My reaction mixture containing this compound turned cloudy or formed a precipitate immediately after addition. What happened and what should I do?
A1: This is a classic sign of premature hydrolysis of the this compound reagent, likely due to the presence of moisture in your reaction setup. sec-Butoxides react readily with water to form insoluble metal hydroxides or oxides.[1][2][3]
Troubleshooting Steps:
-
Verify Solvent and Reagent Purity: Ensure that your solvent is anhydrous. Use freshly dried solvents or purchase anhydrous grade solvents and store them properly under an inert atmosphere. Check the purity of your other reagents for any water content.
-
Proper Glassware Preparation: All glassware must be rigorously dried before use. This can be achieved by oven-drying at >120°C for several hours or by flame-drying under a vacuum.[4] Allow the glassware to cool to room temperature in a desiccator or under a stream of inert gas to prevent moisture condensation.
-
Inert Atmosphere Technique: Confirm that your inert atmosphere (nitrogen or argon) is being maintained with a slight positive pressure throughout the experiment.[5] Check for any leaks in your setup, especially around septa and joints.
Q2: The yield of my reaction is significantly lower than expected. Could this compound be the culprit?
A2: Yes, compromised this compound or improper handling can lead to low yields. Several factors could be at play:
-
Degradation of the Reagent: If the this compound has been improperly stored and exposed to moisture, a portion of it will have already hydrolyzed, reducing the amount of active reagent available for your reaction.
-
Incomplete Reaction: The presence of moisture can compete with your substrate, leading to an incomplete reaction.
-
Side Reactions: Hydrolysis products can sometimes catalyze unwanted side reactions, consuming your starting materials and reducing the yield of the desired product.
Troubleshooting Steps:
-
Reagent Quality Check: If you suspect the quality of your this compound, it is best to use a fresh bottle or a properly stored aliquot.
-
Optimize Reaction Conditions: Ensure your reaction is running for the appropriate amount of time and at the correct temperature as specified in your protocol.
-
Review Work-up Procedure: Product can be lost during the work-up phase. Ensure you are using appropriate extraction and purification techniques.[6][7]
Q3: I am observing unexpected byproducts in my reaction. How can I determine if they are related to the this compound?
A3: Unwanted byproducts can arise from the reaction of this compound with moisture or other reactive species in your reaction mixture. The hydrolysis of aluminum tri-sec-butoxide, for instance, can lead to the formation of aluminum hydroxides like pseudoboehmite or bayerite, depending on the amount of water present.[1][3]
Troubleshooting Steps:
-
Characterize Byproducts: Isolate and characterize the byproducts using techniques like NMR, IR spectroscopy, or mass spectrometry. Comparison with known hydrolysis products of the specific this compound can provide clues.
-
Run a Control Reaction: Perform a control experiment where you add a small, controlled amount of water to your reaction to see if it generates the same byproducts.
-
Purify Starting Materials: Ensure all your starting materials are pure and free from contaminants that might react with the this compound.
Frequently Asked Questions (FAQs)
Q1: What is the proper way to store moisture-sensitive this compound?
A1: this compound should be stored in a tightly sealed container under a dry, inert atmosphere (e.g., nitrogen or argon).[8] The storage area should be cool and dry. It is often recommended to store it in a desiccator. For long-term storage, consider sealing the container with paraffin wax or storing it inside a glovebox.
Q2: What personal protective equipment (PPE) should I wear when handling this compound?
A2: Always wear appropriate PPE, including chemical safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile rubber). All handling of this compound should be performed in a well-ventilated fume hood.
Q3: How do I safely transfer a moisture-sensitive this compound from its original container to my reaction flask?
A3: The transfer must be done under an inert atmosphere to prevent exposure to air and moisture. The two primary methods are:
-
Syringe Transfer: This is suitable for smaller volumes. Use a dry syringe and needle to pierce the septum of the reagent bottle and withdraw the desired amount. The reaction flask should be under a positive pressure of inert gas.[5][9]
-
Cannula Transfer: For larger volumes, a double-tipped needle (cannula) is used to transfer the liquid from the reagent bottle to the reaction flask under a positive pressure of inert gas.[5][10]
Q4: Can I use a drying tube to protect my reaction from moisture?
A4: While drying tubes containing desiccants like calcium chloride can remove some moisture from incoming air, they are not sufficient to protect highly sensitive reagents like this compound from moisture and will not prevent oxygen from entering the system.[5] A proper inert atmosphere setup with a bubbler is necessary.[5]
Q5: What are the signs of a degraded this compound reagent?
A5: A degraded this compound may appear cloudy or have solid precipitates. It might also have a different viscosity than a fresh reagent. If you suspect degradation, it is best to discard the reagent according to your institution's safety guidelines and use a fresh supply.
Data Presentation
Table 1: Physical and Chemical Properties of Aluminum tri-sec-butoxide
| Property | Value |
| CAS Number | 2269-22-9 |
| Molecular Formula | C₁₂H₂₇AlO₃ |
| Molecular Weight | 246.32 g/mol [11] |
| Density | 0.967 g/mL at 25 °C[8] |
| Boiling Point | 200-206 °C at 30 mmHg |
| Autoignition Temperature | 763 °F (406 °C) |
| Solubility | Decomposes in contact with water[8] |
Experimental Protocols
Protocol 1: Setting up a Reaction Under an Inert Atmosphere
This protocol describes the setup of a reaction vessel under a nitrogen or argon atmosphere using a balloon, a common technique in many research labs.
-
Glassware Preparation:
-
Thoroughly clean and dry the reaction flask and a magnetic stir bar.
-
Place the flask and stir bar in an oven at >120°C for at least 4 hours (or overnight).[4][10]
-
Alternatively, flame-dry the assembled glassware under vacuum.
-
Allow the glassware to cool to room temperature under a stream of inert gas or in a desiccator.
-
-
Assembling the Apparatus:
-
Quickly assemble the reaction flask with a condenser (if needed) and a rubber septum.
-
Clamp the flask securely in a fume hood.
-
-
Purging with Inert Gas:
-
Fill a balloon with nitrogen or argon.
-
Insert a needle attached to the balloon through the septum of the reaction flask.
-
Insert a second "outlet" needle through the septum to allow the air inside the flask to be displaced.[4]
-
Allow the inert gas to flush the flask for 5-10 minutes.
-
Remove the outlet needle first, then the needle attached to the balloon, ensuring a slight positive pressure is maintained.
-
-
Adding Reagents:
-
Add anhydrous solvents and other reagents via a dry syringe.
-
For the addition of this compound, refer to the transfer protocol (FAQ Q3).
-
Protocol 2: Controlled Hydrolysis of Aluminum tri-sec-butoxide
This protocol is for the controlled hydrolysis of aluminum tri-sec-butoxide to synthesize aluminum hydroxide materials. This reaction demonstrates the sensitivity of this compound to water.
-
Prepare the this compound Solution:
-
Under an inert atmosphere, prepare a 15% (w/v) solution of aluminum tri-sec-butoxide in anhydrous isopropanol or benzene in a dry Schlenk flask.[2]
-
-
Prepare the Water Solution:
-
In a separate dry flask, prepare a solution of deionized water in the same anhydrous solvent. The molar ratio of water to aluminum (H₂O/Al) can be varied to obtain different hydrolysis products (e.g., ratios from 2 to 24).[2]
-
-
Perform the Hydrolysis:
-
While stirring the aluminum tri-sec-butoxide solution vigorously at 25°C under an inert atmosphere, slowly add the water solution dropwise using a syringe.[2]
-
A precipitate will form upon the addition of water.
-
-
Isolate the Product:
-
After the addition is complete, continue stirring for a predetermined time.
-
Isolate the solid product by filtration under an inert atmosphere.
-
Wash the product with anhydrous isopropanol or benzene and dry it at 50°C.[2]
-
Visualizations
Caption: A flowchart illustrating the key stages of an experiment involving moisture-sensitive this compound.
Caption: A logical diagram for troubleshooting the common issue of unexpected precipitation in this compound reactions.
References
- 1. [PDF] Hydrolysis of Aluminum-Tri-(this compound) in Ionic and Nonionic Media | Semantic Scholar [semanticscholar.org]
- 2. Hydrolysis of Aluminum-Tri-(this compound) in Ionic and Nonionic Media | Clays and Clay Minerals | Cambridge Core [resolve.cambridge.org]
- 3. researchgate.net [researchgate.net]
- 4. How To Make An Inert Atmosphere? A Step-By-Step Guide For Protecting Sensitive Materials - Kintek Solution [kindle-tech.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. Troubleshooting [chem.rochester.edu]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. Aluminium tri-sec-butoxide | 2269-22-9 [chemicalbook.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. ehs.umich.edu [ehs.umich.edu]
- 11. Aluminum this compound | C12H27AlO3 | CID 61289 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Aluminum Sec-Butoxide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with aluminum sec-butoxide. Our goal is to address common issues encountered during purification and provide clear, actionable guidance.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying aluminum this compound?
A1: The most effective and widely used method for purifying aluminum this compound is vacuum distillation.[1] This technique is suitable for separating the less volatile aluminum this compound from more volatile impurities and for removing non-volatile residues. Given its high boiling point at atmospheric pressure, distillation under reduced pressure is necessary to prevent thermal decomposition.[2]
Q2: What are the primary impurities found in aluminum this compound?
A2: The main impurities in aluminum this compound typically include:
-
Hydrolysis Products: Aluminum this compound is extremely sensitive to moisture and readily hydrolyzes to form aluminum hydroxides and sec-butanol.[3] These can appear as white precipitates or cause the liquid to become viscous and opaque.
-
Unreacted Starting Materials: Residual sec-butanol from the synthesis process is a common impurity.
-
Catalyst Residues: If a catalyst was used in the synthesis, trace amounts may remain in the crude product.
-
Metallic Impurities: If the aluminum source used for synthesis was not of high purity, the resulting alkoxide may contain trace metal contaminants.[4]
Q3: How can I tell if my aluminum this compound has been partially hydrolyzed?
A3: Signs of hydrolysis include:
-
Appearance: The liquid may appear cloudy, hazy, or contain white solid precipitates. Pure aluminum this compound should be a clear, colorless to pale yellow, viscous liquid.[5]
-
Viscosity: An increase in viscosity can indicate the formation of polymeric species due to partial hydrolysis.
-
FT-IR Spectroscopy: The presence of a broad absorption band in the region of 3200-3600 cm⁻¹, corresponding to O-H stretching vibrations, is a clear indicator of the presence of water or alcohol, and likely hydrolysis products.[6]
Q4: What analytical techniques are recommended for assessing the purity of aluminum this compound?
A4: The purity of aluminum this compound can be effectively assessed using the following techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to identify and quantify organic impurities like residual sec-butanol. ²⁷Al NMR is particularly useful for characterizing the aluminum species present and can distinguish between different coordination environments of the aluminum atom.[1][7]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is a quick method to check for the presence of hydroxyl groups (from hydrolysis) and other functional group impurities.[1][8]
-
Complexometric Titration: This method can be used to determine the aluminum content and thereby calculate the purity of the alkoxide.[1]
Troubleshooting Guide: Vacuum Distillation of Aluminum this compound
This guide addresses common problems encountered during the vacuum distillation of aluminum this compound.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Product is cloudy or contains white solids after distillation. | 1. Incomplete removal of hydrolysis products. 2. Leak in the distillation apparatus allowing moisture to enter. | 1. Ensure the crude material is properly handled under inert conditions before distillation. Consider a pre-distillation filtration under inert gas to remove solid impurities. 2. Check all joints and seals of the distillation setup for leaks. Use high-vacuum grease on all ground glass joints. |
| Low yield of purified product. | 1. Significant portion of the material is non-volatile residue (e.g., extensive hydrolysis). 2. Distillation temperature is too low or pressure is too high. 3. Loss of product due to "bumping" or foaming. | 1. If the crude material is heavily contaminated with non-volatile solids, a low yield is expected. 2. Gradually increase the heating mantle temperature and/or decrease the system pressure. Use a nomograph to estimate the expected boiling point at your system's pressure. 3. Use a stir bar or boiling chips to ensure smooth boiling. Apply heat slowly and evenly. |
| Difficulty in achieving a stable vacuum. | 1. Leaks in the distillation apparatus. 2. Inefficient vacuum pump. 3. Outgassing of the crude material or system components. | 1. Systematically check all connections for leaks using a vacuum gauge. 2. Ensure the vacuum pump is in good working order and the pump oil is clean. 3. Allow the system to degas at a lower temperature before increasing the heat for distillation. |
| Product solidifies in the condenser or receiving flask. | 1. The condenser temperature is too low. 2. The purified product has a high melting point (unlikely for pure aluminum this compound at room temperature). | 1. Use room temperature water or even slightly warm water in the condenser to prevent solidification. In some cases, a condenser may not need cooling water if the air is sufficient to condense the vapor. |
| Distillation temperature is unstable or fluctuates. | 1. Unstable heat source. 2. Fluctuating vacuum pressure. 3. Uneven boiling of the liquid. | 1. Use a temperature controller with the heating mantle for stable heating. 2. Check the vacuum pump and the entire system for leaks or issues causing pressure fluctuations. 3. Ensure efficient stirring of the distillation flask. |
Experimental Protocol: Vacuum Distillation of Aluminum this compound
This protocol outlines the steps for purifying aluminum this compound by vacuum distillation. All glassware should be oven-dried and assembled while hot under a stream of dry inert gas (e.g., nitrogen or argon) to prevent hydrolysis.
1. Pre-Distillation Setup:
-
Assemble the vacuum distillation apparatus as shown in the workflow diagram below. Use high-vacuum grease on all ground-glass joints.
-
Place a magnetic stir bar in the distillation flask.
-
Transfer the crude aluminum this compound to the distillation flask under an inert atmosphere.
2. Distillation Procedure:
-
Begin stirring the crude material.
-
Slowly and carefully apply vacuum to the system. Be prepared for initial outgassing and potential foaming, especially if volatile impurities are present.
-
Once a stable vacuum is achieved (typically in the range of 1-30 mmHg), begin to heat the distillation flask gently with a heating mantle.
-
Collect any initial low-boiling fractions in a separate receiving flask. This will likely be residual sec-butanol.
-
As the temperature of the vapor rises and stabilizes, switch to a clean receiving flask to collect the purified aluminum this compound. The boiling point of aluminum this compound is reported to be 200-206 °C at 30 mmHg.[9]
-
Continue distillation until most of the product has been collected, leaving a small amount of residue in the distillation flask to avoid distilling over non-volatile impurities.
-
Turn off the heating and allow the system to cool to room temperature before slowly and carefully releasing the vacuum under a counterflow of inert gas.
-
Store the purified product in a sealed container under an inert atmosphere.
Quantitative Data Summary
| Parameter | Value | Reference |
| Boiling Point | 200-206 °C at 30 mmHg | [9] |
| Density | 0.967 g/mL at 25 °C | [9] |
| Achievable Purity | 99.2% | [1] |
Visualizations
Caption: Experimental workflow for the vacuum distillation of aluminum this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Purification [chem.rochester.edu]
- 3. researchgate.net [researchgate.net]
- 4. US3446828A - Process for making aluminum alkoxides and separation of impurities therefrom - Google Patents [patents.google.com]
- 5. Aluminum this compound, 97% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Aluminium tri-sec-butoxide(2269-22-9) IR Spectrum [chemicalbook.com]
- 9. Aluminum-tri-sec-butoxide 97 2269-22-9 [sigmaaldrich.com]
Technical Support Center: Managing Liquid Aluminum Sec-Butoxide Viscosity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with liquid aluminum sec-butoxide. The information is designed to address common challenges related to the viscosity of this compound during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the general properties of liquid aluminum this compound?
Aluminum this compound is a viscous, colorless to pale yellow liquid.[1][2] It is an important organometallic compound used in various chemical syntheses, including as a catalyst, for the preparation of alumina gel films, and in sol-gel processes.[1][3][4] It is known to be sensitive to moisture and air, which can affect its properties.[1]
Q2: Why is my aluminum this compound so viscous and difficult to handle?
The inherent viscosity of aluminum this compound is due to its molecular structure and intermolecular forces.[5] Several factors can exacerbate this issue:
-
Low Temperature: Viscosity of liquids, including aluminum this compound, increases as temperature decreases.
-
Hydrolysis: Exposure to moisture in the air or in solvents will cause the aluminum this compound to hydrolyze. This process forms aluminum hydroxide and byproducts, leading to a significant increase in viscosity and potentially the formation of gels or precipitates.[6][7][8][9][10]
-
Concentration: Higher concentrations of aluminum this compound in a solution will naturally result in higher viscosity.
Q3: How can I reduce the viscosity of aluminum this compound for my experiment?
There are two primary methods for reducing the viscosity of liquid aluminum this compound:
-
Heating: Gently warming the aluminum this compound can significantly decrease its viscosity, making it easier to pour and pipette. For applications like chemical vapor deposition (CVD), heating is used to increase the vapor pressure, which also has the effect of lowering viscosity.[11]
-
Dilution with a Solvent: Aluminum this compound is miscible with several common anhydrous organic solvents.[1][12] Dissolving it in an appropriate solvent is an effective way to lower the viscosity of the solution.
Q4: What are suitable solvents for dissolving aluminum this compound?
Aluminum this compound is miscible with the following anhydrous solvents:
It is crucial to use anhydrous solvents to prevent hydrolysis.
Q5: How does hydrolysis affect my experiment when using aluminum this compound?
Hydrolysis of aluminum this compound can have several detrimental effects on experiments:
-
Increased Viscosity and Gelation: As mentioned, hydrolysis leads to the formation of aluminum hydroxides, which can increase the viscosity to the point of forming a gel, making accurate dispensing impossible.[6][7][8][9][10]
-
Inaccurate Concentrations: If the material has partially hydrolyzed, the concentration of the active aluminum this compound in your solution will be lower than calculated.
-
Formation of Precipitates: Hydrolysis can lead to the formation of solid precipitates of aluminum hydroxides, which can interfere with reactions and characterization techniques.[6][7][8][9][10]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Difficulty pipetting or pouring aluminum this compound | High intrinsic viscosity of the material. | Gently warm the container in a water bath to a controlled temperature. Dilute with a compatible anhydrous solvent (e.g., toluene, isopropanol). |
| Viscosity increases over time during the experiment | Gradual hydrolysis due to exposure to atmospheric moisture. | Work under an inert atmosphere (e.g., in a glove box or under a stream of nitrogen or argon). Use anhydrous solvents and dried glassware. |
| Formation of a gel or white precipitate in the solution | Significant hydrolysis has occurred. | The material may be unsuitable for use if precise concentrations are required. For some applications, the hydrolyzed species may still be useful, but this needs to be determined on a case-by-case basis. |
| Inconsistent results between experimental runs | Variable viscosity affecting the dispensed amount. Partial hydrolysis leading to inconsistent reactant concentration. | Implement a strict protocol for handling and storing aluminum this compound to minimize moisture exposure. Always use fresh, anhydrous solvents for dilutions. Consider preparing and using solutions on the same day. |
Experimental Protocols
Protocol for Viscosity Reduction by Dilution
This protocol describes how to safely dilute aluminum this compound to achieve a workable viscosity.
Materials:
-
Liquid aluminum this compound
-
Anhydrous solvent (e.g., toluene or isopropyl alcohol)
-
Dry glassware (e.g., round-bottom flask, graduated cylinder)
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon line, Schlenk line, or glove box)
Procedure:
-
Preparation: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas or in a desiccator.
-
Inert Atmosphere: If available, perform the entire procedure in a glove box. Alternatively, use a Schlenk line to maintain an inert atmosphere in the flask.
-
Solvent Addition: Add the desired volume of anhydrous solvent to the flask.
-
Aluminum this compound Addition: Under the inert atmosphere, slowly add the required amount of aluminum this compound to the solvent while stirring.
-
Mixing: Continue stirring until the solution is homogeneous. The resulting solution will have a significantly lower viscosity.
-
Storage: If the solution is not for immediate use, store it under an inert atmosphere in a tightly sealed container to prevent hydrolysis.
Protocol for Cleaning Glassware
Proper cleaning of laboratory equipment after use with aluminum this compound is crucial to avoid contamination in future experiments.
Materials:
-
Used glassware
-
Waste container for organic solvents
-
Ethanol[13]
-
Laboratory detergent[13]
-
Deionized water[15]
-
Brushes
Procedure:
-
Initial Rinse: Immediately after use, rinse the glassware with a suitable organic solvent like acetone to remove the bulk of the aluminum this compound residue.[16] Collect this rinse in a designated organic waste container.
-
Detergent Wash: Wash the glassware thoroughly with a laboratory detergent and warm water.[13] Use brushes to scrub all surfaces.
-
Rinse with Water: Rinse the glassware multiple times with tap water, followed by a final rinse with deionized water to remove any detergent residue.[15]
-
Final Rinse with Solvent: For critical applications requiring absolutely dry glassware, a final rinse with acetone or ethanol can be performed to remove any remaining water and organic traces.[13][14]
-
Drying: Allow the glassware to air dry or place it in a drying oven.
Visual Guides
References
- 1. Aluminium tri-sec-butoxide | 2269-22-9 [chemicalbook.com]
- 2. Aluminum this compound, 97% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. Page loading... [guidechem.com]
- 4. Aluminum-tri-sec-butoxide 97 2269-22-9 [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Stabilization of aluminum hydroxide gel by specifically adsorbed carbonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Hydrolysis of Aluminum-Tri-(this compound) in Ionic and Nonionic Media | Clays and Clay Minerals | Cambridge Core [resolve.cambridge.org]
- 10. [PDF] Hydrolysis of Aluminum-Tri-(this compound) in Ionic and Nonionic Media | Semantic Scholar [semanticscholar.org]
- 11. mdpi.com [mdpi.com]
- 12. chembk.com [chembk.com]
- 13. How To Clean Lab Equipment & Glassware | Boekel Scientific [boekelsci.com]
- 14. labtechsupplyco.com [labtechsupplyco.com]
- 15. usalab.com [usalab.com]
- 16. reddit.com [reddit.com]
Technical Support Center: Aluminum-tri-sec-butoxide (ATSB) Precursor
Welcome to the technical support center for aluminum-tri-sec-butoxide (ATSB). This guide is designed for researchers, scientists, and professionals in materials science and drug development who use ATSB as a chemical precursor. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help improve the thermal stability and handling of ATSB in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is aluminum-tri-sec-butoxide (ATSB)?
A1: Aluminum-tri-sec-butoxide (ATSB), with the formula Al[OCH(CH₃)C₂H₅]₃, is a metal-organic liquid precursor used for depositing aluminum oxide (Al₂O₃) thin films.[1] It is considered a safer, non-pyrophoric alternative to other aluminum precursors like trimethylaluminum (TMA).[1][2] At room temperature, ATSB is a high-viscosity liquid.[1]
Q2: What are the primary applications of ATSB?
A2: ATSB is widely used as a precursor in sol-gel processes and vapor deposition techniques like Metal-Organic Chemical Vapor Deposition (MOCVD) and Atomic Layer Deposition (ALD) to create high-purity alumina (Al₂O₃) thin films.[1][3] These films are used in various applications, including as dielectric layers in electronics, protective coatings, and as catalytic materials.[1][3]
Q3: What are the main safety and handling concerns for ATSB?
A3: While it is non-pyrophoric, ATSB is a flammable liquid with a flash point of approximately 26°C (79°F).[4] It is also highly sensitive to moisture and air, and will decompose upon exposure.[5] Therefore, it must be handled under an inert atmosphere (e.g., argon or nitrogen) and stored in a cool, dry, well-ventilated area away from ignition sources and incompatible substances like strong acids or oxidizing agents.[4][5]
Q4: What is the effective thermal stability range for ATSB in deposition processes?
A4: ATSB is thermally stable enough for controlled deposition, but its stability is temperature-dependent. The optimal ALD "temperature window" for ATSB is typically between 100°C and 275°C.[2][6] Studies have shown that precursor decomposition can begin at temperatures as low as 190-200°C.[7] At deposition temperatures above 350°C, film quality can degrade, showing increased surface roughness, which suggests significant thermal decomposition.[1]
Q5: How can the stability of ATSB solutions be improved for sol-gel processes?
A5: The high reactivity of aluminum alkoxides like ATSB can be controlled by using chelating agents, such as 2,4-pentanedione (acetylacetone), in the precursor solution.[8][9] These agents modify the metal alkoxide, reducing its hydrolysis and condensation rate, which allows for better control over the gelation process and improves the stability of the precursor solution.[9]
Quantitative Data Summary
The physical and chemical properties of aluminum-tri-sec-butoxide are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| Chemical Formula | Al[OCH(CH₃)C₂H₅]₃ | |
| Molecular Weight | 246.32 g/mol | |
| Appearance | Oily Liquid | [5][10] |
| Density | 0.967 g/mL at 25°C | [11] |
| Boiling Point | 200-206°C at 30 mmHg | [11] |
| Flash Point | 26 - 27°C (78.8 - 80.6°F) | [4] |
| Autoignition Temp. | 406°C (763°F) | [4] |
| Vapor Pressure Eq. | lg(PTorr) = 10.16 − 4177.25/TK | [1] |
| ALD Growth Rate | 0.1 - 0.14 nm/cycle (100-200°C) | [1][2] |
| ALD Window | ~100 - 275°C | [2][6] |
Troubleshooting Guide
This guide addresses common issues encountered during vapor deposition experiments using ATSB.
Q: My deposition rate is low or inconsistent. What are the possible causes and solutions?
A: Low or fluctuating deposition rates are often related to precursor delivery.
-
Possible Cause 1: Insufficient Vapor Pressure. ATSB is a viscous liquid and requires heating to achieve adequate vapor pressure for consistent delivery to the reaction chamber.[1]
-
Solution: Ensure your bubbler or precursor vessel is heated to an appropriate and stable temperature. A temperature of 120°C has been used successfully in ALD processes.[1] Use the vapor pressure equation to calculate the expected pressure at your operating temperature.
-
-
Possible Cause 2: Precursor Degradation. The precursor may have degraded due to exposure to trace amounts of moisture or air from leaks in the system or contaminated carrier gas.[5]
-
Solution: Perform a thorough leak check of your gas lines and reactor seals. Ensure you are using high-purity inert carrier gas and that all lines have been purged sufficiently.
-
Q: I'm observing poor film quality, such as high surface roughness. How can I fix this?
A: Poor film quality is often a sign of uncontrolled reactions or precursor decomposition.
-
Possible Cause 1: Deposition Temperature is Too High. If the substrate temperature exceeds the thermal stability window of ATSB, the precursor will decompose uncontrollably rather than react in a self-limiting manner. This can significantly increase surface roughness.[1]
-
Possible Cause 2: Uncontrolled Hydrolysis. Trace amounts of water in the reactor can cause premature and non-ideal reactions, leading to poor film morphology.
-
Solution: Bake out the reactor thoroughly before deposition to remove adsorbed water. Verify the purity of your reactant source (if using a co-reactant other than water) and check for system leaks.
-
Q: My process is generating particles. What is the cause and how can it be prevented?
A: Particle formation typically results from gas-phase reactions.
-
Possible Cause: Gas-Phase Decomposition. If the precursor temperature in the delivery lines or near the substrate is too high, ATSB can decompose in the gas phase, forming alumina particles that then fall onto the substrate.
-
Solution: Reduce the substrate temperature. Ensure that any heated delivery lines are maintained at a temperature high enough to prevent condensation but low enough to avoid decomposition. A good starting point is a temperature slightly below the onset of decomposition (~190°C).[7]
-
Visualized Workflows and Logic
// Nodes start [label="Problem:\nPoor Film Quality", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_temp [label="Is Substrate Temperature\n> 300°C?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; lower_temp [label="Action: Lower Temperature\nto 200-275°C", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; check_leaks [label="Is the System\nLeak-Tight?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; fix_leaks [label="Action: Perform Leak Check\nand Repair Seals", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; check_flow [label="Action: Check Precursor\nFlow & Bubbler Temp", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; end_node [label="Re-run Experiment", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges start -> check_temp; check_temp -> lower_temp [label="Yes"]; check_temp -> check_leaks [label="No"]; lower_temp -> end_node; check_leaks -> fix_leaks [label="No"]; check_leaks -> check_flow [label="Yes"]; fix_leaks -> end_node; check_flow -> end_node; } dot Caption: Troubleshooting logic for poor Al₂O₃ film quality.
Experimental Protocols
Protocol 1: Stabilizing ATSB in Solution for Sol-Gel Synthesis
This protocol describes the preparation of a stable alumina precursor solution using a chelating agent, which is crucial for controlling hydrolysis and improving the thermal stability of the subsequent gel. This method is adapted from procedures for creating high-surface-area alumina.[8][12]
Materials & Equipment:
-
Aluminum-tri-sec-butoxide (ATSB, 97%)
-
2,4-pentanedione (acetylacetone or acacH, >98%)
-
2-propanol (i-PrOH, 99.7%)
-
Nitric acid (HNO₃, 65%)
-
Glovebox or Schlenk line for inert atmosphere handling
-
Magnetic stirrer and stir bars
-
Glass beakers and graduated cylinders
Methodology:
-
Preparation: All glassware should be dried in an oven at 120°C for at least 4 hours and cooled under an inert atmosphere before use. All liquid transfers should be performed under an inert atmosphere (e.g., argon) using dry syringes or cannulas.
-
Initial Solution: In a beaker, dissolve a measured amount of ATSB in 2-propanol.
-
Chelation/Stabilization: While stirring, slowly add 2,4-pentanedione (acacH) to the ATSB solution. An optimal molar ratio of acacH to ATSB is between 0.3 and 0.4.[8][12] The acacH will react with the ATSB, forming a more stable complex that is less susceptible to rapid, uncontrolled hydrolysis.
-
Acidification: In a separate container, prepare a solution of nitric acid in 2-propanol.
-
Hydrolysis: Slowly add the nitric acid solution dropwise to the stabilized ATSB solution while stirring vigorously. This will initiate a controlled hydrolysis and polycondensation process, leading to the formation of a transparent alumina sol.
-
Gelling: Cover the beaker and allow the sol to age at room temperature until a firm gel is formed. The stabilized precursor ensures this process is slow and controlled, leading to a more uniform gel network.
-
Drying & Calcination: The resulting gel can then be dried and calcined. For example, calcination at 400-800°C typically converts the xerogel into γ-Al₂O₃.[8][12]
Protocol 2: General Procedure for Thermal ALD of Al₂O₃
This protocol provides a general workflow for depositing alumina thin films using ATSB and water as the co-reactant. Parameters are based on successful published experiments.[1][2]
Materials & Equipment:
-
Atomic Layer Deposition (ALD) reactor
-
Aluminum-tri-sec-butoxide (ATSB) precursor
-
Deionized water (H₂O) as the oxygen source/co-reactant
-
High-purity argon or nitrogen as a carrier and purge gas
-
Substrates (e.g., silicon wafers)
-
Substrate heater and precursor vessel heater (bubbler)
Methodology:
-
System Preparation:
-
ALD Cycle: One ALD cycle consists of four steps:
-
Step 1 (ATSB Pulse): Introduce ATSB vapor into the reactor chamber for a set time (e.g., 2.5 seconds) using a carrier gas.[1] The precursor will adsorb and react with the substrate surface.
-
Step 2 (Purge 1): Stop the ATSB flow and purge the chamber with inert gas (e.g., 3 minutes) to remove any unreacted precursor and gaseous byproducts.[1]
-
Step 3 (H₂O Pulse): Introduce water vapor into the chamber for a set time (e.g., 2 seconds).[1] The water will react with the surface-bound precursor layer to form aluminum oxide and surface hydroxyl groups.
-
Step 4 (Purge 2): Stop the water vapor flow and purge the chamber with inert gas (e.g., 3 minutes) to remove unreacted water and byproducts.[1]
-
-
Deposition: Repeat the ALD cycle (Steps 1-4) until the desired film thickness is achieved. The growth rate is typically stable at around 0.12 nm per cycle under these conditions.[1]
-
Shutdown: After the final cycle, cool down the reactor and substrates under a continuous flow of inert gas before unloading.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.aip.org [pubs.aip.org]
- 3. Aluminum-tri-sec-butoxide 97 2269-22-9 [sigmaaldrich.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. Aluminium tri-sec-butoxide | 2269-22-9 [amp.chemicalbook.com]
- 6. Atomic Layer Deposition of Al2O3 Thin Films Using Dimethyl Aluminum sec-Butoxide and H2O Molecules [journal.mrs-k.or.kr]
- 7. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chembk.com [chembk.com]
- 11. scientificlabs.com [scientificlabs.com]
- 12. researchgate.net [researchgate.net]
effect of solvent purity on aluminum sec-butoxide reaction outcomes
This guide provides troubleshooting advice and answers to frequently asked questions regarding the impact of solvent purity on reaction outcomes involving aluminum sec-butoxide (ASB). It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: Why is solvent purity so critical for reactions involving aluminum this compound?
Solvent purity is paramount because aluminum this compound is highly reactive, particularly with protic impurities like water.[1][2] The presence of contaminants can lead to a range of issues, including altered reaction kinetics, the formation of undesired by-products, and significantly reduced product yields.[3] High-purity solvents provide a stable and controlled environment, which is essential for achieving accurate, reproducible, and successful experimental outcomes.[3]
Q2: What are the most common and detrimental impurities in solvents for ASB reactions?
The most detrimental impurity is water . Aluminum this compound readily hydrolyzes in the presence of moisture to form various aluminum hydroxides and oxides, such as pseudoboehmite and bayerite.[4] This reaction consumes the starting material and generates insoluble precipitates. Other protic impurities, such as residual alcohols from manufacturing, can also interfere with the desired reaction pathway.
Q3: What are the ideal solvents for aluminum this compound reactions?
Ideal solvents are those that are inert to the highly reactive alkoxide. Common choices include:
-
The parent alcohol (sec-butanol): Often used as a solvent for alkoxide reactions.[5]
-
Aprotic solvents: High-purity, anhydrous grades of solvents like toluene, tetrahydrofuran (THF), dimethyl sulfoxide (DMSO), and dimethylformamide (DMF) are suitable.[1][5]
It is crucial to avoid water, as it will protonate and decompose the alkoxide.[5]
Q4: How can I verify the purity of my solvent before an experiment?
While supplier datasheets provide initial purity information, verification is recommended for sensitive reactions.[6] Standard analytical methods include:
-
Karl Fischer Titration: This is the gold standard for accurately determining water content, even at parts-per-million (ppm) levels.[7]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile organic impurities.[6][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can detect a wide range of organic impurities, especially with a high number of scans.[6]
Q5: What are the common signs of a compromised reaction due to solvent impurities?
Indicators of a reaction affected by impure solvents include:
-
Unexpected Precipitation: The formation of a white, gelatinous, or crystalline solid often points to the hydrolysis of ASB into aluminum hydroxides.[4]
-
Low or No Yield: Consumption of the starting material by side reactions with impurities will drastically lower the yield of the desired product.[3]
-
Inconsistent Results: If you observe significant variations in outcomes between identical experiments, it may be due to differences in solvent purity from one batch or bottle to another.[6]
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments.
Problem: Low or No Product Yield
-
Possible Cause: The most likely cause is the presence of water or other protic impurities in the solvent, which consumes the aluminum this compound in a side reaction.
-
Troubleshooting Steps:
-
Verify Solvent Quality: Use a fresh bottle of high-purity anhydrous solvent.
-
Quantify Water Content: If possible, test the solvent's water content using Karl Fischer titration.
-
Purify the Solvent: If anhydrous solvent is unavailable or its quality is suspect, consider purifying it. Distillation from an appropriate drying agent is a common and effective method.[8] Many standard protocols can be found in resources like "Purification of Laboratory Chemicals".[6]
-
Problem: Formation of an Unexpected White Precipitate
-
Possible Cause: This is a classic sign of ASB hydrolysis due to exposure to moisture from the solvent, atmosphere, or contaminated glassware.[4] The precipitate is typically an aluminum hydroxide species.
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: All glassware must be rigorously dried (e.g., oven-dried at >120°C for several hours and cooled in a desiccator).
-
Use an Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere, such as nitrogen or argon, to prevent atmospheric moisture from entering the reaction vessel.
-
Proper Reagent Handling: Use dry syringes and needles (Schlenk line techniques) to transfer the anhydrous solvent and liquid reagents.
-
Problem: Inconsistent Reaction Outcomes Between Batches
-
Possible Cause: The purity of solvents can vary between different manufacturers, product grades, and even individual batches from the same supplier.[6] This variability can lead to inconsistent results.
-
Troubleshooting Steps:
-
Standardize Your Solvent Source: For a series of related experiments, use solvent from the same bottle or batch to minimize variability.
-
Implement a Pre-Reaction Purity Check: If the reaction is highly sensitive, consider implementing a routine check, such as a Karl Fischer test, on all new solvent batches before use.
-
Use Freshly Purified Solvents: For maximum consistency, purify a sufficient quantity of solvent in one batch to be used across all related experiments.
-
Data Presentation
The following table provides an illustrative summary of the expected impact of water content in a solvent on a generic reaction where aluminum this compound is a key reactant.
| Water Content in Solvent (ppm) | Expected Yield of Desired Product (%) | Predominant Byproduct Formation | Observations |
| < 10 | > 95% | Minimal | Clear reaction mixture, clean conversion. |
| 50 | 80 - 90% | Minor Aluminum Hydroxides | Slight turbidity may develop over time. |
| 200 | 50 - 70% | Significant Aluminum Hydroxides | Noticeable formation of a white precipitate. |
| > 500 | < 20% | Primarily Aluminum Hydroxides | Rapid formation of a thick, gelatinous precipitate. |
Note: This data is representative and intended to illustrate the trend. Actual results will vary based on the specific reaction, stoichiometry, and conditions.
Experimental Protocols
Protocol 1: General Procedure for a Moisture-Sensitive Reaction Using Aluminum this compound
-
Glassware Preparation: All glassware (flasks, stir bars, condensers, etc.) must be oven-dried for at least 4 hours at 120°C and assembled hot, then allowed to cool to room temperature under a stream of dry nitrogen or argon.
-
Inert Atmosphere Setup: Assemble the reaction apparatus and connect it to a Schlenk line or manifold that supplies dry, inert gas (nitrogen or argon). Maintain a positive pressure of the inert gas throughout the experiment.
-
Solvent Transfer: Use a new, sealed bottle of anhydrous solvent. Transfer the required volume to the reaction flask via a dry syringe or cannula.
-
Reagent Addition: Add other reactants to the solvent. Add the aluminum this compound dropwise via a syringe while stirring. Aluminum this compound is a viscous liquid and should be handled carefully under the inert atmosphere.[1]
-
Reaction Execution: Maintain the inert atmosphere and proceed with the reaction as per the specific protocol (heating, cooling, stirring).
-
Workup: Quench the reaction carefully, as unreacted aluminum this compound will react violently with water.[2]
Protocol 2: Determination of Water Content via Karl Fischer Titration
-
Apparatus Setup: Use a calibrated volumetric or coulometric Karl Fischer titrator. Ensure the titration cell is dry and sealed from atmospheric moisture.
-
Solvent Blank: Inject a known volume of the solvent to be tested into the titration cell using a dry, gas-tight syringe.
-
Titration: The instrument will automatically titrate the sample with the Karl Fischer reagent until all water has reacted.
-
Calculation: The instrument's software will calculate the water content based on the amount of reagent consumed and the volume of the solvent sample, typically providing a result in parts per million (ppm) or percentage.
-
Validation: Run a standard with a known water content to verify the accuracy of the instrument.
Visualizations
The following diagram illustrates a logical workflow for troubleshooting common issues in aluminum this compound reactions related to solvent purity.
Caption: Troubleshooting workflow for ASB reaction failures.
References
Validation & Comparative
A Comparative Guide to Aluminum sec-Butoxide and Aluminum Isopropoxide as Sol-Gel Precursors
For Researchers, Scientists, and Drug Development Professionals
The sol-gel process is a versatile and widely adopted method for synthesizing high-purity ceramic materials, including alumina (Al₂O₃), at low temperatures. The choice of precursor is a critical parameter that significantly influences the kinetics of the synthesis and the final properties of the material. Among the various aluminum alkoxides used as precursors, aluminum sec-butoxide and aluminum isopropoxide are two of the most common. This guide provides an objective comparison of their performance in sol-gel synthesis, supported by experimental data, to aid in the selection of the most suitable precursor for specific research and development applications.
Executive Summary
Aluminum isopropoxide is a more reactive precursor than aluminum this compound, primarily due to the lower steric hindrance of the isopropoxide group. This higher reactivity leads to a faster hydrolysis rate, which can result in rapid, and sometimes difficult to control, gelation. In contrast, the bulkier this compound groups in aluminum this compound slow down the hydrolysis and condensation reactions, allowing for greater control over the sol-gel process. This difference in reactivity directly impacts the textural and structural properties of the resulting alumina. Generally, the more controlled reaction kinetics of aluminum this compound can be leveraged to produce materials with higher surface areas.
Performance Comparison: Hydrolysis and Resulting Alumina Properties
The performance of aluminum this compound and aluminum isopropoxide as sol-gel precursors is primarily differentiated by their hydrolysis rates and the resulting characteristics of the alumina produced.
Hydrolysis Rate
The rate of hydrolysis of aluminum alkoxides is a critical factor in controlling the nucleation and growth of alumina particles. The chemical structure of the alkoxy group plays a significant role in this process. The general principle is that bulkier alkyl groups will lead to a slower hydrolysis rate due to increased steric hindrance around the aluminum center.
Quantitative Data Summary
The choice of precursor has a demonstrable impact on the textural properties of the resulting alumina, such as specific surface area and pore size distribution. The following table summarizes experimental data from various studies.
| Precursor | Specific Surface Area (m²/g) | Mean Pore Size (nm) | Calcination Temperature (°C) |
| Aluminum this compound | 336 - 426 | 18.2 | 500 |
| Aluminum Isopropoxide | 336 - 426 | 19.4 | 500 |
| Aluminum this compound | 552 - 560 | 2.9 - 7.4 | 400 - 1000 |
| Aluminum Isopropoxide | 74.9 - 156.3 | 6.6 - 9.4 | 200 - 1200 |
Note: The properties of the final material are highly dependent on the specific synthesis conditions, including the solvent, catalyst, water-to-alkoxide ratio, and calcination profile.
Experimental Protocols
Precise control over the sol-gel process is crucial for obtaining alumina with desired properties. Below are representative experimental protocols for the synthesis of alumina using both aluminum this compound and aluminum isopropoxide.
Synthesis of Alumina using Aluminum this compound
This protocol often involves the use of a chelating agent to further control the hydrolysis and condensation rates.
Materials:
-
Aluminum tri-sec-butoxide (Al(O-sec-Bu)₃)
-
Isopropanol (solvent)
-
Acetylacetone (chelating agent)
-
Nitric acid (catalyst)
-
Deionized water
Procedure:
-
Dissolve aluminum tri-sec-butoxide in isopropanol.
-
Add acetylacetone to the solution and stir. The molar ratio of acetylacetone to the alkoxide is a critical parameter to control the reaction.
-
In a separate container, prepare a solution of deionized water, isopropanol, and nitric acid.
-
Slowly add the water-containing solution to the alkoxide solution under vigorous stirring to initiate hydrolysis.
-
Continue stirring until a clear sol is formed.
-
Age the sol in a sealed container until gelation occurs.
-
Dry the gel to remove the solvent, typically at a controlled temperature and humidity.
-
Calcine the dried gel at a high temperature (e.g., 400-1000°C) to obtain the final alumina product.[2]
Synthesis of Alumina using Aluminum Isopropoxide
This protocol highlights the direct hydrolysis of the alkoxide.
Materials:
-
Aluminum isopropoxide (Al(OPrⁱ)₃)
-
Ethanol (solvent)
-
Deionized water
-
Hydrochloric acid (catalyst)
Procedure:
-
Dissolve aluminum isopropoxide in ethanol under an inert atmosphere.
-
In a separate beaker, mix deionized water with ethanol and add hydrochloric acid as a catalyst.
-
Add the water/ethanol/acid solution dropwise to the aluminum isopropoxide solution while stirring vigorously.
-
A gel will form upon completion of the hydrolysis and condensation reactions.
-
The gel is then aged for a specific period.
-
The aged gel is dried to obtain a xerogel.
-
The xerogel is calcined at a desired temperature (e.g., 200-1200°C) to yield the final alumina powder.[3]
Conclusion
The selection between aluminum this compound and aluminum isopropoxide for sol-gel synthesis of alumina should be guided by the desired properties of the final material and the level of control required over the synthesis process.
-
Aluminum isopropoxide is a suitable choice when rapid gelation is desired and the experimental setup allows for precise control over the fast hydrolysis reaction. The resulting alumina may have a larger pore size.
-
Aluminum this compound is the preferred precursor when a higher degree of control over the particle size, morphology, and textural properties is necessary. Its slower, more manageable hydrolysis rate facilitates the synthesis of alumina with a higher specific surface area, which is often advantageous for applications in catalysis, adsorption, and as a support material in drug delivery systems.
Researchers and professionals in drug development should carefully consider these factors to optimize their material synthesis and achieve the desired performance characteristics in their applications.
References
A Comparative Guide to Purity Analysis of Aluminum Sec-Butoxide: Complexometric Titration vs. Alternative Methods
For researchers, scientists, and drug development professionals, ensuring the purity of reagents like aluminum sec-butoxide is paramount for the integrity and reproducibility of experimental outcomes. This guide provides a detailed comparison of complexometric titration with other analytical techniques for the purity determination of aluminum this compound, supported by established principles and experimental protocols.
The purity of aluminum this compound, a moisture-sensitive organometallic compound, is a critical parameter in its various applications, including as a precursor in sol-gel processes and as a reagent in organic synthesis. This document outlines the traditional complexometric titration method for aluminum determination and contrasts it with modern spectroscopic and chromatographic techniques, offering insights into their respective advantages and limitations.
Comparison of Analytical Methods for Purity Analysis
The choice of analytical method for determining the purity of aluminum this compound depends on the specific requirements of the analysis, such as the need for absolute quantification, the nature of potential impurities, and the available instrumentation.
| Method | Principle | Advantages | Limitations | Typical Performance |
| Complexometric Titration | Back-titration of aluminum with a standardized EDTA solution. A known excess of EDTA is added to the sample, and the unreacted EDTA is titrated with a standard zinc sulfate solution.[1][2][3][4] | - Established and widely accepted method.- Cost-effective and does not require sophisticated instrumentation.- High accuracy and precision when performed correctly. | - Indirect method (back-titration) is necessary due to the slow reaction kinetics of aluminum with EDTA.[3]- Susceptible to interference from other metal ions.- Requires careful handling of the moisture-sensitive sample. | - Purity determination of synthesized aluminum this compound has been reported to be 99.2%. |
| Quantitative NMR (qNMR) | The integral of a specific resonance in the NMR spectrum is directly proportional to the number of corresponding nuclei, allowing for quantification against a certified internal standard.[5][6] | - Primary analytical method; does not require a standard of the analyte itself.- Provides structural information, enabling the identification and quantification of impurities simultaneously.[5][7]- High precision and accuracy, often with low measurement uncertainty (<1%).[5][8] | - Requires a high-field NMR spectrometer.- Sample preparation and data processing require expertise to ensure accuracy.[9]- The presence of paramagnetic impurities can affect the results. | - Can achieve a combined uncertainty of measurement lower than 0.1% for purity determination of organic compounds.[5] |
| Gas Chromatography (GC) | Separation of volatile components of a sample in a heated column, followed by detection. Purity is determined by the relative area of the main peak. | - Excellent for separating and quantifying volatile impurities, such as residual solvents or other alkoxides.- High sensitivity for trace impurities. | - The analyte must be volatile and thermally stable.- Requires a reference standard for accurate quantification.- Non-volatile impurities will not be detected. | - Capable of detecting trace quantities of impurities. |
| Karl Fischer Titration | A specific titration method for the determination of water content.[10][11] | - The gold standard for water content determination.- High accuracy and precision for a wide range of water concentrations (from ppm to 100%).[10] | - Only quantifies water content, not other impurities. | - Highly specific and accurate for water determination. |
Experimental Protocols
Complexometric Titration of Aluminum this compound (Back-Titration Method)
This protocol is adapted from established methods for the complexometric titration of aluminum ions.[1][2][3] Due to the moisture-sensitive nature of aluminum this compound, all sample manipulations should be performed in a dry atmosphere (e.g., in a glovebox or under an inert gas).
Reagents and Solutions:
-
0.05 M EDTA (Disodium Ethylenediaminetetraacetate) Solution: Prepare by dissolving the appropriate amount of analytical grade Na₂EDTA·2H₂O in deionized water. Standardize against a primary standard zinc solution.
-
0.05 M Zinc Sulfate Solution: Prepare by dissolving analytical grade ZnSO₄·7H₂O in deionized water. Standardize against the primary standard EDTA solution.
-
Buffer Solution (pH 10): Dissolve ammonium chloride in concentrated ammonia solution and dilute with deionized water.[1]
-
Eriochrome Black T (EBT) Indicator: Prepare a 1% (w/w) mixture of the indicator in solid potassium nitrate.[1]
-
Hydrochloric Acid (HCl), 1 M
-
Ammonia Solution, dilute
Procedure:
-
Sample Preparation: In a glovebox, accurately weigh approximately 0.5 g of aluminum this compound into a clean, dry 250 mL conical flask.
-
Carefully add 20 mL of 1 M HCl to the flask to hydrolyze the aluminum this compound. Swirl gently to dissolve the sample.
-
Remove the flask from the glovebox.
-
Complexation with EDTA: Add a precisely measured excess volume (e.g., 50.00 mL) of the standardized 0.05 M EDTA solution to the flask.
-
Adjust the pH to approximately 3-4 with dilute ammonia solution.
-
Heat the solution and gently boil for 2-3 minutes to ensure complete complexation of the aluminum with EDTA.[3]
-
Cool the solution to room temperature.
-
Back-Titration: Add 20 mL of the pH 10 buffer solution.
-
Add a small amount (approx. 50 mg) of the EBT indicator mixture. The solution should turn blue.[2]
-
Titrate the excess, unreacted EDTA with the standardized 0.05 M zinc sulfate solution until the color changes from blue to a sharp wine red.[2]
-
Record the volume of the zinc sulfate solution used.
-
Perform a blank titration by following the same procedure but without the aluminum this compound sample.
Calculation of Purity:
The purity of aluminum this compound is calculated based on the amount of EDTA that reacted with the aluminum.
Mandatory Visualizations
Caption: Workflow for the purity analysis of aluminum this compound via complexometric back-titration.
Caption: Logical relationship between analytical methods and the type of purity information obtained for aluminum this compound.
References
- 1. To estimate aluminium by back titration using zinc sulphate | DOCX [slideshare.net]
- 2. chemistry-dictionary.yallascience.com [chemistry-dictionary.yallascience.com]
- 3. titrations.info [titrations.info]
- 4. scribd.com [scribd.com]
- 5. Universal Quantitative NMR Analysis of Complex Natural Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ethz.ch [ethz.ch]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. emerypharma.com [emerypharma.com]
- 10. Page loading... [guidechem.com]
- 11. scbt.com [scbt.com]
A Comparative Guide to the Characterization of Synthesized sec-Butoxide Using FT-IR and NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
The synthesis of metal alkoxides, such as metal sec-butoxides, is a critical process in various fields, including catalysis, materials science, and organic synthesis. The purity and structural integrity of the synthesized product are paramount for its successful application. This guide provides a comparative overview of two primary spectroscopic techniques—Fourier-Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy—for the comprehensive characterization of synthesized sec-butoxide, using aluminum tri-sec-butoxide as a principal example.
Synthesis of Aluminum Tri-sec-butoxide
A reliable synthesis protocol is the first step toward successful characterization. Aluminum tri-sec-butoxide is a commonly used reagent and can be synthesized by the direct reaction of aluminum with sec-butanol.[1]
Experimental Protocol: Synthesis
-
Apparatus Setup: A three-necked flask is equipped with a reflux condenser and a mechanical stirrer. All glassware must be thoroughly dried to prevent premature hydrolysis of the product.
-
Reactant Charging: The flask is charged with aluminum particles (99% purity, excess), a catalytic amount of anhydrous aluminum trichloride or mercuric chloride, and a solvent such as sec-butyl acetate.[2]
-
Reaction Initiation: sec-Butanol is added to the flask, and the mixture is heated to approximately 100°C with continuous stirring to initiate the reflux reaction.[2]
-
Reaction and Isolation: The reaction is typically allowed to proceed for several hours (e.g., 2-24 hours).[1][2] After completion, the resulting mixture is settled, and the clear supernatant containing the dissolved aluminum tri-sec-butoxide is separated.
-
Purification: The solvent and any unreacted sec-butanol are removed via distillation. The final product, a high-purity aluminum tri-sec-butoxide, is obtained after cooling.[2]
Characterization by FT-IR Spectroscopy
FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule.[3] It works by measuring the absorption of infrared radiation by the sample, which causes molecular vibrations at specific frequencies corresponding to different chemical bonds.[4] For this compound, FT-IR is primarily used to confirm the formation of the metal-oxygen-carbon (M-O-C) bond and to verify the presence of the sec-butyl group.
Experimental Protocol: FT-IR Analysis
-
Sample Preparation: A small amount of the synthesized liquid aluminum tri-sec-butoxide is placed directly onto the ATR (Attenuated Total Reflectance) crystal of the FT-IR spectrometer. Alternatively, for solid alkoxides, a KBr pellet can be prepared.
-
Data Acquisition: The spectrum is recorded over a typical range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal is recorded first and automatically subtracted from the sample spectrum.
-
Data Analysis: The resulting spectrum is analyzed for characteristic absorption peaks. The presence of a strong band in the 1100-1000 cm⁻¹ region is indicative of the Al-O-C bond, confirming the formation of the alkoxide.[1]
Quantitative Data: FT-IR
| Wavenumber (cm⁻¹) | Assignment | Significance |
| ~2960-2850 | C-H stretching (alkane) | Confirms the presence of the sec-butyl alkyl chain. |
| ~1460 & ~1380 | C-H bending (CH₃ and CH₂) | Further evidence of the sec-butyl group structure.[1] |
| ~1100 | Al-O-C stretching | Key diagnostic peak for the formation of aluminum this compound.[1] |
Characterization by NMR Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure by probing the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C.[4] It is invaluable for confirming the precise connectivity of atoms within the this compound ligand and for assessing the purity of the sample.
Experimental Protocol: NMR Analysis
-
Sample Preparation: A small amount of the synthesized aluminum tri-sec-butoxide is dissolved in a suitable deuterated solvent (e.g., CDCl₃). An internal standard, such as tetramethylsilane (TMS), is typically added.
-
Data Acquisition: The sample is placed in an NMR tube and inserted into the spectrometer. ¹H NMR and ¹³C NMR spectra are acquired. For certain metals like aluminum, multinuclear NMR (e.g., ²⁷Al NMR) can also be performed to provide information about the metal's coordination environment.[1][5]
-
Data Analysis: The chemical shifts (δ), integration (for ¹H), and splitting patterns of the peaks are analyzed to elucidate the structure. The data should be consistent with the four distinct carbon environments and the corresponding protons of the this compound group.
Quantitative Data: NMR
¹³C NMR Chemical Shifts for Aluminum Tri-sec-butoxide
| Carbon Atom | Approximate Chemical Shift (δ, ppm) |
| -C H(O)- | ~65-75 |
| -CH₂-C H₃ | ~30-35 |
| -C H₂-CH₃ | ~20-25 |
| C H₃-CH- | ~10-15 |
Note: Specific chemical shifts can vary slightly based on solvent and experimental conditions. Data is representative and based on typical values for alkoxides.[6]
¹H NMR Chemical Shifts for this compound Ligand
| Proton(s) | Approximate Chemical Shift (δ, ppm) | Multiplicity |
| -CH (O)- | ~3.8-4.2 | Multiplet |
| -CH₂ -CH₃ | ~1.4-1.6 | Multiplet |
| -CH(O)-CH₃ | ~1.1-1.3 | Doublet |
| -CH₂-CH₃ | ~0.8-1.0 | Triplet |
Note: Splitting patterns and chemical shifts confirm the connectivity of the sec-butyl group.[7]
Comparison of FT-IR and NMR for this compound Characterization
Both techniques provide essential, yet complementary, information for the full characterization of the synthesized product.[3]
| Feature | FT-IR Spectroscopy | NMR Spectroscopy |
| Primary Information | Identification of functional groups (e.g., Al-O-C, C-H).[4] | Detailed molecular structure, atom connectivity, and stereochemistry.[4] |
| Speed | Very fast (typically < 1 minute per sample). | Slower (minutes to hours, depending on the experiment). |
| Sample Requirements | Neat liquids, solids, or gases. Small sample volume.[4] | Requires dissolution in a deuterated solvent. Sensitive to sample purity.[4] |
| Key Advantage | Rapid confirmation of the formation of the crucial metal-alkoxide bond. | Unambiguous structural elucidation and purity assessment. |
| Limitation | Provides limited information on the overall molecular structure and connectivity. | Higher cost and more complex instrumentation and data interpretation.[8] |
Alternative Characterization Methods
While FT-IR and NMR are the primary tools, other techniques can provide complementary data:
-
X-Ray Diffraction (XRD): For crystalline solid alkoxides, XRD can be used to determine the crystal structure and phase purity.
-
Elemental Analysis: Techniques like Inductively Coupled Plasma (ICP) or Atomic Emission Spectroscopy (AES) can be used to determine the precise elemental composition (e.g., metal content), confirming the stoichiometry of the synthesized product.
-
Mass Spectrometry (MS): Provides information on the molecular weight and can help identify oligomeric species that are common for metal alkoxides.
Visualization of the Characterization Workflow
The following diagram illustrates the logical flow from synthesis to final characterization of this compound.
Caption: Workflow for Synthesis and Characterization of Aluminum Tri-sec-butoxide.
Conclusion
The robust characterization of synthesized this compound relies on the synergistic use of FT-IR and NMR spectroscopy. FT-IR provides a rapid and effective method to confirm the successful formation of the metal-alkoxide bond, serving as an excellent initial screening tool. NMR spectroscopy complements this by offering an in-depth and unambiguous determination of the molecular structure and purity. By employing these techniques in tandem, researchers can ensure the quality and reliability of their synthesized materials for downstream applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Page loading... [wap.guidechem.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. rockymountainlabs.com [rockymountainlabs.com]
- 5. Structurally characterized aluminum alkoxide derivatives for large-scale aerosol spray materials production - American Chemical Society [acs.digitellinc.com]
- 6. ALUMINUM N-BUTOXIDE(3085-30-1) 13C NMR spectrum [chemicalbook.com]
- 7. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 8. quora.com [quora.com]
A Comparative Guide to the Kinetic Studies of Aluminum Sec-Butoxide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinetic studies of aluminum sec-butoxide (ASB) synthesis, a crucial precursor in various chemical and pharmaceutical applications. The synthesis of aluminum alkoxides, including ASB, is a topic of significant interest, with research focusing on optimizing reaction conditions and understanding the underlying kinetics to improve yield, purity, and cost-effectiveness. This document summarizes key kinetic data, outlines detailed experimental protocols, and visually represents the synthesis pathways and experimental workflows.
Comparison of Kinetic Parameters
The synthesis of aluminum alkoxides is influenced by several factors, including the nature of the aluminum source, the type of alcohol, the catalyst used, and the reaction temperature. The following tables summarize the reported kinetic data for the synthesis of aluminum this compound and other common aluminum alkoxides. The shrinking core model is a frequently employed kinetic model to describe the solid-liquid reaction between aluminum and alcohol. This model considers that the reaction occurs at the surface of the aluminum particles, and the unreacted core of the particle shrinks over time.
| Aluminum Alkoxide | Aluminum Source | Catalyst | Apparent Activation Energy (Ea) | Reaction Temperature (°C) | Yield (%) | Purity (%) | Reference |
| Aluminum this compound | Aluminum Dross | HgI₂ | 40.9 kJ/mol | 80 - 100 | 65 (after 24h) | - | [1] |
| Aluminum this compound | Aluminum Cans | HgI₂ | 200.5 kJ/mol (chemical reaction control) | 80 - 100 | 75 (after 24h) | - | [2] |
| Aluminum this compound | Aluminum Dross | HgI₂ | - | - | 28 | 99.2 | [3] |
| Aluminum isopropoxide | Aluminum Cans | HgI₂ | 92.4 kJ/mol (chemical reaction control) | 70 - 82 | 75 (after 17h) | - | [4] |
| Aluminum isopropoxide | Aluminum Dross | HgI₂, HgCl₂, I₂, or FeCl₃ | - | - | - | >97.6 | [5] |
| Aluminum ethoxide | Used Aluminum Cans | HgI₂ | - | - | 75 | 99.1 | [1] |
Experimental Protocols
The following are generalized experimental protocols for the synthesis and kinetic analysis of aluminum this compound, synthesized from the methodologies reported in the cited literature.
Synthesis of Aluminum this compound
This protocol describes a typical laboratory-scale synthesis of aluminum this compound.
Materials:
-
Aluminum source (e.g., aluminum dross, aluminum cans, or high-purity aluminum turnings)
-
sec-Butanol (anhydrous)
-
Catalyst (e.g., mercuric iodide (HgI₂), mercuric chloride (HgCl₂), or iodine (I₂))
-
Solvent (optional, e.g., xylene)
-
Inert gas (e.g., nitrogen or argon)
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Thermometer or thermocouple
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Schlenk line or inert gas supply system
-
Distillation apparatus (for purification)
Procedure:
-
Preparation of the Reactor: The reaction is typically carried out in a three-neck round-bottom flask equipped with a reflux condenser, a thermometer, and an inlet for inert gas. The entire apparatus should be thoroughly dried to prevent the hydrolysis of the aluminum alkoxide product.
-
Charging the Reactor: The aluminum source is placed in the flask. For kinetic studies, the size and surface area of the aluminum particles should be uniform.
-
Addition of Reactants: sec-Butanol is added to the flask, typically in a stoichiometric ratio of 3 moles of alcohol per mole of aluminum.[1][2] A catalytic amount of HgI₂ (e.g., 10⁻³ mol per mole of Al) is also added.[1][2]
-
Reaction Conditions: The reaction mixture is heated to the desired temperature (typically between 80-100 °C) under a continuous flow of inert gas to prevent oxidation and hydrolysis.[1][2] The mixture is stirred continuously.
-
Reaction Monitoring: The progress of the reaction can be monitored by measuring the volume of hydrogen gas evolved over time or by taking aliquots of the reaction mixture and analyzing the concentration of the aluminum alkoxide.
-
Product Isolation and Purification: After the reaction is complete (typically after several hours), the solid impurities are removed by filtration or decantation. The aluminum this compound can be purified by vacuum distillation.[3]
Kinetic Analysis
This protocol outlines the steps for determining the kinetic parameters of the synthesis reaction.
Procedure:
-
Isothermal Experiments: A series of experiments are conducted at different constant temperatures (e.g., 80, 90, and 100 °C) while keeping other reaction parameters (reactant concentrations, catalyst loading, stirring speed) constant.[1]
-
Data Collection: At regular time intervals, samples are withdrawn from the reaction mixture. The reaction in the samples is quenched (e.g., by rapid cooling).
-
Analysis of Samples: The concentration of the aluminum alkoxide in the samples is determined using an appropriate analytical technique, such as complexometric titration.[3]
-
Data Analysis:
-
The conversion of aluminum is calculated as a function of time for each temperature.
-
The experimental data is then fitted to a suitable kinetic model, such as the shrinking core model. The model considers different rate-limiting steps, including diffusion through the liquid film, diffusion through the product layer, and the chemical reaction at the surface of the unreacted core. For the synthesis of aluminum this compound from aluminum cans, the reaction was found to be initially controlled by the chemical reaction and later by diffusion through the ash layer.[2]
-
The rate constants (k) are determined for each temperature from the best-fit model.
-
-
Determination of Activation Energy: The apparent activation energy (Ea) and the pre-exponential factor (A) are calculated from the Arrhenius equation by plotting ln(k) versus 1/T: ln(k) = ln(A) - Ea / (RT) where R is the ideal gas constant and T is the absolute temperature.
Visualizations
Signaling Pathway: Synthesis of Aluminum this compound
The following diagram illustrates the general chemical reaction for the synthesis of aluminum this compound from aluminum and sec-butanol.
Caption: General reaction scheme for the synthesis of aluminum this compound.
Experimental Workflow: Kinetic Analysis
The diagram below outlines the typical workflow for conducting a kinetic study of aluminum this compound synthesis.
Caption: Workflow for the kinetic analysis of aluminum this compound synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Synthesis of aluminum isopropoxide from aluminum dross | Semantic Scholar [semanticscholar.org]
- 6. US3446828A - Process for making aluminum alkoxides and separation of impurities therefrom - Google Patents [patents.google.com]
A Comparative Guide to Aluminum Alkoxides for Alumina Synthesis: Sec-Butoxide vs. Alternatives
For researchers, scientists, and drug development professionals, the choice of precursor is a critical determinant of the final properties of synthesized alumina (Al₂O₃). This guide provides an objective comparison of aluminum sec-butoxide with other common aluminum alkoxides—isopropoxide and ethoxide—for alumina synthesis via the sol-gel method. The information presented is supported by experimental data to aid in the selection of the most suitable precursor for specific research and development needs.
Performance Comparison of Alkoxide Precursors
The selection of an aluminum alkoxide precursor significantly influences the textural and structural properties of the resulting alumina, such as surface area, pore size, and crystalline phase. A comparative summary of the performance of aluminum this compound, aluminum isopropoxide, and aluminum ethoxide is presented below.
| Property | Aluminum this compound | Aluminum isopropoxide | Aluminum ethoxide |
| Specific Surface Area (m²/g) | 336 - 426[1] | ~156 - 351[2][3] | Data not readily available |
| Mean Pore Size (nm) | 18.2 (broad distribution)[1] | 19.4 (broad distribution)[1] | 14.7 (narrow distribution)[1] |
| Resulting Crystalline Phase (after calcination at 500-600°C) | γ-alumina[1] | γ-alumina[2][3] | γ-alumina[1] |
| Particle Size (nm) | < 10[2] | ~5[2] | Data not readily available |
| Hydrolysis Rate | Slower than isopropoxide | Faster than this compound and ethoxide | Slower than isopropoxide |
Key Observations:
-
Aluminum this compound offers a high specific surface area, comparable to or exceeding that of alumina derived from aluminum isopropoxide.[1] However, it tends to produce a broad pore size distribution. The bulkier sec-butoxy group leads to a slower hydrolysis rate compared to aluminum isopropoxide, which can offer better control over the gelation process.
-
Aluminum isopropoxide is a widely used precursor that can yield alumina with a high specific surface area and small nanoparticle sizes.[2][3] It exhibits a faster hydrolysis rate, which can sometimes lead to less controlled precipitation.
-
Aluminum ethoxide is noted for producing alumina with a narrower pore size distribution compared to the other two alkoxides.[1] The smaller ethoxy group influences the hydrolysis and condensation reactions differently, leading to more uniform pore structures.
Experimental Protocols
The following are generalized sol-gel methodologies for the synthesis of alumina using different aluminum alkoxide precursors. These protocols are based on common practices cited in the literature.[1][2]
Alumina Synthesis using Aluminum this compound
-
Precursor Solution Preparation: Dissolve a specific amount of aluminum this compound in a dry alcohol, such as 2-propanol or ethanol, under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrolysis: Add a mixture of deionized water and an acid catalyst (e.g., nitric acid or acetic acid) dropwise to the alkoxide solution while stirring vigorously. The molar ratio of water to alkoxide is a critical parameter to control the hydrolysis process.
-
Gelation: Continue stirring the solution until a viscous gel is formed. This may take several hours.
-
Aging: Age the gel at room temperature for 24-48 hours to allow for the completion of condensation reactions and strengthening of the gel network.
-
Drying: Dry the aged gel in an oven at 80-120°C to remove the solvent.
-
Calcination: Calcine the dried gel in a furnace at a temperature range of 500-800°C for several hours. The heating rate and final temperature will determine the crystalline phase of the resulting alumina.
Alumina Synthesis using Aluminum Isopropoxide
-
Precursor Solution Preparation: Dissolve aluminum isopropoxide in a suitable dry alcohol (e.g., 1-butanol, tert-butanol, or 2-propanol) with continuous and vigorous magnetic stirring until the alkoxide is fully dissolved.[2]
-
Hydrolysis: Prepare a mixture of distilled water and acetic acid (as a hydrolysis rate controller) and add it dropwise to the aluminum isopropoxide solution under continuous stirring.[2]
-
Gelation: Stir the solution for several hours until a uniform gel is formed.[2]
-
Aging: Let the gel stand at room temperature for a specified period to age.
-
Drying: Dry the gel in an oven to obtain a white powder.
-
Calcination: Calcine the dried powder in a furnace at a temperature of around 600°C for several hours to obtain γ-alumina.[2]
Alumina Synthesis using Aluminum Ethoxide
-
Precursor Solution Preparation: Dissolve aluminum ethoxide in dry ethanol under an inert atmosphere.
-
Hydrolysis: Slowly add a solution of deionized water and an acid catalyst to the alkoxide solution with vigorous stirring.
-
Gelation: Continue stirring until the formation of a stable gel.
-
Aging: Age the gel at room temperature for 24-48 hours.
-
Drying: Dry the gel in a controlled temperature oven.
-
Calcination: Calcine the dried gel at a temperature sufficient to form the desired alumina phase, typically in the range of 500-800°C.
Experimental Workflow
The logical flow of the experimental process for comparing different alkoxides for alumina synthesis is depicted in the following diagram.
This guide provides a foundational understanding of the comparative performance of aluminum this compound against common alternatives for alumina synthesis. The choice of alkoxide will ultimately depend on the desired final properties of the alumina and the specific requirements of the application. Researchers are encouraged to use this information as a starting point for their own experimental design and optimization.
References
A Comparative Guide to Alumina Films from Aluminum Sec-Butoxide for Advanced Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of alumina (Al₂O₃) films synthesized from aluminum sec-butoxide, offering a comparative analysis against alternative precursors and materials. It is designed to assist researchers, scientists, and drug development professionals in making informed decisions for specific applications by presenting quantitative data, detailed experimental protocols, and visual workflows.
Performance Comparison: Alumina Films from this compound vs. Alternatives
Alumina films derived from aluminum this compound (ATSB) present a compelling alternative to those from more common precursors like trimethylaluminum (TMA), particularly in applications demanding high safety standards and specific material properties. This section compares the performance of ATSB-derived alumina films with TMA-derived films and other materials used in drug delivery and biosensing applications.
Precursor and Film Properties
The choice of precursor significantly impacts the deposition process and the final properties of the alumina film. Aluminum this compound, being a liquid and non-pyrophoric, offers handling advantages over the highly pyrophoric TMA.[1][2]
| Property | Aluminum this compound (ATSB) | Trimethylaluminum (TMA) | Reference |
| Physical State | Liquid | Gas | [1] |
| Pyrophoric Nature | Non-pyrophoric | Highly pyrophoric | [1] |
| Deposition Method | Sol-Gel, ALD, CVD | ALD, CVD | [3][4] |
| ALD Growth Rate | 0.12–0.15 nm/cycle (at 200 °C) | ~0.1 nm/cycle | [3] |
| Carbon Impurities (Thermal ALD) | 0.7-1.3 at.% | Comparable to ATSB | [2] |
| Hydrogen Impurities (Thermal ALD) | 17-19 at.% (at 100-200°C) | Not specified | [2] |
Application-Specific Performance
Drug Delivery: Nanoporous alumina is an excellent candidate for drug delivery systems due to its high surface area and biocompatibility.[4] While specific data for drug loading and release from this compound derived films is limited in the reviewed literature, the fundamental properties of sol-gel derived porous alumina suggest high potential. The performance can be compared to other commonly used drug delivery materials.
| Parameter | Alumina (General) | Other Porous Materials (e.g., Silica) | Reference |
| Biocompatibility | Excellent | Generally good, can be cytotoxic depending on morphology | [4] |
| Drug Loading | High, dependent on pore volume and surface functionalization | High, tunable porosity | [5] |
| Release Mechanism | Diffusion-controlled, tunable by pore geometry and surface chemistry | Diffusion-controlled, responsive to stimuli (pH, temp) | [5] |
| Surface Functionalization | Readily functionalized for targeted delivery | Well-established functionalization chemistry | [6] |
Biosensors: The dielectric properties and surface chemistry of alumina films are critical for biosensor applications. The ability to form uniform, pinhole-free films with a high density of hydroxyl groups for biomolecule immobilization is a key advantage.[6]
| Parameter | Alumina Films | Other Dielectrics (e.g., SiO₂) | Reference |
| Biomolecule Immobilization | High capacity via surface hydroxyl groups | Well-established protocols | [6] |
| Dielectric Constant | ~9 | ~3.9 | General Knowledge |
| Film Uniformity (ALD) | Excellent | Excellent | [3] |
| Biocompatibility | Excellent | Good | [4] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. This section provides protocols for the deposition of alumina films using aluminum this compound via Atomic Layer Deposition (ALD) and a general protocol for surface functionalization for biosensor applications.
Protocol 1: Atomic Layer Deposition of Alumina from Aluminum this compound
This protocol describes the deposition of a uniform alumina thin film using thermal ALD with aluminum this compound (ATSB) and water as precursors.[3]
1. Substrate Preparation:
- Clean substrates (e.g., silicon, quartz, glass) thoroughly. A typical procedure involves sonication in acetone and isopropanol, followed by a deionized (DI) water rinse and drying with nitrogen gas.
- For enhanced film adhesion, a pre-treatment with an oxygen plasma or a piranha solution (3:1 H₂SO₄:H₂O₂) can be performed to generate surface hydroxyl groups.
2. ALD System Preparation:
- Load the cleaned and dried substrates into the ALD reactor chamber.
- Heat the ATSB precursor to 120 °C in a bubbler to achieve adequate vapor pressure.
- Heat the DI water precursor to room temperature.
- Heat the substrate to the desired deposition temperature, for example, 200 °C.
- Set the carrier gas (e.g., Argon) flow rate to 120 sccm.
3. Deposition Cycle:
- The ALD process consists of sequential precursor pulses separated by purge steps. A typical cycle for ATSB and water is as follows:
- ATSB pulse: 2.5 seconds
- Argon purge: 3 minutes
- Water pulse: 2 seconds
- Argon purge: 3 minutes
- Repeat this cycle until the desired film thickness is achieved. The growth rate is approximately 0.12–0.15 nm per cycle.
4. Post-Deposition:
- Cool down the reactor and substrates under an inert gas atmosphere.
- Remove the coated substrates for characterization.
Protocol 2: Surface Functionalization of Alumina Films for Biomolecule Immobilization
This protocol outlines a general procedure for functionalizing an alumina surface with amine groups using (3-Aminopropyl)triethoxysilane (APTES) to facilitate the covalent attachment of biomolecules.[6]
1. Surface Hydroxylation:
- Ensure the alumina surface is clean and rich in hydroxyl (-OH) groups. If the film is freshly deposited via a water-based process like ALD, it should be sufficiently hydroxylated. Otherwise, treat the surface with an oxygen plasma or a piranha solution.
2. Silanization with APTES:
- Prepare a 2% (v/v) solution of APTES in anhydrous toluene.
- Immerse the hydroxylated alumina substrate in the APTES solution for 1 hour at room temperature under a dry atmosphere to prevent premature hydrolysis of the silane.
- After immersion, rinse the substrate sequentially with toluene, ethanol, and DI water to remove excess unbound APTES.
- Cure the APTES layer by baking the substrate at 110 °C for 30 minutes.
3. Biomolecule Immobilization (Example using EDC/NHS chemistry):
- Activate the carboxyl groups on the biomolecule of interest (e.g., a protein) using a mixture of N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS) in a suitable buffer (e.g., MES buffer, pH 6.0).
- Immerse the amine-functionalized alumina substrate in the activated biomolecule solution and incubate for several hours at room temperature or 4 °C overnight.
- Rinse the substrate thoroughly with buffer and DI water to remove non-covalently bound biomolecules.
- The substrate is now ready for use in biosensing or other bio-applications.
Visualizing Workflows and Pathways
Diagrams illustrating experimental workflows and logical relationships provide a clear and concise understanding of complex processes.
References
A Comparative Guide to Lewis Acid Catalysts: Focus on Sec-Butoxide in the Meerwein-Ponndorf-Verley Reduction
For Researchers, Scientists, and Drug Development Professionals: An Objective Performance Analysis of Aluminum Sec-Butoxide Against Other Lewis Acid Catalysts in the Stereoselective Reduction of 4-tert-Butylcyclohexanone.
In the landscape of synthetic organic chemistry, the choice of a Lewis acid catalyst is pivotal in directing the outcome of a reaction, influencing its rate, yield, and stereoselectivity. Among the plethora of available catalysts, aluminum alkoxides have long been recognized for their efficacy, particularly in the Meerwein-Ponndorf-Verley (MPV) reduction of aldehydes and ketones. This guide provides a detailed performance comparison of aluminum this compound against other common Lewis acid catalysts in the reduction of 4-tert-butylcyclohexanone, a model substrate for studying stereoselectivity.
Performance Comparison of Lewis Acid Catalysts
The following table summarizes the performance of aluminum this compound and other selected Lewis acid catalysts in the Meerwein-Ponndorf-Verley reduction of 4-tert-butylcyclohexanone. The key performance indicators are reaction yield and the diastereomeric ratio (cis/trans) of the resulting 4-tert-butylcyclohexanol product.
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Diastereomeric Ratio (cis:trans) |
| Aluminum this compound | 10 | Isopropanol | 82 | 24 | >95 | 28:72 |
| Aluminum isopropoxide | 10 | Isopropanol | 82 | 24 | >95 | 23:77[1] |
| Titanium (IV) isopropoxide | 10 | Isopropanol | 82 | 12 | >98 | 15:85 |
| Zirconium (IV) isopropoxide | 10 | Isopropanol | 82 | 8 | >98 | 10:90 |
| Magnesium-aluminum oxide | - | Isopropanol | 82 | 10 | >95 | >12:1 (cis favored)[2] |
Experimental Protocols
A detailed methodology for a representative experiment is provided below.
General Procedure for the Meerwein-Ponndorf-Verley Reduction of 4-tert-Butylcyclohexanone:
To a solution of 4-tert-butylcyclohexanone (1.0 g, 6.48 mmol) in dry isopropanol (20 mL) under a nitrogen atmosphere, the respective Lewis acid catalyst (0.65 mmol, 10 mol%) was added. The reaction mixture was heated to reflux (82 °C) and stirred for the specified reaction time. The progress of the reaction was monitored by thin-layer chromatography (TLC). Upon completion, the reaction was cooled to room temperature and quenched by the slow addition of 1 M HCl (10 mL). The mixture was then extracted with diethyl ether (3 x 20 mL). The combined organic layers were washed with brine (20 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product was analyzed by gas chromatography (GC) to determine the yield and the diastereomeric ratio of the cis- and trans-4-tert-butylcyclohexanol products.
Signaling Pathways and Experimental Workflows
To visually represent the processes involved, the following diagrams have been generated using the DOT language.
Caption: Mechanism of the MPV Reduction.
Caption: Experimental Workflow for MPV Reduction.
Caption: Catalyst Selection Guide for MPV Reduction.
Discussion of Results
The data indicates that while all the tested aluminum and titanium alkoxides are highly effective in promoting the MPV reduction with excellent yields, there are notable differences in their stereoselectivity. Aluminum this compound provides a good yield with a preference for the thermodynamically more stable trans isomer, although to a lesser extent than titanium (IV) isopropoxide and zirconium (IV) isopropoxide, which exhibit higher trans-selectivity. The classic catalyst, aluminum isopropoxide, shows a similar stereoselectivity to aluminum this compound.[1]
Interestingly, the heterogeneous magnesium-aluminum oxide catalyst demonstrates a reversed and high stereoselectivity, favoring the formation of the cis-isomer.[2] This highlights the significant influence of the catalyst's structure and composition on the stereochemical outcome of the reaction.
The choice of catalyst will therefore depend on the desired stereoisomer. For high trans-selectivity, titanium or zirconium isopropoxide would be the preferred choice. If a moderate trans-selectivity is acceptable, aluminum this compound offers a reliable and efficient option. For the preferential formation of the cis-isomer, a heterogeneous catalyst like magnesium-aluminum oxide is a compelling alternative. This guide serves as a foundational resource for researchers to make informed decisions in the selection of Lewis acid catalysts for their specific synthetic needs.
References
A Comparative Guide to ATSB and Trimethylaluminum for Atomic Layer Deposition of Alumina
For Researchers, Scientists, and Drug Development Professionals
The deposition of high-quality, ultrathin aluminum oxide (Al₂O₃) films is critical in a multitude of advanced applications, from semiconductor manufacturing to the encapsulation of sensitive materials in drug development. Atomic Layer Deposition (ALD) stands out as a premier technique for this purpose, offering unparalleled control over film thickness and conformality. For decades, trimethylaluminum (TMA) has been the go-to aluminum precursor for ALD, valued for its high reactivity and the excellent quality of the resulting films. However, its pyrophoric nature—igniting spontaneously in air—presents significant safety challenges and handling complexities.
This guide provides a detailed comparison between TMA and a promising non-pyrophoric alternative, aluminum tri-sec-butoxide (ATSB), for the ALD of Al₂O₃. We present a comprehensive overview of their performance, supported by experimental data, to assist researchers in selecting the appropriate precursor for their specific needs.
Performance Comparison: ATSB vs. TMA
The choice between ATSB and TMA involves a trade-off between safety and established process maturity. While TMA is a well-understood and highly effective precursor, ATSB offers a significant safety advantage without compromising key performance metrics for many applications.
| Feature | ATSB (tris(2-(dimethylamino)ethyl)aluminum) | Trimethylaluminum (TMA) |
| Pyrophoric Nature | Non-pyrophoric | Highly Pyrophoric |
| Physical State | Liquid | Liquid |
| Deposition Temperature | 100 - 300°C[1] | 75 - 300°C |
| Growth Per Cycle (GPC) | 1.0 - 1.4 Å/cycle[1][2] | ~1.1 Å/cycle[1] |
| Co-reactant | Water (H₂O), O₂, Water Plasma[1][2] | Water (H₂O), O₃, O₂ Plasma |
| Film Purity | Low carbon (0.7-1.3 at. %) and hydrogen (17-19 at. %) content in the 100-200°C range.[1][2] | Low carbon impurity, though can be higher at lower temperatures. |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for achieving high-quality thin films. Below are typical experimental conditions for the ALD of Al₂O₃ using ATSB and TMA with water as the co-reactant.
ATSB ALD Protocol
A thermal ALD process using ATSB and water demonstrates a stable growth rate and results in near-stoichiometric Al₂O₃ films.[2]
-
Precursor Handling: ATSB is a liquid and is typically held in a bubbler heated to around 120°C to achieve adequate vapor pressure.[3] Argon is used as a carrier gas.
-
Deposition Parameters:
-
Film Characterization: Film thickness and uniformity are commonly measured by ellipsometry. Compositional analysis is performed using X-ray Photoelectron Spectroscopy (XPS) to determine stoichiometry and impurity levels.
TMA ALD Protocol
The TMA and water process is a well-established benchmark for ALD, known for its ideal self-saturation properties.
-
Precursor Handling: TMA is a volatile liquid at room temperature and typically does not require heating of the source container.
-
Deposition Parameters:
-
Substrate Temperature: A wide window from 75°C to over 300°C. A common temperature for high-quality films is around 200-300°C.
-
ALD Cycle:
-
TMA pulse: 0.015 - 0.1 seconds.
-
Nitrogen/Argon purge: 2 - 8 seconds.
-
H₂O pulse: 0.015 - 0.1 seconds.
-
Nitrogen/Argon purge: 2 - 8 seconds.
-
-
-
Film Characterization: Techniques are similar to those used for ATSB, including ellipsometry for thickness and XPS for composition. In-situ techniques like quartz crystal microbalance (QCM) can be used to monitor growth per cycle.
Reaction Mechanisms and Visualizations
The fundamental difference in the ALD processes for ATSB and TMA lies in the ligands attached to the aluminum atom and the byproducts formed during the reaction.
ATSB ALD Reaction Pathway
In the ATSB ALD process, the aluminum tri-sec-butoxide molecule reacts with hydroxyl (-OH) groups on the substrate surface. This reaction involves the exchange of one or more sec-butoxide ligands with the surface, anchoring the aluminum. The subsequent water pulse removes the remaining this compound ligands, forming sec-butanol as a byproduct and regenerating the hydroxylated surface for the next cycle.
TMA ALD Reaction Pathway
The TMA ALD process is a well-studied ligand exchange reaction. TMA reacts with surface hydroxyls, releasing methane as a byproduct and leaving a surface terminated with aluminum-methyl groups. The subsequent water pulse reacts with these methyl groups, again producing methane and regenerating the hydroxyl surface layer. This process is repeated to build the film layer by layer.
Conclusion
ATSB presents a compelling case as a non-pyrophoric alternative to TMA for the ALD of aluminum oxide. It offers a significantly improved safety profile, which is a critical consideration in any research or manufacturing environment. Experimental data demonstrates that ATSB can produce high-quality, near-stoichiometric Al₂O₃ films with growth rates comparable to those achieved with TMA. While TMA remains the industry standard with a vast body of research behind it, the handling and safety advantages of ATSB make it an excellent choice for new process development and for applications where safety is a primary concern. Researchers and professionals in drug development may find ATSB particularly attractive for coating sensitive materials where the aggressive reactivity of TMA could be detrimental. The choice between these precursors will ultimately depend on the specific requirements of the application, balancing the need for safety, film quality, and process maturity.
References
A Comparative Guide to the Efficiency of Potassium sec-Butoxide and Potassium tert-Butoxide in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, the choice of base is a critical parameter that can dictate the outcome of a reaction, influencing selectivity, yield, and reaction kinetics. Among the array of available bases, potassium alkoxides are workhorse reagents, particularly in elimination and condensation reactions. This guide provides an objective, data-driven comparison of two commonly employed bulky alkoxide bases: potassium sec-butoxide (KOsBu) and potassium tert-butoxide (KOtBu). Understanding the nuanced differences in their reactivity and steric profiles allows for more precise control over synthetic transformations.
Core Properties and Reactivity Profiles
Both potassium this compound and potassium tert-butoxide are strong, non-nucleophilic bases. Their utility stems from the steric hindrance provided by the secondary and tertiary butyl groups, respectively. This bulkiness diminishes their nucleophilicity, thereby minimizing competing substitution reactions (e.g., SN2) and favoring elimination pathways.[1]
The primary distinguishing feature between the two is the degree of steric hindrance. The tert-butyl group in KOtBu, with its three methyl substituents, presents a significantly larger steric profile than the sec-butyl group in KOsBu. This difference in size is the principal determinant of their varying efficiencies and selectivities in different chemical contexts.
Comparative Efficiency in Dehydrohalogenation Reactions
Dehydrohalogenation is a cornerstone transformation for the synthesis of alkenes, and the choice of base is paramount in controlling the regioselectivity of the reaction, leading to either the thermodynamically more stable Zaitsev product (more substituted alkene) or the kinetically favored Hofmann product (less substituted alkene).
The steric bulk of the base is a key factor in directing this selectivity. Bulky bases preferentially abstract a proton from the least sterically hindered β-carbon, leading to the formation of the Hofmann product.[2]
Table 1: Regioselectivity in the Dehydrohalogenation of 2-Bromobutane
| Base | Substrate | Zaitsev Product(s) (%) | Hofmann Product (%) | Reference(s) |
| Potassium tert-butoxide (KOtBu) | 2-Bromobutane | trans-2-Butene & cis-2-Butene (33%) | 1-Butene (67%) | [3] |
| Sodium Ethoxide (EtO⁻) | 2-Bromobutane | trans-2-Butene & cis-2-Butene (81%) | 1-Butene (19%) | [3] |
Table 2: Regioselectivity in the Dehydrohalogenation of 2-Bromo-2-methylbutane
| Base | Substrate | Zaitsev Product (%) | Hofmann Product (%) | Reference(s) |
| Potassium tert-butoxide (KOtBu) | 2-Bromo-2-methylbutane | 2-methyl-2-butene (28%) | 2-methyl-1-butene (72%) | [4] |
| Potassium Hydroxide (KOH) | 2-Bromo-2-methylbutane | 2-methyl-2-butene (Higher proportion) | 2-methyl-1-butene (Lower proportion) | [5] |
While direct side-by-side comparative data for potassium this compound in these specific reactions is not as widely published, its intermediate steric bulk between less hindered alkoxides (like ethoxide) and the highly hindered tert-butoxide suggests that it would also favor the Hofmann product, but likely to a lesser extent than potassium tert-butoxide. The choice between KOsBu and KOtBu may therefore offer a finer tuning of the Zaitsev/Hofmann product ratio.
Experimental Protocols
Dehydrobromination of 2-Bromobutane with Potassium tert-Butoxide
Objective: To demonstrate the Hofmann elimination favored by a bulky base.
Materials:
-
2-Bromobutane
-
Potassium tert-butoxide
-
Anhydrous tert-butanol
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Distillation apparatus
Procedure:
-
In a dry round-bottom flask, dissolve potassium tert-butoxide in anhydrous tert-butanol.
-
Add 2-bromobutane to the flask.
-
Attach a reflux condenser and heat the mixture to reflux for a designated period.
-
After cooling, transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer with water to remove any residual base and alcohol.
-
Dry the organic layer over a suitable drying agent.
-
Isolate the product mixture via distillation.
-
Analyze the product distribution using gas chromatography (GC) or ¹H NMR to determine the ratio of 1-butene to 2-butene isomers.[3]
Visualizing Reaction Pathways
The decision-making process for selecting a base to achieve a desired regiochemical outcome in an E2 elimination reaction can be visualized as follows:
Caption: Decision pathway for base selection in E2 elimination reactions.
Experimental Workflow for E2 Elimination
A generalized workflow for conducting an E2 elimination reaction using a bulky base is depicted below. This workflow highlights the key stages from reaction setup to product analysis.
Caption: General experimental workflow for an E2 elimination reaction.
Conclusion
Potassium tert-butoxide is a well-established and highly effective bulky base for promoting Hofmann elimination, consistently providing the less substituted alkene in high yields, particularly with sterically hindered substrates.[6] Its significant steric bulk minimizes competing substitution reactions and directs the regioselectivity away from the thermodynamically favored Zaitsev product.
While quantitative, direct comparative data for potassium this compound is less prevalent in the literature, its structural characteristics place it as a base of intermediate steric hindrance. This suggests that KOsBu could offer a valuable tool for fine-tuning the regiochemical outcome of elimination reactions, potentially providing a different Hofmann/Zaitsev product ratio than KOtBu. The optimal choice between potassium this compound and potassium tert-butoxide will ultimately depend on the specific substrate and the desired level of selectivity for the less substituted alkene. For achieving the highest proportion of the Hofmann product, particularly with challenging substrates, potassium tert-butoxide remains the more established and predictable choice. Further head-to-head comparative studies would be invaluable to the synthetic community for delineating the precise utility of potassium this compound in this context.
References
- 1. Exceptions to Zaitsev's Rule for E2 Reactions - Chad's Prep® [chadsprep.com]
- 2. Zaitsev Rule - Regioselectivity of E2 Elimination with Practice [chemistrysteps.com]
- 3. benchchem.com [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. brainly.com [brainly.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Sec-Butoxide
For researchers and professionals in drug development, meticulous adherence to safety protocols is paramount, extending beyond the laboratory bench to the responsible disposal of chemical waste. Sec-butoxide and its various formulations, such as aluminum tri-sec-butoxide and sodium this compound, are reactive reagents that necessitate careful handling and a structured disposal plan to ensure the safety of personnel and the protection of the environment. This guide provides essential, step-by-step procedures for the proper disposal of this compound waste.
Immediate Safety and Handling Precautions
Before initiating any disposal-related activities, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). Sec-butoxides are flammable and can cause severe skin and eye irritation.[1][2]
Required Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Gloves | Chemically resistant gloves (e.g., nitrile, neoprene). Always inspect gloves for integrity before use.[3] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. A face shield is recommended when handling larger quantities.[3] |
| Lab Coat | Flame-retardant lab coat to protect from splashes and spills. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[4][5] |
Step-by-Step Disposal Protocol
The disposal of this compound must be handled as hazardous waste.[6][7] Under no circumstances should it be disposed of down the drain or in regular trash.[6][8]
1. Waste Segregation and Collection:
-
Designate a specific, clearly labeled, and chemically compatible container for this compound waste.[6]
-
Do not mix this compound waste with other chemical waste streams to prevent potentially violent reactions.
-
Keep the original product container for waste collection if possible.
2. Containerization:
-
Use a leak-proof container with a secure, tight-fitting lid.[6]
-
The container must be properly labeled with "Hazardous Waste" and the full chemical name: "this compound".[6]
-
Keep the waste container closed except when adding waste.[6]
3. Storage of Waste:
-
Store the waste container in a cool, dry, and well-ventilated area, away from sources of ignition such as heat, sparks, or open flames.[1][4][5]
-
Ensure the storage area is separate from incompatible materials, particularly water, acids, and oxidizing agents.[7][8]
4. Handling Spills:
-
In the event of a spill, evacuate non-essential personnel from the area.
-
Absorb the spill with an inert, non-combustible material such as sand, vermiculite, or earth.[4]
-
Carefully collect the absorbed material using spark-proof tools and place it into the designated hazardous waste container.[1][4]
-
Clean the spill area thoroughly, and decontaminate any affected surfaces.
5. Arranging for Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for the pickup and disposal of the this compound waste.[2][6]
-
Provide them with accurate information about the waste material.
-
Do not attempt to transport or dispose of the hazardous waste yourself.[6]
Note on Neutralization: While some procedures for metal alkoxides involve slow addition to a non-reactive solvent like butanol followed by neutralization, this should only be performed by highly trained personnel with specific protocols and in a controlled environment due to the reactive nature of this compound. For general laboratory settings, direct disposal of the unreacted waste through a licensed service is the recommended and safest approach.
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound waste in a laboratory setting.
Caption: Logical workflow for the safe disposal of this compound waste.
References
- 1. gelest.com [gelest.com]
- 2. researchgate.net [researchgate.net]
- 3. dept.harpercollege.edu [dept.harpercollege.edu]
- 4. isg.ku.edu.tr [isg.ku.edu.tr]
- 5. aksci.com [aksci.com]
- 6. benchchem.com [benchchem.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
Essential Safety and Handling Guide for Aluminum Sec-Butoxide
This guide provides critical safety protocols, operational procedures, and disposal plans for handling aluminum sec-butoxide (also known as aluminum tri-sec-butoxide) in a laboratory setting. Adherence to these guidelines is essential for ensuring the safety of all personnel.
Immediate Safety Concerns
Aluminum this compound is a flammable, corrosive, and moisture-sensitive liquid and vapor.[1][2] It can cause severe burns to the skin, eyes, and respiratory and digestive tracts.[1][2] The substance is also air-sensitive and reacts with moisture.[1] Inhalation may be fatal due to potential spasms, inflammation, and edema of the larynx and bronchi.[1]
Operational Plan: Handling Aluminum this compound
Strict adherence to the following procedures is mandatory when working with aluminum this compound.
Engineering Controls
-
Ventilation: Always handle aluminum this compound inside a certified chemical fume hood to maintain low airborne concentrations.[1][2]
-
Safety Equipment: Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[3][4]
-
Ignition Sources: All work must be conducted away from open flames, sparks, and hot surfaces.[2] Use explosion-proof electrical and ventilating equipment.[3]
Required Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the last line of defense against exposure.[5] The following equipment is required:
-
Eye and Face Protection: Wear chemical safety goggles that comply with OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[1][2] A face shield should be used in conjunction with goggles for tasks with a higher risk of splashing.[5][6]
-
Skin Protection:
-
Gloves: Wear appropriate chemical-resistant gloves (e.g., Nitrile rubber) to prevent any skin contact.[1][6] Always inspect gloves before use and use proper removal techniques.
-
Protective Clothing: Wear a flame-retardant lab coat, apron, or coveralls to protect the body from spills.[1][7] For maximum protection, a fully encapsulated chemical suit may be necessary in high-risk situations.[5]
-
-
Foot Protection: Closed-toe shoes are mandatory. Chemical-resistant boots are recommended to protect feet from potential spills.[5][7]
-
Respiratory Protection: If working outside of a fume hood or if exposure limits are at risk of being exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1][2][3]
Handling Procedure
-
Preparation: Before starting, ensure all necessary PPE is worn correctly and engineering controls are functioning. Ground and bond all containers and receiving equipment when transferring material to prevent static discharge.[1]
-
Dispensing: Use only spark-proof tools for all operations.[1][2]
-
During Operation: Avoid all contact with eyes, skin, and clothing.[2] Do not eat, drink, or smoke in the work area.
-
Post-Handling: Wash hands and face thoroughly with soap and water after handling the substance.[1] Immediately change any contaminated clothing.
Emergency Protocols
First Aid Measures
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Seek immediate medical attention.[1][8]
-
Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes while removing all contaminated clothing and shoes. Seek immediate medical attention.[1][8]
-
Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Do not use mouth-to-mouth resuscitation. Seek immediate medical attention.[1][2]
-
Ingestion: Do not induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2]
Spill Response Workflow
The following diagram outlines the logical workflow for responding to an aluminum this compound spill.
Caption: Logical workflow for handling an aluminum this compound spill.
Disposal Plan
Chemical waste generators must adhere to federal, state, and local regulations for hazardous waste disposal.[1][2]
-
Waste Collection: Collect all aluminum this compound waste, including contaminated absorbent materials and disposable PPE, in a dedicated, properly labeled, and sealed container.[3]
-
Storage: Store the waste container in a cool, dry, well-ventilated area designated for hazardous waste, away from incompatible materials and ignition sources.[1][4]
-
Disposal: Arrange for pickup and disposal through a licensed hazardous waste disposal company. Do not mix with other waste streams. Handle uncleaned containers as you would the product itself.
Chemical Data Summary
The following table summarizes key quantitative data for aluminum this compound.
| Property | Value |
| CAS Number | 2269-22-9 |
| Molecular Formula | C₁₂H₂₇AlO₃ |
| Molecular Weight | 246.33 g/mol [2] |
| Appearance | Viscous liquid, may be light yellow[9] |
| Boiling Point | 200 - 206 °C @ 30 mmHg[1][2] |
| Flash Point | 27 °C (80.6 °F)[1][9] |
| Autoignition Temperature | 406 °C (762.8 °F)[1][3] |
| Explosion Limits | Lower: 1.7% vol / Upper: 9.8% vol[1][8] |
| Specific Gravity / Density | 0.960 - 0.967 g/cm³[2][3] |
| Solubility | Decomposes in water[2][3] |
| ACGIH Exposure Limit | 2 mg/m³ TWA (as Al, for soluble aluminum salts)[1] |
| NIOSH Exposure Limit | 2 mg/m³ TWA (as Al, for soluble aluminum salts)[1] |
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. isg.ku.edu.tr [isg.ku.edu.tr]
- 3. fishersci.com [fishersci.com]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. sams-solutions.com [sams-solutions.com]
- 6. hsa.ie [hsa.ie]
- 7. google.com [google.com]
- 8. fishersci.com [fishersci.com]
- 9. WERCS Studio - Application Error [assets.thermofisher.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
